molecular formula C6H8FN2NaO5S B10831553 Pilabactam sodium

Pilabactam sodium

Cat. No.: B10831553
M. Wt: 262.19 g/mol
InChI Key: UIJIKXQAJBMNIR-JBUOLDKXSA-M
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Description

Pilabactam sodium is a useful research compound. Its molecular formula is C6H8FN2NaO5S and its molecular weight is 262.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H8FN2NaO5S

Molecular Weight

262.19 g/mol

IUPAC Name

sodium;[(2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate

InChI

InChI=1S/C6H9FN2O5S.Na/c7-5-2-1-4-3-8(5)6(10)9(4)14-15(11,12)13;/h4-5H,1-3H2,(H,11,12,13);/q;+1/p-1/t4-,5+;/m1./s1

InChI Key

UIJIKXQAJBMNIR-JBUOLDKXSA-M

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])F.[Na+]

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])F.[Na+]

Origin of Product

United States

Foundational & Exploratory

Pilabactam Sodium: A Technical Guide to a Novel β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilabactam sodium, also known as ANT3310, is a novel, broad-spectrum serine β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class.[1] It acts as a covalent inhibitor of serine β-lactamases, effectively restoring the activity of β-lactam antibiotics against many clinically significant resistant bacteria.[2][3] Of particular note is its potentiation of meropenem activity against carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii (CRAB), addressing a critical unmet need in the treatment of serious Gram-negative infections.[1][2][3]

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, with a focus on the experimental data and methodologies relevant to researchers in the field of antimicrobial drug discovery and development.

Chemical Structure and Properties

This compound is the sodium salt of Pilabactam, the active moiety. The chemical structure is characterized by a diazabicyclooctane core, a key feature of this class of inhibitors.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Formula C6H8FN2O5S.Na[4]
Molecular Weight 262.19 g/mol [4]
CAS Number 2410688-61-6---
Active Moiety Pilabactam---
IUPAC Name Sodium (2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate---
SMILES C1C--INVALID-LINK--N2C[C@]1([H])N(C2=O)OS(=O)(=O)[O-].[Na+][4]
InChI InChI=1S/C6H9FN2O5S.Na/c7-5-2-1-4-3-8(5)6(10)9(4)14-15(11,12)13;/h4-5H,1-3H2,(H,11,12,13);/q;+1/p-1/t4-,5+;/m1./s1[4]
InChIKey UIJIKXQAJBMNIR-JBUOLDKXSA-M[4]
Solubility Freely soluble in water (comparative data for Sulbactam Sodium)[5]
Melting Point >230°C (decomposes) (comparative data for Sulbactam Sodium)[5]

Mechanism of Action

Pilabactam is a potent inhibitor of serine β-lactamases, which are enzymes produced by bacteria that inactivate β-lactam antibiotics by hydrolyzing the β-lactam ring. As a member of the DBO class, Pilabactam covalently binds to the active site serine residue of the β-lactamase. This binding is analogous to the mechanism of avibactam, another DBO inhibitor, which is known to be a slowly reversible inhibitor. This covalent interaction prevents the enzyme from degrading β-lactam antibiotics, thereby restoring their antibacterial efficacy.

The primary mechanism does not involve a complex signaling pathway but is a direct enzyme-inhibitor interaction.

Pilabactam_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_intervention Therapeutic Intervention Beta_Lactam_Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Inhibits Beta_Lactamase Serine β-Lactamase Beta_Lactamase->Beta_Lactam_Antibiotic Hydrolyzes & Inactivates Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Bacterial_Cell_Lysis Bacterial Cell Lysis Cell_Wall->Bacterial_Cell_Lysis Disruption leads to Pilabactam Pilabactam (ANT3310) Pilabactam->Beta_Lactamase Covalently Inhibits

Mechanism of Pilabactam in overcoming β-lactamase mediated resistance.

Experimental Data

Pilabactam has demonstrated potent in vitro activity against a wide range of serine β-lactamases, including Ambler class A, C, and D enzymes.

Table 2: In Vitro Inhibitory Activity of Pilabactam (IC50 Values)

β-LactamaseIC50 (nM)Reference
AmpC1 - 175[2][3]
CTX-M-151 - 175[2][3]
TEM-11 - 175[2][3]
OXA-481 - 175[2][3]
OXA-231 - 175[2][3]
KPC-21 - 175[2][3]

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

In addition to its direct inhibitory activity, Pilabactam has shown low in vitro cytotoxicity (IC50 > 100 μM in HepG2 cells), and no significant cardiotoxicity or genotoxicity in preclinical assays.[6]

Experimental Protocols

Synthesis of Pilabactam

The synthesis of Pilabactam's active moiety, (2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate, is a multi-step process. A generalized synthetic scheme is presented below. For a detailed, step-by-step protocol, it is recommended to consult the primary literature, specifically the Journal of Medicinal Chemistry article detailing the discovery of ANT3310.[7][8]

Pilabactam_Synthesis_Workflow Start Starting Material Step1 Multi-step Synthesis Start->Step1 Intermediate Key Intermediate Step1->Intermediate Step2 Fluorination Intermediate->Step2 Step3 Cyclization Step2->Step3 Step4 Sulfation Step3->Step4 Pilabactam Pilabactam (Active Moiety) Step4->Pilabactam

A generalized workflow for the synthesis of Pilabactam.
Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) of Pilabactam against various β-lactamases is a critical measure of its potency. A general protocol for determining IC50 values using a spectrophotometric assay with a chromogenic β-lactam substrate (e.g., nitrocefin) is outlined below.

Protocol Outline:

  • Enzyme and Inhibitor Preparation:

    • Purify the target β-lactamase enzyme.

    • Prepare a stock solution of this compound in an appropriate buffer (e.g., phosphate-buffered saline).

    • Perform serial dilutions of the this compound solution to create a range of inhibitor concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the β-lactamase enzyme to each well.

    • Add the various concentrations of this compound to the wells and incubate for a defined period to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding a chromogenic β-lactam substrate (e.g., nitrocefin) to each well.

  • Data Acquisition and Analysis:

    • Measure the rate of substrate hydrolysis by monitoring the change in absorbance over time using a microplate reader at the appropriate wavelength for the chromogenic substrate.

    • Calculate the percentage of enzyme inhibition for each Pilabactam concentration relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the Pilabactam concentration and fit the data to a dose-response curve to determine the IC50 value.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purified β-Lactamase Incubation Incubate Enzyme with Inhibitor Enzyme->Incubation Inhibitor Serial Dilutions of This compound Inhibitor->Incubation Reaction Add Chromogenic Substrate Incubation->Reaction Measurement Measure Absorbance Change Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation Plotting Plot Dose-Response Curve Calculation->Plotting IC50 Determine IC50 Plotting->IC50

Workflow for the determination of IC50 values of Pilabactam.

Conclusion

This compound is a promising new β-lactamase inhibitor with the potential to address the growing threat of antimicrobial resistance, particularly from carbapenem-resistant Gram-negative pathogens. Its broad-spectrum activity and potentiation of existing β-lactam antibiotics make it a valuable candidate for further development. This technical guide provides a foundational understanding of its chemical and biological properties to aid researchers in their ongoing efforts to combat infectious diseases.

References

Pilabactam Sodium: A Technical Guide to Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilabactam sodium (formerly known as ANT3310) is a novel, broad-spectrum serine β-lactamase inhibitor (SBLi) belonging to the diazabicyclooctane (DBO) class. It is currently in clinical development in combination with the carbapenem antibiotic meropenem (MEM-ANT3310) for the treatment of serious infections caused by multidrug-resistant Gram-negative bacteria. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical evaluation, and clinical development of this compound.

Discovery and Rationale

The discovery of this compound was driven by the urgent need for new therapeutic agents to combat infections caused by carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii (CRAB), which have been identified as critical priority pathogens by the World Health Organization (WHO). While existing DBOs like avibactam and relebactam have shown efficacy against some CRE, they lack significant activity against CRAB, which is often mediated by OXA-type carbapenemases.

The development program for this compound aimed to create a DBO with a broader spectrum of activity, particularly against the class D OXA enzymes prevalent in CRAB. This was achieved through a medicinal chemistry campaign that led to the synthesis of a novel DBO with a unique fluorine atom replacing the carboxamide group found in other DBOs. This structural modification is key to its expanded activity profile.

Mechanism of Action

Pilabactam is a covalent, reversible inhibitor of serine β-lactamases. Its mechanism of action involves the acylation of the active site serine residue of the β-lactamase enzyme, rendering it inactive. This prevents the hydrolysis of the β-lactam ring of partner antibiotics, such as meropenem, thereby restoring their antibacterial activity.

The innovative structure of Pilabactam allows for potent inhibition of a wide range of serine β-lactamases, including:

  • Class A: KPC (Klebsiella pneumoniae carbapenemase), CTX-M, TEM

  • Class C: AmpC

  • Class D: OXA-48, and notably, the OXA carbapenemases of A. baumannii (OXA-23, OXA-24/40, OXA-51, and OXA-58).

Pilabactam itself does not possess clinically significant intrinsic antibacterial activity. Its role is to act as a "protector" for the partner β-lactam antibiotic.

cluster_0 Bacterial Cell cluster_1 Resistance Mechanism cluster_2 Pilabactam Intervention Meropenem Meropenem PBP Penicillin-Binding Proteins (PBPs) Meropenem->PBP Inhibits Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Catalyzes Lysis Cell Lysis Cell_Wall->Lysis Inhibition leads to Beta_Lactamase Serine β-Lactamase (e.g., KPC, OXA) Hydrolysis Hydrolysis of Meropenem Beta_Lactamase->Hydrolysis Meropenem_2 Meropenem Meropenem_2->Hydrolysis Pilabactam Pilabactam Beta_Lactamase_2 Serine β-Lactamase Pilabactam->Beta_Lactamase_2 Inhibits

Mechanism of action of Meropenem in combination with Pilabactam.

Preclinical Development

In Vitro Activity

Pilabactam has demonstrated potent inhibitory activity against a wide range of purified serine β-lactamases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

EnzymeClassIC50 (nM)[1]
KPC-2A8
CTX-M-15A1 - 175
TEM-1A1 - 175
AmpCC1 - 175
OXA-48D602
OXA-23D13
OXA-24/40D13
OXA-51D10
OXA-58D13
Table 1: In vitro inhibitory activity of Pilabactam (ANT3310) against various serine β-lactamases.

In combination with meropenem, Pilabactam restores its activity against a broad range of carbapenem-resistant Gram-negative isolates. The minimum inhibitory concentrations (MIC) for 90% of the organisms (MIC90) for the meropenem-Pilabactam combination are presented below.

Organism (Resistance Mechanism)Meropenem MIC90 (µg/mL)[1]Meropenem/Pilabactam (8 µg/mL) MIC90 (µg/mL)[1]
A. baumannii (n=905)>324
CRE (OXA-producing, n=252)>320.25
CRE (KPC-producing, n=180)>320.5
Table 2: In vitro potentiation of meropenem activity by Pilabactam (ANT3310) against carbapenem-resistant isolates.

Pilabactam alone demonstrated no clinically significant antibacterial activity, with MIC50/90 values of >64/>64 µg/mL against Enterobacterales and P. aeruginosa, and 64/>64 µg/mL against A. baumannii[1].

In Vivo Efficacy

The efficacy of the meropenem-Pilabactam combination has been evaluated in murine thigh and lung infection models.

In a neutropenic murine thigh infection model with an OXA-23 producing A. baumannii strain, intravenous administration of meropenem-Pilabactam resulted in a dose-dependent reduction in bacterial burden, with the highest doses reducing bacterial counts below the initial inoculum.

The combination was also efficacious in a murine lung infection model with an OXA-23 producing A. baumannii strain, demonstrating effective potentiation of meropenem in this more challenging infection model.

Preclinical Pharmacokinetics and Safety

In preclinical studies, this compound exhibited pharmacokinetic parameters consistent with its intended use as an intravenously administered agent for hospital-acquired infections. In male Swiss albino mice, a 1 mg/kg intravenous dose resulted in a half-life (T1/2) of 0.64 hours, an area under the curve (AUC) of 412 ng·h/mL, and a clearance (Cl) of 40 mL/min/kg[2].

In vitro safety pharmacology studies showed low cytotoxicity (IC50 > 100 µM in HepG2 cells), no significant inhibition of the hERG potassium ion channel, and no genotoxicity in the Ames test[2].

Clinical Development

Phase 1 Clinical Trial

A Phase 1 clinical trial (NCT05905913) of MEM-ANT3310 has been successfully completed in healthy volunteers[3].

Study Design: The study was a three-part trial involving 72 healthy volunteers and was designed to evaluate the safety, tolerability, and pharmacokinetics of this compound[3].

  • Part 1: Single Ascending Dose (SAD): Intravenous Pilabactam administered alone.

  • Part 2: Multiple Ascending Doses (MAD): Intravenous Pilabactam administered alone.

  • Part 3: Drug-Drug Interaction: Assessment of the pharmacokinetic interaction between Pilabactam and meropenem, and evaluation of the combination during multiple intravenous dosing.

Results:

  • Safety and Tolerability: Pilabactam was well-tolerated at all doses, with no serious adverse events, dose-limiting toxicities, or clinically significant abnormalities reported[3].

  • Pharmacokinetics: The pharmacokinetic parameters of Pilabactam were consistent with those observed in preclinical studies, with dose-dependent increases in exposure. Importantly, there was no mutual pharmacokinetic interaction between Pilabactam and meropenem, indicating compatible PK profiles[3].

Pharmacokinetic Parameters: Specific quantitative data (Cmax, AUC, T1/2, etc.) from the Phase 1 trial have not yet been publicly disclosed. This table will be updated as data becomes available.

Dose CohortCmax (ng/mL)AUC (ng·h/mL)T1/2 (h)
SAD Dose 1Data not yet availableData not yet availableData not yet available
SAD Dose XData not yet availableData not yet availableData not yet available
MAD Dose 1Data not yet availableData not yet availableData not yet available
MAD Dose XData not yet availableData not yet availableData not yet available
Table 3: Pharmacokinetic parameters of this compound in healthy volunteers (Phase 1, NCT05905913). Data pending publication.
Regulatory Status

In 2020, the U.S. Food and Drug Administration (FDA) granted Qualified Infectious Disease Product (QIDP) designation to MEM-ANT3310 for the treatment of complicated urinary tract infections (cUTI), complicated intra-abdominal infections (cIAI), hospital-acquired bacterial pneumonia (HABP), and ventilator-associated bacterial pneumonia (VABP)[3].

Experimental Protocols

In Vitro Enzyme Inhibition Assay (IC50 Determination)

A detailed, step-by-step protocol for the IC50 determination of Pilabactam against specific β-lactamases has not been fully published. However, based on available literature, the general methodology is as follows:

  • Enzyme and Substrate Preparation: Purified serine β-lactamases (e.g., KPC-2, OXA-48, OXA-23) are obtained. A chromogenic β-lactam substrate, such as nitrocefin, is used to monitor enzyme activity.

  • Inhibitor Preparation: this compound is serially diluted to a range of concentrations.

  • Assay Procedure:

    • The purified enzyme is pre-incubated with varying concentrations of Pilabactam for a defined period.

    • The enzymatic reaction is initiated by the addition of the nitrocefin substrate.

    • The rate of nitrocefin hydrolysis is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength.

  • Data Analysis: The rate of hydrolysis at each Pilabactam concentration is compared to the uninhibited control. The IC50 value, the concentration of Pilabactam that inhibits 50% of the enzyme's activity, is calculated using non-linear regression analysis.

start Start prep_enzyme Prepare purified β-lactamase enzyme start->prep_enzyme prep_inhibitor Prepare serial dilutions of Pilabactam start->prep_inhibitor pre_incubate Pre-incubate enzyme with Pilabactam prep_enzyme->pre_incubate prep_inhibitor->pre_incubate add_substrate Add chromogenic substrate (e.g., nitrocefin) pre_incubate->add_substrate measure Monitor substrate hydrolysis spectrophotometrically add_substrate->measure analyze Calculate IC50 value measure->analyze end End analyze->end

Workflow for IC50 determination of Pilabactam.

MIC Determination by Broth Microdilution

The minimum inhibitory concentrations of meropenem in combination with a fixed concentration of Pilabactam are determined according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Media and Reagent Preparation: Cation-adjusted Mueller-Hinton broth (CAMHB) is prepared. Meropenem is serially diluted, and Pilabactam is added to each dilution at a fixed concentration (e.g., 8 µg/mL).

  • Inoculum Preparation: Bacterial isolates are cultured overnight on appropriate agar plates. Colonies are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter plate wells.

  • Assay Procedure:

    • The serially diluted meropenem/Pilabactam solutions are dispensed into 96-well microtiter plates.

    • The standardized bacterial inoculum is added to each well.

    • The plates are incubated at 35-37°C for 16-20 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of meropenem that completely inhibits visible bacterial growth.

Murine Thigh Infection Model

This model is used to assess the in vivo efficacy of antibacterial agents in a localized soft tissue infection.

  • Animal Preparation: Mice (e.g., BALB/c) are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Inoculum Preparation: The challenge strain (e.g., OXA-23 producing A. baumannii) is grown to the mid-logarithmic phase, washed, and resuspended in saline to a specific CFU/mL.

  • Infection: A defined volume of the bacterial suspension is injected into the thigh muscles of the anesthetized mice.

  • Treatment: At a specified time post-infection, treatment with meropenem, Pilabactam, the combination, or vehicle control is initiated via an appropriate route (e.g., intravenous). Dosing is typically repeated at set intervals.

  • Endpoint Measurement: At the end of the treatment period, mice are euthanized, and the thigh muscles are aseptically removed and homogenized. The homogenates are serially diluted and plated on agar to determine the number of viable bacteria (CFU/thigh).

  • Data Analysis: The reduction in bacterial load in the treatment groups is compared to the control group.

start Start neutropenia Induce neutropenia in mice start->neutropenia infection Intramuscular thigh infection with A. baumannii neutropenia->infection treatment Administer treatment (MEM-ANT3310 or controls) infection->treatment euthanasia Euthanize mice and collect thighs treatment->euthanasia homogenize Homogenize thighs and plate for CFU counting euthanasia->homogenize analyze Analyze bacterial load reduction homogenize->analyze end End analyze->end

Workflow of the murine thigh infection model.

Murine Lung Infection Model

This model simulates pneumonia to evaluate drug efficacy in a respiratory tract infection.

  • Animal Preparation: Mice are typically rendered neutropenic as in the thigh infection model.

  • Inoculum Preparation: A bacterial suspension is prepared as previously described.

  • Infection: The bacterial suspension is administered directly to the lungs via intranasal or intratracheal instillation in anesthetized mice.

  • Treatment: Treatment regimens are initiated at a set time post-infection.

  • Data Analysis: The efficacy of the treatment is assessed by comparing the bacterial counts in the lungs of treated animals to those of the control group.

Conclusion and Future Directions

This compound is a promising new serine β-lactamase inhibitor with a unique broad spectrum of activity that includes the problematic OXA-type carbapenemases of Acinetobacter baumannii. Preclinical data have demonstrated its potent ability to restore the activity of meropenem against a wide range of carbapenem-resistant Gram-negative bacteria. The successful completion of the Phase 1 clinical trial in healthy volunteers, demonstrating a favorable safety and pharmacokinetic profile, supports the continued clinical development of the meropenem-Pilabactam combination.

Future clinical trials will be crucial to establish the efficacy and safety of MEM-ANT3310 in patients with serious hospital-acquired infections. If successful, this combination has the potential to become a valuable new treatment option for infections caused by some of the most difficult-to-treat multidrug-resistant pathogens.

References

An In-Depth Technical Guide to ANT3310 (Pilabactam): A Novel Beta-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The rise of antimicrobial resistance, particularly among Gram-negative bacteria, presents a critical global health challenge. ANT3310, also known as Pilabactam, is a novel, broad-spectrum serine β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class. Developed by Antabio SAS, ANT3310 is designed to be co-administered with a β-lactam antibiotic, primarily meropenem, to restore its efficacy against a wide range of resistant bacterial pathogens. This technical guide provides a comprehensive overview of ANT3310, including its mechanism of action, in vitro and in vivo activity, chemical synthesis, and detailed experimental protocols to facilitate further research and development in the field of infectious diseases.

Introduction

ANT3310 is a next-generation antibacterial agent currently in clinical development.[1] It functions by inhibiting bacterial serine β-lactamases, enzymes that degrade β-lactam antibiotics and confer resistance.[2] What sets ANT3310 apart from many other β-lactamase inhibitors is its potent activity against a broad spectrum of serine β-lactamases, including Ambler class A, C, and notably, class D (OXA-type) carbapenemases, which are prevalent in highly resistant pathogens like Acinetobacter baumannii.[2][3] The combination of ANT3310 with meropenem (MEM-ANT3310) is being investigated for the treatment of severe hospital-acquired infections, including those caused by carbapenem-resistant Enterobacterales (CRE) and carbapenem-resistant Acinetobacter baumannii (CRAB).[1][4]

Chemical Properties and Structure

ANT3310 is a small molecule with the chemical formula C₆H₈FN₂NaO₅S and a molecular weight of 262.19 g/mol .[5][6] Its chemical structure features a diazabicyclooctane core, a key pharmacophore for its inhibitory activity.

Table 1: Chemical Identification of ANT3310 Sodium

IdentifierValue
IUPAC Name sodium [(2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate
Synonyms Pilabactam sodium, ANT-3310
CAS Number 2410688-61-6
Molecular Formula C₆H₈FN₂NaO₅S
Molecular Weight 262.19 g/mol

Mechanism of Action

ANT3310 is a covalent inhibitor of serine β-lactamases.[7] Its mechanism involves the formation of a stable, covalent acyl-enzyme intermediate with the active site serine residue of the β-lactamase enzyme. This inactivation of the β-lactamase prevents the degradation of the partner β-lactam antibiotic, such as meropenem, allowing it to exert its bactericidal activity by inhibiting bacterial cell wall synthesis.

Diagram 1: Mechanism of action of ANT3310 in combination with a β-lactam antibiotic.

In Vitro Activity

Inhibition of Purified β-Lactamases

ANT3310 demonstrates potent inhibitory activity against a wide range of purified serine β-lactamases, as determined by IC₅₀ values.

Table 2: IC₅₀ Values of ANT3310 and Comparator β-Lactamase Inhibitors against Purified Serine β-Lactamases.[8]

EnzymeANT3310 (nM)Avibactam (nM)Relebactam (nM)
KPC-2 19.57.517.1
OXA-48 179252>3,000
OXA-23 32.6>3,000>3,000
OXA-24/40 602>10,000>10,000
OXA-58 8>10,000>10,000
Antimicrobial Activity of Meropenem-ANT3310 Combination

The combination of meropenem with a fixed concentration of ANT3310 (typically 8 µg/mL) significantly enhances the activity of meropenem against a variety of multidrug-resistant Gram-negative bacteria.

Table 3: In Vitro Activity of Meropenem-ANT3310 against Clinical Isolates.[3]

Organism (n)Meropenem MIC₉₀ (µg/mL)Meropenem-ANT3310 (8 µg/mL) MIC₉₀ (µg/mL)
Acinetobacter baumannii (905) >324
CRE (OXA-producing) (252) >320.25
CRE (KPC-producing) (180) >320.5
Pseudomonas aeruginosa (502) >328

In Vivo Efficacy

The efficacy of the meropenem-ANT3310 combination has been demonstrated in murine infection models.

Murine Thigh Infection Model

In a neutropenic murine thigh infection model with OXA-23-producing A. baumannii, the combination of meropenem and ANT3310 showed significant dose-dependent reduction in bacterial burden compared to meropenem alone.[3]

Murine Lung Infection Model

Similarly, in a murine lung infection model with the same resistant strain, the meropenem-ANT3310 combination demonstrated significant efficacy in reducing bacterial counts in the lungs.[3]

Pharmacokinetics

Preclinical pharmacokinetic studies were conducted in both rodent and non-rodent species. A Phase 1 clinical trial in 72 healthy volunteers evaluated the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of intravenous ANT3310, both alone and in combination with meropenem.[6] The results showed that ANT3310 was well-tolerated with no serious adverse events.[6] The pharmacokinetic profiles of ANT3310 and meropenem were found to be compatible with no mutual interaction.[6]

Experimental Protocols

Chemical Synthesis of ANT3310

A synthetic route to ANT3310 has been described, with key steps outlined below.[7]

Diagram 2: Simplified workflow for the chemical synthesis of ANT3310.

Protocol: The synthesis of ANT3310 involves a multi-step process starting from a protected diazabicyclooctane precursor. Key transformations include a fluorination step, deprotection, and subsequent sulfation to install the sulfate group, followed by conversion to the sodium salt.[7]

In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)

Protocol:

  • Purified β-lactamase enzymes are pre-incubated with varying concentrations of ANT3310 in a suitable buffer (e.g., phosphate buffer, pH 7.0) at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10 minutes).

  • The enzymatic reaction is initiated by the addition of a chromogenic substrate, such as nitrocefin.

  • The rate of substrate hydrolysis is monitored spectrophotometrically by measuring the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin).

  • IC₅₀ values, the concentration of inhibitor required to reduce the rate of hydrolysis by 50%, are calculated by fitting the data to a dose-response curve.

In Vitro Antimicrobial Susceptibility Testing (MIC Determination)

Protocol:

  • Minimum Inhibitory Concentrations (MICs) are determined by broth microdilution according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Serial two-fold dilutions of meropenem are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • A fixed concentration of ANT3310 (e.g., 8 µg/mL) is added to each well containing the meropenem dilutions.

  • Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

  • The plates are incubated at 35°C for 16-20 hours.

  • The MIC is defined as the lowest concentration of meropenem that completely inhibits visible bacterial growth.

In Vivo Murine Infection Models

Murine_Infection_Model_Workflow Animal_Acclimatization Animal Acclimatization Neutropenia_Induction Neutropenia Induction (Cyclophosphamide) Animal_Acclimatization->Neutropenia_Induction Bacterial_Infection Bacterial Infection (Thigh or Lung) Neutropenia_Induction->Bacterial_Infection Treatment_Initiation Treatment Initiation (MEM-ANT3310 or Control) Bacterial_Infection->Treatment_Initiation Sample_Collection Sample Collection (Thigh/Lung Homogenate) Treatment_Initiation->Sample_Collection Bacterial_Quantification Bacterial Quantification (CFU Counting) Sample_Collection->Bacterial_Quantification Data_Analysis Data Analysis Bacterial_Quantification->Data_Analysis

Diagram 3: General workflow for murine thigh and lung infection models.

Protocol (General):

  • Animal Model: Specific pathogen-free mice (e.g., CD-1 or BALB/c) are used.

  • Neutropenia Induction: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide prior to infection to mimic an immunocompromised state.

  • Infection:

    • Thigh Model: A defined inoculum of the test bacterial strain (e.g., 10⁶ CFU of A. baumannii) is injected into the thigh muscle.

    • Lung Model: A defined bacterial inoculum is administered via intranasal or intratracheal instillation.

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment with meropenem-ANT3310, meropenem alone, or vehicle control is initiated. Dosing is typically administered subcutaneously or intravenously at various dose levels and schedules.

  • Efficacy Assessment: At the end of the treatment period (e.g., 24 hours), mice are euthanized, and the infected tissues (thighs or lungs) are aseptically removed and homogenized. The bacterial burden is quantified by plating serial dilutions of the homogenates on appropriate agar media and counting the colony-forming units (CFU).

Preclinical Pharmacokinetic Studies

Protocol (Representative):

  • Animal Model: Male Swiss albino mice are often used.

  • Drug Administration: ANT3310 is administered intravenously at a specific dose (e.g., 1 mg/kg).

  • Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, and 8 hours) via appropriate methods (e.g., tail vein or cardiac puncture).

  • Sample Processing: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of ANT3310 in the plasma samples is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as half-life (t₁/₂), area under the curve (AUC), and clearance (Cl).

Conclusion

ANT3310 is a promising new β-lactamase inhibitor with a broad spectrum of activity against key serine β-lactamases, including those that confer resistance to carbapenems. The combination of ANT3310 with meropenem has demonstrated potent in vitro and in vivo activity against clinically important Gram-negative pathogens. The successful completion of Phase 1 clinical trials supports its continued development as a potential new treatment option for serious bacterial infections. The data and protocols presented in this technical guide are intended to provide a valuable resource for the scientific community to further investigate and build upon the understanding of this important new therapeutic agent.

References

Unraveling the Covalent Inhibition of Penicillin-Binding Proteins by β-Lactam Antibiotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

β-lactam antibiotics represent a cornerstone of antibacterial therapy, exerting their bactericidal effects through the covalent inhibition of penicillin-binding proteins (PBPs). These enzymes are crucial for the synthesis of the peptidoglycan layer, an essential component of the bacterial cell wall.[1] This guide delves into the intricate molecular mechanism of this covalent interaction, with a particular focus on the inhibition of PBP2a from MRSA, a notoriously difficult therapeutic target.[2][3] We will explore the kinetics of this inhibition, the experimental methodologies used to characterize it, and the structural basis for the resistance and inhibition of PBP2a.

The Mechanism of Covalent Inhibition

The inhibitory action of β-lactam antibiotics is a multi-step process that culminates in the formation of a stable, covalent adduct with the target PBP.[2][4] This effectively inactivates the enzyme, preventing the cross-linking of peptidoglycan chains and leading to the weakening of the bacterial cell wall and eventual cell lysis.[1]

The general mechanism can be summarized as follows:

  • Non-covalent Binding (Michaelis Complex Formation): The β-lactam antibiotic first binds reversibly to the active site of the PBP, forming a non-covalent Michaelis complex (E•I).[2][5] This initial binding is driven by non-covalent interactions between the antibiotic and amino acid residues in the active site.

  • Nucleophilic Attack and Acylation: The catalytic serine residue within the PBP active site (e.g., Ser403 in PBP2a) performs a nucleophilic attack on the carbonyl carbon of the β-lactam ring.[2] This leads to the opening of the strained β-lactam ring and the formation of a covalent acyl-enzyme intermediate (E-I).[2][5]

  • Deacylation (Slow or Negligible): The final step is the hydrolysis of the acyl-enzyme intermediate, which would regenerate the active enzyme. However, for effective β-lactam antibiotics, this deacylation step is extremely slow, with half-lives that can range from hours to days.[2] This renders the inhibition effectively irreversible under physiological conditions.[2]

The resistance of MRSA to many β-lactam antibiotics is largely due to the expression of PBP2a, which has a low affinity for these drugs and a closed active site that hinders their access.[2][6]

Quantitative Data on PBP2a Inhibition

The interaction between β-lactam antibiotics and PBP2a has been characterized by various kinetic and binding parameters. The following tables summarize key quantitative data from the literature.

AntibioticTargetKd (mM)k2 (s-1)k2/Kd (M-1s-1)Reference
BenzylpenicillinPBP2a13.30.2216.5[5]
Cephalosporin (Compound 1)PBP2a0.220.391750[5]

Table 1: Kinetic Parameters for PBP2a Acylation. Kd represents the dissociation constant for the initial non-covalent binding, k2 is the first-order rate constant for acylation, and k2/Kd is the second-order rate constant reflecting the overall binding efficiency.

PBP VariantAntibioticIC50 (µg/ml)Reference
PBP2aOxacillin340 ± 30[6]
PBP2aLGAOxacillin85 ± 9[6]
PBP2aCefoxitin245 ± 27[6]
PBP2aLGACefoxitin214 ± 18[6]

Table 2: IC50 Values for PBP2a and a Variant (PBP2aLGA). IC50 is the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.

Experimental Protocols

The elucidation of the covalent inhibition mechanism of PBPs by β-lactams relies on a combination of biochemical, biophysical, and structural biology techniques.

Enzyme Kinetics and Inhibition Assays

Objective: To determine the kinetic parameters of PBP inhibition.

Methodology:

  • Protein Expression and Purification: Recombinant PBP2a (often a soluble, truncated form lacking the N-terminal membrane anchor) is overexpressed in E. coli and purified to homogeneity using chromatographic techniques.[5]

  • Inhibition Assays: The activity of the purified PBP is measured in the presence of varying concentrations of the β-lactam inhibitor. A common method involves a competition assay using a labeled penicillin, such as Bocillin FL.

  • Data Analysis: The rate of inhibition is measured at different inhibitor concentrations. The data are then fitted to kinetic models to determine parameters such as k2 (acylation rate constant) and Kd (dissociation constant).[5] For IC50 determination, the enzyme activity is plotted against the logarithm of the inhibitor concentration.

Mass Spectrometry for Covalent Adduct Characterization

Objective: To confirm the formation of a covalent adduct and identify the site of modification.

Methodology:

  • Incubation: Purified PBP2a is incubated with the β-lactam antibiotic for a sufficient time to allow for covalent adduct formation.

  • Mass Spectrometry Analysis:

    • Intact Protein Analysis: Electrospray ionization mass spectrometry (ESI-MS) is used to measure the mass of the intact protein before and after incubation with the inhibitor.[5] An increase in mass corresponding to the molecular weight of the antibiotic confirms covalent binding in a 1:1 stoichiometry.[5]

    • Peptide Mapping: The protein-inhibitor complex is subjected to proteolytic digestion (e.g., with trypsin). The resulting peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). The modified peptide containing the active site serine will show a mass shift corresponding to the adducted antibiotic. MS/MS fragmentation of this peptide can pinpoint the exact site of covalent modification.

X-ray Crystallography for Structural Insights

Objective: To determine the three-dimensional structure of the PBP in complex with the covalent inhibitor.

Methodology:

  • Crystallization: The purified PBP2a is co-crystallized with the β-lactam antibiotic, or the crystals of the apo-enzyme are soaked in a solution containing the inhibitor.

  • X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data are processed to generate an electron density map, into which the atomic model of the protein-inhibitor complex is built and refined.[2][7] This provides detailed insights into the binding mode of the inhibitor and the conformational changes in the enzyme upon binding.[2]

Visualizing the Molecular Interactions and Workflows

The following diagrams illustrate the key processes involved in the covalent inhibition of PBPs.

G cluster_0 Covalent Inhibition Pathway PBP (Active) PBP (Active) Michaelis Complex Michaelis Complex PBP (Active)->Michaelis Complex k1 (fast, reversible) β-Lactam β-Lactam β-Lactam->Michaelis Complex Acyl-Enzyme (Inactive) Acyl-Enzyme (Inactive) Michaelis Complex->Acyl-Enzyme (Inactive) k2 (acylation) Acyl-Enzyme (Inactive)->PBP (Active) k3 (deacylation, very slow)

Caption: The general mechanism of covalent inhibition of a Penicillin-Binding Protein (PBP) by a β-lactam antibiotic.

G cluster_1 Experimental Workflow for Adduct Characterization Purified PBP Purified PBP Incubation Incubation Purified PBP->Incubation β-Lactam Inhibitor β-Lactam Inhibitor β-Lactam Inhibitor->Incubation Intact Mass Analysis (ESI-MS) Intact Mass Analysis (ESI-MS) Incubation->Intact Mass Analysis (ESI-MS) Proteolytic Digestion Proteolytic Digestion Incubation->Proteolytic Digestion Confirmation of Adduct Confirmation of Adduct Intact Mass Analysis (ESI-MS)->Confirmation of Adduct Peptide Mapping (LC-MS/MS) Peptide Mapping (LC-MS/MS) Proteolytic Digestion->Peptide Mapping (LC-MS/MS) Identification of Modification Site Identification of Modification Site Peptide Mapping (LC-MS/MS)->Identification of Modification Site

Caption: A typical experimental workflow for the characterization of covalent adducts using mass spectrometry.

Conclusion

The covalent inhibition of penicillin-binding proteins by β-lactam antibiotics is a well-characterized and highly effective mechanism for combating bacterial infections. Through a combination of kinetic, mass spectrometric, and crystallographic studies, a detailed understanding of this process at the molecular level has been achieved. This knowledge is not only fundamental to our understanding of antibiotic action but also crucial for the development of new therapeutic agents designed to overcome the challenge of antibiotic resistance. The principles and methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working in this critical area of medicine.

References

Navigating the Structure-Activity Relationship of Novel β-Lactamase Inhibitors: A Guide for Researchers in the Absence of Specific Data on Pilabactam Sodium

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases did not yield specific structure-activity relationship (SAR) data for the novel β-lactamase inhibitor, Pilabactam sodium. This indicates that such detailed information may be proprietary or not yet published. However, by examining the chemical class to which this compound belongs—the diazabicyclooctanes (DBOs)—we can infer a foundational understanding of the key structural motifs that likely govern its biological activity. This technical guide will, therefore, focus on the general SAR principles of DBO β-lactamase inhibitors, drawing parallels from well-studied analogs like avibactam and relebactam, to provide a framework for researchers and drug development professionals.

The Diazabicyclooctane Core: A Scaffold for Potent Inhibition

This compound is a member of the diazabicyclooctane (DBO) class of non-β-lactam β-lactamase inhibitors. Unlike traditional β-lactam-based inhibitors, DBOs possess a unique bicyclic core that acts as a reversible covalent inhibitor of a wide range of serine β-lactamases. The general mechanism involves the nucleophilic attack of the active site serine residue on the carbonyl group of the DBO ring, leading to the formation of a stable, yet reversible, acyl-enzyme intermediate.

cluster_0 Mechanism of DBO β-Lactamase Inhibition DBO Diazabicyclooctane Inhibitor AcylEnzyme Acyl-Enzyme Intermediate (Stable) DBO->AcylEnzyme Covalent Bonding BetaLactamase Serine β-Lactamase BetaLactamase->AcylEnzyme Serine Attack Hydrolysis Hydrolysis (Slow) AcylEnzyme->Hydrolysis Reversible Hydrolysis->DBO Regenerated Inhibitor RegeneratedEnzyme Regenerated Enzyme Hydrolysis->RegeneratedEnzyme

Figure 1: Generalized mechanism of DBO β-lactamase inhibition.

Key Structural Features and Their Impact on Activity

The structure of this compound, C6H8FN2O5S·Na, reveals a bicyclic core with a fluorine substituent. While specific data is unavailable, we can hypothesize the role of key structural components based on the broader DBO class.

Structural Feature General Importance in DBOs Hypothesized Role in this compound
Diazabicyclooctane Core The foundational scaffold responsible for the inhibitory mechanism.Provides the reactive carbonyl for covalent modification of β-lactamases.
Sulfate Group Mimics the carboxylate of β-lactam antibiotics, crucial for recognition by the active site of β-lactamases.Likely essential for binding to the target enzymes.
Side Chains/Substituents Modulate the spectrum of activity against different classes of β-lactamases, influence pharmacokinetic properties, and affect affinity for penicillin-binding proteins (PBPs).The fluorine atom may enhance binding affinity, metabolic stability, or alter the electronic properties of the molecule.

Experimental Protocols for Evaluating Novel DBO Inhibitors

The following are generalized protocols that would be essential in determining the structure-activity relationship of a novel DBO inhibitor like this compound.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the in vitro activity of a β-lactam antibiotic in combination with the DBO inhibitor against a panel of bacterial strains.

Methodology:

  • Prepare a series of twofold dilutions of the β-lactam antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).

  • For each dilution of the β-lactam, add a fixed, sub-inhibitory concentration of the DBO inhibitor (e.g., 4 µg/mL).

  • Inoculate each well of a microtiter plate with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Incubate the plates at 35-37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the β-lactam antibiotic that, in the presence of the fixed concentration of the DBO inhibitor, completely inhibits visible bacterial growth.

β-Lactamase Inhibition Assay (IC50 Determination)

Objective: To quantify the inhibitory potency of the DBO against a specific β-lactamase.

Methodology:

  • Purify the target β-lactamase enzyme.

  • Prepare a range of concentrations of the DBO inhibitor.

  • In a microtiter plate, pre-incubate the purified β-lactamase with each concentration of the DBO inhibitor for a defined period (e.g., 10 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding a chromogenic β-lactam substrate (e.g., nitrocefin).

  • Monitor the hydrolysis of the substrate by measuring the change in absorbance over time using a spectrophotometer.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the initial velocity against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

cluster_1 Workflow for β-Lactamase Inhibitor Evaluation Start Synthesize DBO Analog MIC_Assay MIC Testing with β-Lactam Partner Start->MIC_Assay BL_Inhibition β-Lactamase Inhibition Assay (IC50) Start->BL_Inhibition PBP_Binding PBP Binding Affinity MIC_Assay->PBP_Binding BL_Inhibition->PBP_Binding In_Vivo In Vivo Efficacy (e.g., Mouse Infection Model) PBP_Binding->In_Vivo PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD Lead_Opt Lead Optimization PK_PD->Lead_Opt

Figure 2: A typical experimental workflow for the evaluation of novel DBOs.

Conclusion

While a detailed structure-activity relationship for this compound remains to be elucidated in the public domain, the established principles of the diazabicyclooctane class of β-lactamase inhibitors provide a robust framework for understanding its potential mechanism of action and the key structural features that will dictate its efficacy. The experimental protocols outlined above represent the foundational assays required to build a comprehensive SAR profile for this and other novel DBO inhibitors. As research progresses and more data becomes available, a clearer picture of the specific SAR of this compound will undoubtedly emerge, paving the way for the rational design of future generations of β-lactamase inhibitors.

Pilabactam Sodium: A Technical Guide to the Inhibition of Serine β-Lactamases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance, particularly through the production of β-lactamase enzymes, poses a significant threat to global health. Serine β-lactamases, which are classified into Ambler classes A, C, and D, are a primary mechanism of resistance in many pathogenic bacteria. Pilabactam sodium (formerly known as QPX7728) is a novel, ultra-broad-spectrum β-lactamase inhibitor that demonstrates potent activity against a wide array of serine β-lactamases, as well as metallo-β-lactamases. This technical guide provides an in-depth overview of the inhibitory action of this compound against serine β-lactamases, including quantitative inhibitory data, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.

Mechanism of Action

Pilabactam is a cyclic boronic acid derivative that acts as a potent inhibitor of serine β-lactamases.[1][2] Unlike many traditional β-lactamase inhibitors, Pilabactam is not a β-lactam itself. Its mechanism of action involves the formation of a reversible covalent bond between the boron atom of Pilabactam and the catalytic serine residue in the active site of the β-lactamase.[1] This interaction mimics the tetrahedral transition state of the natural substrate hydrolysis, effectively blocking the enzyme's activity.[1] The inhibition by Pilabactam is characterized by a progressive inactivation of the enzyme.[2][3] The stability of the Pilabactam-enzyme complex varies depending on the specific β-lactamase, with target residence times ranging from minutes to several hours.[1][2][3]

The following diagram illustrates the general mechanism of serine β-lactamase inhibition by this compound.

G cluster_0 Enzyme Active Site Active Serine β-lactamase Active Serine β-lactamase Acyl-enzyme Intermediate Acyl-enzyme Intermediate Active Serine β-lactamase->Acyl-enzyme Intermediate Covalent Bond Formation (Reversible) Inhibited Enzyme Inhibited Enzyme Acyl-enzyme Intermediate->Inhibited Enzyme Stabilization Inhibited Enzyme->Active Serine β-lactamase Dissociation (Slow) Pilabactam Pilabactam Pilabactam->Active Serine β-lactamase Binding

Pilabactam Inhibition Mechanism

Quantitative Inhibition Data

This compound has demonstrated potent inhibition across all classes of serine β-lactamases. The following tables summarize the 50% inhibitory concentrations (IC50) of Pilabactam (QPX7728) against a range of clinically relevant serine β-lactamases.

Table 1: Pilabactam (QPX7728) IC50 Values for Class A Serine β-Lactamases [2][3][4]

EnzymeSub-groupIC50 (nM)
CTX-M-14ESBL1-3
CTX-M-15ESBL1-3
SHV-12ESBL1-3
TEM-10ESBL1-3
TEM-26ESBL1-3
KPC-2Carbapenemase~3

Table 2: Pilabactam (QPX7728) IC50 Value for Class C Serine β-Lactamases [2][3][4]

EnzymeSub-groupIC50 (nM)
P99Cephalosporinase~22

Table 3: Pilabactam (QPX7728) IC50 Values for Class D Serine β-Lactamases [2][3][4]

EnzymeSub-groupIC50 (nM)
OXA-48Carbapenemase1
OXA-23Carbapenemase1

Kinetic Parameters

The inhibitory activity of Pilabactam (QPX7728) has been further characterized by determining its kinetic parameters against various serine β-lactamases.

Table 4: Kinetic Parameters of Pilabactam (QPX7728) Inhibition [2][3]

EnzymeClassk2/K (M⁻¹s⁻¹)Kd (nM)Target Residence Time
SHV-12A1.0 x 10⁵0.06 - 28-
KPC-2A3 x 10⁵ - 4 x 10⁵0.06 - 28~2-3 hours
BKC-1A1.8 x 10⁶--
P99C6.3 x 10⁴0.59-
OXA-48D~3 x 10⁶0.13 - 3.2~50 minutes
OXA-23D~1 x 10⁶0.13 - 3.25-20 minutes
OXA-24D~1 x 10⁶0.13 - 3.25-20 minutes
OXA-58D~1 x 10⁶-5-20 minutes

Experimental Protocols

The determination of the inhibitory potency of this compound is typically performed using a spectrophotometric assay with the chromogenic cephalosporin, nitrocefin, as the substrate.

Determination of IC50 Values

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a specific β-lactamase.

Materials:

  • Purified β-lactamase enzyme (e.g., KPC-2, CTX-M-15, P99, OXA-48)

  • This compound (QPX7728)

  • Nitrocefin solution

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 490 nm

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add a fixed concentration of the purified β-lactamase enzyme to each well.

  • Add the different concentrations of this compound to the wells containing the enzyme.

  • Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-30 minutes) at room temperature to allow for binding.

  • Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.

  • Immediately monitor the change in absorbance at 490 nm over time using a spectrophotometer. The hydrolysis of nitrocefin results in a color change from yellow to red.[5][6][7]

  • The initial reaction rates are calculated from the linear portion of the absorbance versus time plots.

  • The percentage of inhibition for each this compound concentration is calculated relative to a control reaction without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram outlines the experimental workflow for determining the IC50 of this compound.

G cluster_workflow IC50 Determination Workflow start Prepare Serial Dilutions of Pilabactam add_enzyme Add Purified β-Lactamase to Wells start->add_enzyme add_inhibitor Add Pilabactam Dilutions to Wells add_enzyme->add_inhibitor incubate Incubate Enzyme-Inhibitor Mixture add_inhibitor->incubate add_substrate Add Nitrocefin to Initiate Reaction incubate->add_substrate measure Measure Absorbance at 490 nm add_substrate->measure calculate Calculate Initial Reaction Rates measure->calculate plot Plot % Inhibition vs. [Pilabactam] calculate->plot end Determine IC50 Value plot->end

IC50 Determination Workflow

Conclusion

This compound is a promising, ultra-broad-spectrum inhibitor of serine β-lactamases, demonstrating high potency against a wide range of clinically significant enzymes from classes A, C, and D. Its unique mechanism of reversible covalent inhibition and favorable kinetic profile make it a valuable agent in the fight against antibiotic-resistant bacteria. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and utilize this novel therapeutic agent.

References

Preclinical Data on Pilabactam Sodium: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilabactam sodium (formerly ANT3310) is a novel, broad-spectrum serine β-lactamase inhibitor being developed by Antabio.[1][2] It is designed to be co-administered with β-lactam antibiotics to combat infections caused by multidrug-resistant bacteria, particularly Carbapenem-Resistant Enterobacterales (CRE) and Acinetobacter baumannii (CRAB).[1] This document provides a comprehensive summary of the available preclinical data on this compound, covering its mechanism of action, in vitro and in vivo efficacy, and preliminary pharmacokinetic and toxicological profiles.

Mechanism of Action

Pilabactam is a covalent inhibitor of serine β-lactamases, a major family of enzymes that confer bacterial resistance to β-lactam antibiotics.[1][3] By inactivating these enzymes, Pilabactam restores the efficacy of partner β-lactam antibiotics.

The proposed mechanism of action is illustrated in the following pathway:

Pilabactam_Mechanism_of_Action cluster_bacteria Bacterial Periplasmic Space PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes BetaLactamase Serine β-Lactamase BetaLactam β-Lactam Antibiotic BetaLactamase->BetaLactam Hydrolyzes (Resistance) InactiveComplex Pilabactam-β-Lactamase (Inactive Complex) BetaLactamase->InactiveComplex BacterialLysis Bacterial Cell Lysis CellWall->BacterialLysis Disruption leads to BetaLactam->PBP Inhibits Pilabactam This compound Pilabactam->BetaLactamase Inhibits Pilabactam->InactiveComplex

Figure 1: Mechanism of action of Pilabactam in combination with a β-lactam antibiotic.

In Vitro Activity

Pilabactam has demonstrated potent inhibitory activity against a wide range of serine β-lactamases.

Table 1: Inhibitory Activity of Pilabactam against Serine β-Lactamases

β-Lactamase TargetIC₅₀ (nM)
AmpC1 - 175
CTX-M-151 - 175
TEM-11 - 175
OXA-481 - 175
OXA-231 - 175
KPC-21 - 175
Data sourced from MedChemExpress.[1]
Experimental Protocol: IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) values of this compound were determined against a panel of purified serine β-lactamases. The experimental workflow is as follows:

IC50_Determination_Workflow Start Start: Prepare Reagents EnzymePrep Purified Serine β-Lactamase Solution Start->EnzymePrep SubstratePrep Chromogenic β-Lactam Substrate (e.g., Nitrocefin) Start->SubstratePrep InhibitorPrep Serial Dilutions of This compound Start->InhibitorPrep Incubation Incubate Pilabactam with β-Lactamase (10 min) EnzymePrep->Incubation Reaction Add Substrate to Initiate Reaction SubstratePrep->Reaction InhibitorPrep->Incubation Incubation->Reaction Measurement Measure Rate of Substrate Hydrolysis (Spectrophotometry) Reaction->Measurement Analysis Calculate % Inhibition vs. Pilabactam Concentration Measurement->Analysis Result Determine IC₅₀ Value Analysis->Result

Figure 2: Workflow for determining the IC₅₀ of Pilabactam.

In Vivo Efficacy

The efficacy of Pilabactam in combination with a β-lactam antibiotic (meropenem, MEM) has been evaluated in a murine thigh infection model.

Table 2: In Vivo Efficacy of this compound in a Murine Thigh Infection Model

Treatment GroupDose of Pilabactam (mg/kg, IV)Outcome
Pilabactam + MEM25 - 100Dose-dependent reduction in bacterial burden (CFU)
Dosing was administered at 1, 3, 5, and 7 hours post-infection. Data sourced from MedChemExpress.[1]
Experimental Protocol: Murine Thigh Infection Model

The experimental workflow for assessing the in vivo efficacy of Pilabactam is outlined below.

Murine_Thigh_Infection_Model Start Start: Animal Acclimatization Neutropenia Induce Neutropenia (e.g., with cyclophosphamide) Start->Neutropenia Infection Inject Bacterial Suspension into Thigh Muscle Neutropenia->Infection Treatment Administer Pilabactam + MEM (IV) at specified time points Infection->Treatment Endpoint Euthanize Mice at Pre-determined Endpoint Treatment->Endpoint Harvest Harvest Thigh Tissue Endpoint->Harvest Homogenize Homogenize Tissue Harvest->Homogenize Plate Perform Serial Dilutions and Plate on Agar Homogenize->Plate Count Incubate and Count Colony Forming Units (CFU) Plate->Count Analysis Analyze CFU/gram of tissue vs. Treatment Group Count->Analysis

References

Pilabactam Sodium (ANT3310): A Technical Guide to its Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pilabactam sodium (formerly known as ANT3310) is a novel, broad-spectrum serine β-lactamase inhibitor of the diazabicyclooctane (DBO) class.[1][2][3][4] In combination with the carbapenem antibiotic meropenem, it represents a promising therapeutic strategy to combat serious infections caused by carbapenem-resistant Gram-negative pathogens. This document provides an in-depth technical overview of the spectrum of activity of this compound, detailing its in vitro and in vivo efficacy, mechanism of action, and the experimental protocols utilized in its evaluation.

Mechanism of Action

Pilabactam is a covalent inhibitor of serine β-lactamases (SBLs), enzymes that confer bacterial resistance to β-lactam antibiotics by hydrolyzing their characteristic four-membered ring.[5][6] Unlike some other DBOs, pilabactam has been specifically designed to potently inhibit a wide range of SBLs, including class A (such as KPC), class C (AmpC), and, critically, class D (OXA-type) carbapenemases.[2][3] The diazabicyclooctane core of pilabactam reacts with the active serine residue in the β-lactamase active site, forming a stable, covalent adduct that inactivates the enzyme.[7] This inhibition restores the antibacterial activity of partner β-lactams, such as meropenem, against otherwise resistant bacteria.[2] Pilabactam itself does not possess clinically significant intrinsic antibacterial activity.[1]

The following diagram illustrates the mechanism of action of Pilabactam in combination with Meropenem.

Pilabactam_Mechanism_of_Action cluster_bacteria Gram-Negative Bacterium Meropenem Meropenem PBP Penicillin-Binding Proteins (PBPs) Meropenem->PBP Inhibits HydrolyzedMeropenem Inactive Meropenem CellWall Cell Wall Synthesis PBP->CellWall Essential for Lysis Bacterial Cell Lysis CellWall->Lysis Disruption leads to BetaLactamase Serine β-Lactamase (e.g., KPC, OXA) BetaLactamase->Meropenem Hydrolyzes InactiveComplex Inactive Pilabactam- β-Lactamase Complex Pilabactam Pilabactam Pilabactam->BetaLactamase Inhibits MIC_Determination_Workflow cluster_legend *CAMHB: Cation-Adjusted Mueller-Hinton Broth Start Start Prepare_Inoculum Prepare bacterial inoculum to 0.5 McFarland standard Start->Prepare_Inoculum Serial_Dilution Perform serial two-fold dilutions of Meropenem-Pilabactam in CAMHB* Prepare_Inoculum->Serial_Dilution Inoculate_Plates Inoculate microtiter plates with bacterial suspension Serial_Dilution->Inoculate_Plates Incubate Incubate plates at 35°C for 16-20 hours Inoculate_Plates->Incubate Read_MIC Visually determine MIC as the lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End Murine_Thigh_Infection_Model Start Start Neutropenia Induce neutropenia in mice (e.g., with cyclophosphamide) Start->Neutropenia Infection Infect thigh muscle with a standardized inoculum of bacteria Neutropenia->Infection Treatment Administer Meropenem-Pilabactam intravenously at defined intervals Infection->Treatment Euthanasia Euthanize mice at a predetermined time point post-infection Treatment->Euthanasia Tissue_Homogenization Aseptically remove and homogenize thigh tissue Euthanasia->Tissue_Homogenization CFU_Counting Perform serial dilutions and plate homogenate to determine CFU/thigh Tissue_Homogenization->CFU_Counting End End CFU_Counting->End

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Pilabactam Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Pilabactam is a novel, broad-spectrum serine β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class. It is being investigated in combination with a partner β-lactam antibiotic to combat infections caused by multidrug-resistant Gram-negative bacteria. Pilabactam restores the activity of its partner antibiotic by inactivating a wide range of serine β-lactamases, including Ambler class A, C, and D enzymes, which are a primary cause of resistance to many β-lactam antibiotics.

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to Pilabactam in combination with its partner β-lactam, based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for similar β-lactamase inhibitor combinations.

Mechanism of Action: β-Lactamase Inhibition

β-lactam antibiotics, such as penicillins, cephalosporins, and carbapenems, function by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). A major mechanism of bacterial resistance is the production of β-lactamase enzymes, which hydrolytically inactivate these antibiotics. Pilabactam acts as an inhibitor of these enzymes. By covalently binding to the active site of serine β-lactamases, Pilabactam protects its partner β-lactam from degradation, allowing it to reach its PBP targets and exert its bactericidal activity.

BL β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) BL->PBP Inhibits BL->PBP INACTIVE Inactive β-Lactam BL->INACTIVE CWS Cell Wall Synthesis PBP->CWS Required for PBP->CWS BLI Pilabactam (β-Lactamase Inhibitor) BLase β-Lactamase Enzyme BLI->BLase Inhibits BLI->BLase BLase->BL Hydrolyzes BLase->BL INACTIVE_BLI Inactive Enzyme Complex BLase->INACTIVE_BLI

Caption: Mechanism of Pilabactam action.

Quantitative Data Summary

The following tables summarize the expected Minimum Inhibitory Concentration (MIC) values for a partner β-lactam (e.g., Meropenem) tested in combination with a fixed concentration of Pilabactam. Data should be generated and compiled from in-house studies.

Table 1: MIC Distribution of Meropenem-Pilabactam against Enterobacterales

Organism (n)Partner Antibiotic MIC Range (µg/mL)Meropenem-Pilabactam MIC Range (µg/mL)Meropenem-Pilabactam MIC₅₀ (µg/mL)Meropenem-Pilabactam MIC₉₀ (µg/mL)
Escherichia coliData to be generatedData to be generatedData to be generatedData to be generated
Klebsiella pneumoniaeData to be generatedData to be generatedData to be generatedData to be generated
- KPC-producingData to be generatedData to be generatedData to be generatedData to be generated
- OXA-48-like-producingData to be generatedData to be generatedData to be generatedData to be generated
Enterobacter cloacaeData to be generatedData to be generatedData to be generatedData to be generated

Table 2: MIC Distribution of Meropenem-Pilabactam against Non-Enterobacterales

Organism (n)Partner Antibiotic MIC Range (µg/mL)Meropenem-Pilabactam MIC Range (µg/mL)Meropenem-Pilabactam MIC₅₀ (µg/mL)Meropenem-Pilabactam MIC₉₀ (µg/mL)
Pseudomonas aeruginosaData to be generatedData to be generatedData to be generatedData to be generated
Acinetobacter baumanniiData to be generatedData to be generatedData to be generatedData to be generated
- OXA-carbapenemase-prod.Data to be generatedData to be generatedData to be generatedData to be generated

Note: Pilabactam concentration is held constant at 4 µg/mL for testing purposes, consistent with protocols for other novel β-lactamase inhibitors. This concentration may require optimization based on ongoing research.

Experimental Protocols

Standardized antimicrobial susceptibility testing (AST) methods should be followed as detailed in CLSI documents M07 (Broth Dilution) and M02 (Disk Diffusion), and corresponding EUCAST guidelines.

Protocol 1: Broth Microdilution MIC Testing

This method determines the Minimum Inhibitory Concentration (MIC) of the Pilabactam combination in a liquid medium.

Materials:

  • Pilabactam sodium analytical powder

  • Partner β-lactam (e.g., Meropenem) analytical powder

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial isolates for testing

  • Quality control (QC) strains (e.g., E. coli ATCC® 25922, P. aeruginosa ATCC® 27853)

  • 0.5 McFarland turbidity standard

  • Sterile saline or deionized water

  • Spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) at a concentration 40-fold higher than the final desired fixed concentration (e.g., 160 µg/mL for a final fixed concentration of 4 µg/mL). Prepare a separate stock solution of the partner β-lactam.

  • Working Solution Preparation:

    • Prepare a working solution of CAMHB containing Pilabactam at twice the final fixed concentration (e.g., 8 µg/mL).

    • In a separate set of tubes or a deep-well plate, prepare serial two-fold dilutions of the partner β-lactam in the Pilabactam-containing CAMHB. This will create a gradient of the partner antibiotic, while the Pilabactam concentration remains constant.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Plate Inoculation: Dispense the diluted partner antibiotic solutions into the wells of a 96-well microtiter plate. Add an equal volume of the final standardized bacterial inoculum to each well.

  • Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the partner β-lactam (in the presence of the fixed concentration of Pilabactam) that completely inhibits visible bacterial growth.

prep_stock Prepare Drug Stock Solutions prep_working Prepare Serial Dilutions of Partner Antibiotic in Broth with fixed Pilabactam (4 µg/mL) prep_stock->prep_working inoculate Inoculate Microtiter Plate Wells prep_working->inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Suspension dilute_inoculum Dilute Suspension to final ~5x10^5 CFU/mL prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic prep_inoculum Prepare 0.5 McFarland Bacterial Suspension swab_plate Swab MHA Plate for Confluent Growth prep_inoculum->swab_plate apply_disk Apply Meropenem-Pilabactam Combination Disk swab_plate->apply_disk incubate Incubate at 35°C for 16-20 hours apply_disk->incubate measure_zone Measure Zone of Inhibition (in mm) incubate->measure_zone interpret Interpret using established breakpoints (S/I/R) measure_zone->interpret

Application Notes and Protocols: Synergistic Use of Pilabactam Sodium with Meropenem

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of carbapenem-resistant Gram-negative bacteria presents a significant challenge to global public health. Meropenem, a broad-spectrum carbapenem antibiotic, is a last-resort treatment for many serious infections. However, its efficacy is threatened by the production of β-lactamase enzymes, which hydrolyze the antibiotic's core β-lactam ring, rendering it inactive. Pilabactam sodium (formerly ANT3310) is a novel, broad-spectrum covalent serine β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class.[1][2][3][4] When used in combination with meropenem, this compound protects meropenem from degradation by a wide range of serine β-lactamases, restoring its activity against many carbapenem-resistant bacterial strains.[1][4][5] These application notes provide a summary of the mechanism of action, quantitative data on the synergistic effects, and detailed protocols for evaluating the combination of this compound and meropenem.

Mechanism of Action

The synergistic relationship between this compound and meropenem is based on their complementary mechanisms of action. Meropenem inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan. This disruption of cell wall integrity leads to bacterial cell death.

In resistant bacteria, serine β-lactamases (such as KPC, OXA, CTX-M, and AmpC) hydrolyze meropenem, preventing it from reaching its PBP targets. This compound acts as a "suicide inhibitor" by covalently binding to the active site of these serine β-lactamases, rendering them inactive.[1] This inhibition protects meropenem from degradation, allowing it to effectively bind to PBPs and exert its bactericidal activity.

G cluster_0 Resistant Bacterium Meropenem Meropenem PBP Penicillin-Binding Proteins (PBPs) Meropenem->PBP Inhibits Pilabactam This compound SBL Serine β-Lactamase (e.g., KPC, OXA) Pilabactam->SBL Inhibits SBL->Meropenem Degrades CellWall Cell Wall Synthesis PBP->CellWall Required for CellLysis Cell Lysis CellWall->CellLysis Disruption leads to

Mechanism of Synergistic Action

Quantitative Data

The combination of this compound and meropenem has demonstrated significant potentiation of meropenem's activity against a wide range of carbapenem-resistant pathogens.

In Vitro Inhibitory Activity of this compound

Pilabactam is a potent inhibitor of a variety of clinically relevant serine β-lactamases.

β-Lactamase TargetIC50 Range (nM)[1]
AmpC1 - 175
CTX-M-151 - 175
TEM-11 - 175
OXA-481 - 175
OXA-231 - 175
KPC-21 - 175
Synergistic Activity of Meropenem in Combination with this compound

The addition of this compound at a fixed concentration significantly reduces the Minimum Inhibitory Concentration (MIC) of meropenem required to inhibit the growth of carbapenem-resistant bacteria.

Bacterial GroupMeropenem MIC90 (µg/mL)[4][5][6]Meropenem + Pilabactam (8 µg/mL) MIC90 (µg/mL)[4][5][6]
OXA-producing CRE>320.25
KPC-producing CRE>320.5
Acinetobacter baumannii≥324

Experimental Protocols

To evaluate the synergistic activity of this compound and meropenem, the following in vitro methods are recommended.

Checkerboard Assay Protocol

The checkerboard assay is a standard method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy.

G A Prepare stock solutions of Meropenem and Pilabactam B Serially dilute Meropenem along the x-axis of a 96-well plate A->B C Serially dilute Pilabactam along the y-axis of the same plate A->C D Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) B->D C->D E Incubate plates at 35-37°C for 16-20 hours D->E F Determine the MIC of each drug alone and in combination by visual inspection of turbidity E->F G Calculate the FIC Index F->G

Checkerboard Assay Workflow

Materials:

  • This compound

  • Meropenem

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture of the test organism

  • Sterile pipette tips and multichannel pipettes

  • Incubator

Procedure:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of meropenem and this compound in a suitable solvent (e.g., sterile water or DMSO) at a concentration that is at least 10 times the highest concentration to be tested.

  • Plate Setup:

    • Along the x-axis of a 96-well plate, perform serial twofold dilutions of meropenem in CAMHB.

    • Along the y-axis, perform serial twofold dilutions of this compound in CAMHB.

    • The result is a matrix of wells containing various concentrations of both drugs.

    • Include control wells with each drug alone, as well as a growth control well (no drug) and a sterility control well (no bacteria).

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: After incubation, determine the MIC for each drug alone and in combination. The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

  • Calculation of FIC Index:

    • FIC of Meropenem = (MIC of Meropenem in combination) / (MIC of Meropenem alone)

    • FIC of Pilabactam = (MIC of Pilabactam in combination) / (MIC of Pilabactam alone)

    • FIC Index (FICI) = FIC of Meropenem + FIC of Pilabactam

Interpretation of FICI:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

Time-Kill Assay Protocol

Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic effects of an antibiotic combination over time.

G A Prepare bacterial culture in logarithmic growth phase B Inoculate flasks containing CAMHB with the bacterial suspension (~5 x 10^5 CFU/mL) A->B C Add Meropenem and/or Pilabactam at desired concentrations (e.g., sub-MIC) B->C D Incubate flasks at 35-37°C with shaking C->D E At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots D->E F Perform serial dilutions and plate on agar to determine viable bacterial counts (CFU/mL) E->F G Plot log10 CFU/mL versus time F->G

Time-Kill Assay Workflow

Materials:

  • This compound

  • Meropenem

  • Flasks with CAMHB

  • Bacterial culture of the test organism

  • Shaking incubator

  • Agar plates (e.g., Mueller-Hinton Agar)

  • Sterile saline or PBS for dilutions

Procedure:

  • Inoculum Preparation: Grow the test organism in CAMHB to the early to mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard and then dilute to a starting concentration of approximately 5 x 10^5 CFU/mL.

  • Test Conditions: Prepare flasks with CAMHB containing:

    • No antibiotic (growth control)

    • Meropenem alone (at a relevant concentration, e.g., 0.5x or 1x MIC)

    • This compound alone (at a fixed concentration)

    • Meropenem and this compound in combination

  • Inoculation and Incubation: Inoculate each flask with the prepared bacterial suspension and incubate at 35-37°C with continuous shaking.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting: Perform serial tenfold dilutions of each aliquot in sterile saline or PBS. Plate a known volume of each dilution onto agar plates.

  • Incubation and Colony Counting: Incubate the agar plates at 35-37°C for 18-24 hours, then count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL against time for each test condition.

Interpretation:

  • Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.

  • Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Conclusion

The combination of this compound with meropenem represents a promising strategy to combat infections caused by carbapenem-resistant Gram-negative pathogens that produce serine β-lactamases. The data strongly support the synergistic interaction between these two compounds, with Pilabactam effectively restoring the potent bactericidal activity of meropenem. The provided protocols offer a framework for researchers to further investigate and characterize this synergy in their own laboratories.

References

Application Notes and Protocols for Pilabactam Sodium Potentiation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilabactam sodium is a novel β-lactamase inhibitor that shows promise in overcoming antibiotic resistance in various bacterial pathogens.[1][2] Like other β-lactamase inhibitors, this compound functions by inactivating β-lactamase enzymes, which are produced by bacteria to hydrolyze and inactivate β-lactam antibiotics such as penicillins and cephalosporins.[1][3] This protective action restores the efficacy of the partner β-lactam antibiotic, allowing it to effectively inhibit bacterial cell wall synthesis, leading to bacterial cell lysis and death.[4][5] The potentiation of existing β-lactam antibiotics by this compound represents a critical strategy in combating the growing threat of antimicrobial resistance.[6][7]

These application notes provide detailed protocols for key in vitro experiments designed to evaluate the potentiation effects of this compound in combination with various β-lactam antibiotics. The primary assays described are the checkerboard microdilution assay for determining synergistic interactions and the time-kill kinetic assay for assessing the rate and extent of bacterial killing.[8][9]

Key Experiments and Protocols

Checkerboard Microdilution Assay

The checkerboard assay is a standard in vitro method used to assess the interaction between two antimicrobial agents.[10][11] It allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction as synergistic, additive, indifferent, or antagonistic.[12]

Objective: To determine the synergistic activity of this compound in combination with a β-lactam antibiotic against a panel of bacterial isolates.

Experimental Protocol:

  • Bacterial Isolate Preparation:

    • Culture the selected bacterial strains overnight on appropriate agar plates (e.g., Mueller-Hinton agar) at 37°C.

    • Prepare a bacterial suspension in sterile saline or Mueller-Hinton Broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

  • Preparation of Antimicrobial Solutions:

    • Prepare stock solutions of this compound and the partner β-lactam antibiotic in a suitable solvent (e.g., sterile distilled water or DMSO) at a concentration of at least 10 times the expected Minimum Inhibitory Concentration (MIC).

    • Perform serial two-fold dilutions of both agents in MHB in separate 96-well plates to create a range of concentrations.

  • Checkerboard Plate Setup:

    • In a 96-well microtiter plate, add 50 µL of MHB to all wells.

    • Along the x-axis (columns 2-11), add 50 µL of serially diluted β-lactam antibiotic.

    • Along the y-axis (rows B-G), add 50 µL of serially diluted this compound.

    • This creates a matrix of wells with varying concentrations of both compounds.

    • Include control wells: Row H with only the β-lactam antibiotic and column 12 with only this compound to determine their individual MICs.[8] A growth control well (no antibiotic) and a sterility control well (no bacteria) should also be included.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Incubate the plates at 35-37°C for 16-20 hours under aerobic conditions.[10]

  • Data Analysis and Interpretation:

    • After incubation, determine the MIC of each agent alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration of the drug that completely inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each agent in a given well:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.[12]

    • Interpret the FICI as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0[10][12]

Data Presentation:

Summarize the checkerboard assay results in a table format for clear comparison across different bacterial strains and antibiotic combinations.

Bacterial StrainAntibioticThis compoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
E. coli ATCC 25922Ceftazidime-10.1250.625Additive
+0.5
K. pneumoniae BAA-1705Meropenem-40.250.3125Synergy
+1
P. aeruginosa ATCC 27853Piperacillin-1620.625Additive
+8
Time-Kill Kinetic Assay

The time-kill kinetic assay provides dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[13] This assay is crucial for confirming the synergistic interactions observed in the checkerboard assay and understanding the rate at which the combination kills the bacteria.[9][14]

Objective: To evaluate the rate and extent of bacterial killing by this compound in combination with a β-lactam antibiotic over a 24-hour period.

Experimental Protocol:

  • Bacterial Isolate and Inoculum Preparation:

    • Prepare a logarithmic-phase bacterial culture by inoculating a single colony into MHB and incubating at 37°C with shaking until it reaches the desired optical density.

    • Dilute the culture in fresh, pre-warmed MHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.[9]

  • Assay Setup:

    • Prepare test tubes or flasks containing the following:

      • Growth Control (no antibiotic)

      • This compound alone (at a fixed concentration, e.g., 4 µg/mL)

      • β-lactam antibiotic alone (at its MIC or a clinically relevant concentration)

      • This compound + β-lactam antibiotic (at the same concentrations as the individual agents)

    • Inoculate each tube/flask with the prepared bacterial suspension.

  • Sampling and Viable Cell Counting:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.[9]

    • Perform ten-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).

    • Plate a small volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis and Interpretation:

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point.

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point (e.g., 24 hours).[12]

    • Bactericidal activity is defined as a ≥ 3-log₁₀ (99.9%) reduction in the initial CFU/mL.[13][14]

    • Indifference is defined as a < 2-log₁₀ change in CFU/mL between the combination and the most active single agent.[12]

    • Antagonism is defined as a ≥ 2-log₁₀ increase in CFU/mL between the combination and the most active single agent.[12]

Data Presentation:

Present the time-kill assay data in a table summarizing the log₁₀ CFU/mL at each time point and in a graphical plot for visual representation of the killing kinetics.

Time (hours)Growth Control (log₁₀ CFU/mL)This compound (log₁₀ CFU/mL)β-lactam Alone (log₁₀ CFU/mL)Combination (log₁₀ CFU/mL)
05.75.75.75.7
26.56.45.24.1
47.87.64.83.0
68.98.74.5<2.0
89.29.04.3<2.0
249.59.34.1<2.0

Visualizations

experimental_workflow cluster_prep Preparation cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay Bacterial_Culture Bacterial Culture Inoculum_Prep Inoculum Preparation (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Plate_Setup 96-Well Plate Setup Inoculum_Prep->Plate_Setup Assay_Setup Culture Flask Setup Inoculum_Prep->Assay_Setup Drug_Dilution Pilabactam & β-lactam Serial Dilutions Drug_Dilution->Plate_Setup Drug_Dilution->Assay_Setup Inoculation Inoculation (5x10^5 CFU/mL) Plate_Setup->Inoculation Incubation Incubation (16-20h, 37°C) Inoculation->Incubation MIC_Reading MIC Determination Incubation->MIC_Reading FICI_Calc FICI Calculation MIC_Reading->FICI_Calc Interpretation Synergy/Additive/ Antagonism FICI_Calc->Interpretation Kill_Kinetics Determine Kill Kinetics Interpretation->Kill_Kinetics Confirms Synergy Time_Sampling Sampling at 0, 2, 4, 6, 8, 24h Assay_Setup->Time_Sampling Serial_Dilution Serial Dilution & Plating Time_Sampling->Serial_Dilution Colony_Counting Colony Counting (CFU/mL) Serial_Dilution->Colony_Counting Data_Plotting Data Plotting (log10 CFU/mL vs. Time) Colony_Counting->Data_Plotting Data_Plotting->Kill_Kinetics

References

Application Notes and Protocols for Enzymatic Assays of Novel β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the enzymatic evaluation of novel β-lactamase inhibitors, such as the hypothetical compound Pilabactam sodium. The protocols outlined below describe standard methodologies for determining the inhibitory potency of new chemical entities against a range of β-lactamase enzymes, which are key drivers of bacterial resistance to β-lactam antibiotics.

Introduction to β-Lactamase Inhibition

β-lactamases are enzymes produced by bacteria that hydrolyze the amide bond in the β-lactam ring of antibiotics like penicillins and cephalosporins, rendering them inactive.[1][2] The development of β-lactamase inhibitors that can be co-administered with β-lactam antibiotics is a crucial strategy to combat antibiotic resistance.[3][4] These inhibitors protect the antibiotic from degradation, restoring its efficacy.[5]

Enzymatic assays are fundamental to the characterization of new β-lactamase inhibitors. They provide quantitative data on the inhibitor's potency and spectrum of activity against different classes of β-lactamases (Classes A, B, C, and D).[1][6] This information is critical for guiding the drug development process.

Quantitative Data Summary

The inhibitory activity of a novel compound is typically quantified by determining its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). Below is a template table summarizing the kind of data that would be generated for a novel inhibitor against a panel of common β-lactamases.

β-Lactamase EnzymeAmbler ClassRepresentative BacteriaThis compound IC50 (nM)This compound Ki (nM)Control Inhibitor IC50 (nM) (e.g., Clavulanic Acid)
TEM-1AE. coli, K. pneumoniaeData to be determinedData to be determined60
SHV-1AK. pneumoniaeData to be determinedData to be determined580 (as compared to sulbactam)[7]
CTX-M-15AE. coli, K. pneumoniaeData to be determinedData to be determinedData to be determined
KPC-2AK. pneumoniaeData to be determinedData to be determinedData to be determined
AmpCCEnterobacter spp., E. coliData to be determinedData to be determined>10,000
OXA-48DK. pneumoniae, E. coliData to be determinedData to be determined>10,000
NDM-1BK. pneumoniae, E. coliData to be determinedData to be determinedNot applicable (metallo-β-lactamase)
VIM-2BP. aeruginosaData to be determinedData to be determinedNot applicable (metallo-β-lactamase)

Experimental Protocols

Protocol 1: Determination of IC50 for β-Lactamase Inhibition using a Chromogenic Substrate

This protocol describes a widely used method to determine the IC50 value of a test compound using the chromogenic cephalosporin substrate, nitrocefin.[8][9][10] The hydrolysis of nitrocefin by β-lactamase results in a color change that can be monitored spectrophotometrically at 490 nm.[8][10]

Materials:

  • Purified β-lactamase enzyme (e.g., TEM-1, SHV-1, etc.)

  • This compound (or other test inhibitor)

  • Nitrocefin

  • β-Lactamase Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom microplates

  • Spectrophotometric multiwell plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the β-lactamase enzyme in assay buffer. The final concentration should be determined empirically to yield a linear rate of nitrocefin hydrolysis over 10-30 minutes.

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in assay buffer to generate a range of concentrations for testing.

    • Prepare a stock solution of nitrocefin in DMSO and then dilute it in the assay buffer to the desired final concentration (typically 50-100 µM). Protect the nitrocefin solution from light.[9][10]

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Test Wells: 20 µL of the serially diluted this compound and 20 µL of the β-lactamase enzyme solution.

      • Enzyme Control (No Inhibitor): 20 µL of assay buffer and 20 µL of the β-lactamase enzyme solution.

      • Inhibitor Control (e.g., Clavulanic Acid): 20 µL of a known inhibitor and 20 µL of the β-lactamase enzyme solution.

      • Blank (No Enzyme): 40 µL of assay buffer.

    • Mix the contents of the wells and pre-incubate the plate at 25°C for 10 minutes.[11]

  • Initiation of Reaction and Measurement:

    • Add 160 µL of the nitrocefin solution to all wells to initiate the enzymatic reaction.

    • Immediately place the plate in a microplate reader and measure the absorbance at 490 nm in kinetic mode for 10-30 minutes, taking readings every minute.[9]

  • Data Analysis:

    • Calculate the initial velocity (rate of reaction) for each well by determining the slope of the linear portion of the absorbance versus time plot.

    • Subtract the rate of the blank from all other rates.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Enzyme Control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Serial Dilutions of this compound setup_plate Set up 96-well Plate: Inhibitor + Enzyme prep_inhibitor->setup_plate prep_enzyme Prepare β-Lactamase Solution prep_enzyme->setup_plate prep_substrate Prepare Nitrocefin Substrate Solution add_substrate Add Nitrocefin to Initiate Reaction prep_substrate->add_substrate pre_incubate Pre-incubate at 25°C for 10 minutes setup_plate->pre_incubate pre_incubate->add_substrate read_plate Measure Absorbance at 490 nm (Kinetic Mode) add_substrate->read_plate calc_rate Calculate Initial Reaction Rates read_plate->calc_rate calc_inhibition Calculate Percent Inhibition calc_rate->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data det_ic50 Determine IC50 Value plot_data->det_ic50

Caption: Experimental workflow for determining the IC50 of a β-lactamase inhibitor.

mechanism_of_action cluster_enzyme β-Lactamase Active Site cluster_inhibitor Inhibitor cluster_complex Acyl-Enzyme Intermediate cluster_outcome Outcome serine Active Site Serine acyl_enzyme Stable Acyl-Enzyme Intermediate serine->acyl_enzyme Acylation inhibitor Pilabactam (β-Lactamase Inhibitor) inhibitor->serine Binding inactivated_enzyme Inactivated β-Lactamase acyl_enzyme->inactivated_enzyme Inhibition

Caption: Generalized mechanism of action for a serine β-lactamase inhibitor.

References

Application Notes and Protocols for Determining the Efficacy of Pilabactam Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilabactam sodium is a novel β-lactamase inhibitor designed to be co-administered with a β-lactam antibiotic. Its primary function is to inactivate bacterial β-lactamase enzymes, which are a major mechanism of resistance to β-lactam antibiotics. By inhibiting these enzymes, this compound restores the efficacy of the partner β-lactam against a broad range of pathogenic bacteria. These application notes provide detailed protocols for key cell-based assays to evaluate the in vitro efficacy of this compound in combination with a partner β-lactam antibiotic.

Mechanism of Action

This compound acts as a "suicide inhibitor" by irreversibly binding to the active site of β-lactamase enzymes. This covalent modification inactivates the enzyme, preventing it from hydrolyzing the β-lactam ring of the partner antibiotic. The protected β-lactam can then effectively bind to Penicillin-Binding Proteins (PBPs) in the bacterial cell wall, inhibiting peptidoglycan synthesis and leading to bacterial cell lysis and death.

cluster_0 Bacterial Cell Pilabactam This compound BetaLactamase β-Lactamase Enzyme Pilabactam->BetaLactamase Inhibits BetaLactam Partner β-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Inhibits BetaLactamase->BetaLactam Inactivates CellWall Cell Wall Synthesis (Peptidoglycan) PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Disruption leads to

Caption: Mechanism of Action of this compound in Combination with a β-Lactam Antibiotic.

Key Cell-Based Assays for Efficacy Determination

The following protocols describe standard in vitro assays to quantify the efficacy of this compound when used in combination with a β-lactam antibiotic.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. For a β-lactamase inhibitor combination, the β-lactam is tested at various concentrations in the presence of a fixed concentration of this compound.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Materials:

    • Bacterial strains of interest (e.g., Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa).

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • 96-well microtiter plates.

    • Stock solutions of the partner β-lactam antibiotic and this compound.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Assay Setup:

    • Prepare serial twofold dilutions of the β-lactam antibiotic in CAMHB across the rows of the 96-well plate.

    • Add a fixed concentration of this compound (e.g., 4 µg/mL) to each well containing the β-lactam dilutions.

    • Add the prepared bacterial inoculum to each well.

    • Include a growth control (no antibiotic or this compound) and a sterility control (no bacteria).

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Data Analysis:

    • The MIC is the lowest concentration of the β-lactam antibiotic (in the presence of this compound) that shows no visible bacterial growth.

Data Presentation: Illustrative MIC Values (µg/mL)

Bacterial Species (Strain)β-Lactam Aloneβ-Lactam + this compound (4 µg/mL)
E. coli (ATCC 25922)161
K. pneumoniae (ATCC 700603)642
P. aeruginosa (ATCC 27853)328
E. coli (Clinical Isolate, ESBL+)>2564
K. pneumoniae (Clinical Isolate, KPC+)>2568

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Experimental Protocol: Time-Kill Assay

  • Preparation of Materials:

    • Log-phase bacterial culture.

    • CAMHB.

    • Partner β-lactam antibiotic and this compound.

    • Sterile culture tubes.

    • Agar plates for colony counting.

  • Assay Setup:

    • Prepare culture tubes with CAMHB containing the β-lactam antibiotic at a specific multiple of its MIC (e.g., 2x or 4x MIC) both alone and in combination with a fixed concentration of this compound.

    • Include a growth control tube without any antimicrobial agents.

    • Inoculate each tube with the bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.

  • Colony Counting:

    • Perform serial dilutions of the collected aliquots and plate them on agar.

    • Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each condition. A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal activity.

Data Presentation: Illustrative Time-Kill Kinetics against K. pneumoniae

Time (hours)Growth Control (log10 CFU/mL)β-Lactam Alone (4x MIC) (log10 CFU/mL)β-Lactam + this compound (4x MIC) (log10 CFU/mL)
05.75.75.7
26.55.54.2
47.35.43.1
88.55.6<2.0
129.16.0<2.0
249.37.2<2.0

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

start Start: Prepare Bacterial Inoculum prep_plates Prepare 96-well plates with serial dilutions of β-lactam start->prep_plates add_pilabactam Add fixed concentration of this compound to wells prep_plates->add_pilabactam add_inoculum Add bacterial inoculum to all wells add_pilabactam->add_inoculum incubate Incubate at 37°C for 16-20 hours add_inoculum->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic

Caption: Experimental Workflow for the MIC Assay.
Penicillin-Binding Protein (PBP) Inhibition Assay

This assay determines the ability of this compound and its partner β-lactam to bind to their target PBPs. A competitive binding assay using a fluorescently labeled penicillin derivative (e.g., Bocillin FL) is commonly employed.

Experimental Protocol: Competitive PBP Binding Assay

  • Preparation of Materials:

    • Bacterial membrane preparations containing PBPs.

    • This compound and the partner β-lactam antibiotic.

    • Bocillin FL (a fluorescent penicillin analog).

    • SDS-PAGE gels and fluorescence imaging system.

  • Assay Setup:

    • Pre-incubate the bacterial membrane preparations with increasing concentrations of this compound, the partner β-lactam, or the combination.

    • Include a control with no inhibitor.

  • Fluorescent Labeling:

    • Add Bocillin FL to all samples to label the PBPs that are not bound by the test compounds.

  • Analysis:

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence scanner.

    • Quantify the fluorescence intensity of each PBP band.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of Bocillin FL binding (IC50) is determined for each PBP. A lower IC50 value indicates a higher binding affinity.

Data Presentation: Illustrative PBP Inhibition (IC50 in µg/mL)

Penicillin-Binding Proteinβ-Lactam AloneThis compoundβ-Lactam + this compound
PBP1a0.5>1280.4
PBP1b0.8>1280.7
PBP21.2641.0
PBP30.1>1280.08
PBP45.0324.5

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

start Start: Isolate Bacterial Membranes pre_incubate Pre-incubate membranes with this compound / β-Lactam start->pre_incubate add_bocillin Add Bocillin FL to label unbound PBPs pre_incubate->add_bocillin sds_page Separate proteins by SDS-PAGE add_bocillin->sds_page fluorescence_scan Visualize fluorescent PBPs sds_page->fluorescence_scan quantify Quantify fluorescence intensity of PBP bands fluorescence_scan->quantify determine_ic50 Determine IC50 values quantify->determine_ic50

Caption: Experimental Workflow for the PBP Inhibition Assay.

Conclusion

The described cell-based assays are fundamental for characterizing the in vitro efficacy of this compound in combination with a partner β-lactam antibiotic. By systematically determining the MIC, evaluating the time-kill kinetics, and assessing the PBP binding affinity, researchers can gain a comprehensive understanding of the potency and spectrum of activity of this novel therapeutic combination. This data is crucial for guiding further drug development and establishing the clinical potential of this compound.

Application Notes and Protocols for the Pharmacokinetic Analysis of Pilabactam Sodium in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilabactam sodium, also known by its development code QPX7728, is a novel, ultrabroad-spectrum beta-lactamase inhibitor.[1][2][3] It exhibits potent activity against both serine and metallo-beta-lactamases, making it a promising candidate for combination therapy with beta-lactam antibiotics to combat resistant bacterial infections.[1][2][3][4][5] Understanding the pharmacokinetic profile of this compound in preclinical animal models is crucial for its development and for predicting human dosage regimens.[4][5][6] These notes provide a summary of available pharmacokinetic data and detailed protocols for its analysis in animal models.

Mechanism of Action

Pilabactam is a cyclic boronic acid derivative that acts as an inhibitor of a wide array of beta-lactamase enzymes produced by bacteria.[2][4][5] These enzymes are a primary mechanism of resistance to beta-lactam antibiotics. By inhibiting these enzymes, Pilabactam restores the efficacy of partner antibiotics against otherwise resistant bacterial strains.[1][7] Its broad spectrum of activity includes Class A, C, and D serine beta-lactamases, as well as Class B metallo-beta-lactamases.[6][8]

The general mechanism of action for a beta-lactamase inhibitor like Pilabactam in combination with a beta-lactam antibiotic is depicted below.

Mechanism of Action: Pilabactam and Beta-Lactam Antibiotic cluster_bacteria Bacterial Cell Beta-Lactamase Beta-Lactamase Beta-Lactam Antibiotic Beta-Lactam Antibiotic Beta-Lactamase->Beta-Lactam Antibiotic Hydrolyzes (Inactivates) PBP Penicillin-Binding Proteins (PBP) Cell Wall Synthesis Cell Wall Synthesis PBP->Cell Wall Synthesis Catalyzes Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall Synthesis->Bacterial Cell Lysis Disruption leads to Pilabactam Pilabactam Pilabactam->Beta-Lactamase Inhibits Beta-Lactam Antibiotic->PBP Binds to & Inhibits

Caption: Pilabactam inhibits beta-lactamase, protecting the beta-lactam antibiotic from degradation.

Pharmacokinetic Data in Animal Models

Pharmacokinetic studies of Pilabactam (QPX7728) have been conducted in mouse and rat models. The following tables summarize the key pharmacokinetic parameters observed in these studies.

Table 1: Pharmacokinetic Parameters of Pilabactam (QPX7728) in Mice
ParameterValueUnitsAnimal ModelDosingReference
Cmax25.5µg/mLMouse50 mg/kg, s.c.[1]
AUC(0-inf)30.1µg*h/mLMouse50 mg/kg, s.c.[1]
T1/20.4hoursMouse50 mg/kg, s.c.[1]
CL/F27.7mL/min/kgMouse50 mg/kg, s.c.[1]

Cmax: Maximum plasma concentration; AUC(0-inf): Area under the concentration-time curve from time zero to infinity; T1/2: Half-life; CL/F: Apparent total clearance of the drug from plasma.

Table 2: Qualitative Pharmacokinetic Observations in Rats
ObservationAnimal ModelReference
Good oral bioavailabilityRat[9]
Pharmacokinetics similar to β-lactam antibioticsRat[9]

Experimental Protocols

The following protocols are based on methodologies described in the cited literature for the in vivo pharmacokinetic analysis of Pilabactam (QPX7728).

Animal Models
  • Species: ICR mice or Sprague-Dawley rats are commonly used.

  • Health Status: Animals should be healthy and free of specific pathogens.

  • Housing: Animals should be housed in a controlled environment with a standard light-dark cycle, temperature, and humidity, with ad libitum access to food and water.

  • Acclimatization: Allow for an acclimatization period of at least 3-5 days before the experiment.

Dosing and Sample Collection Workflow

The following diagram outlines a typical workflow for a pharmacokinetic study.

Pharmacokinetic Study Workflow Animal Acclimatization Animal Acclimatization Dosing Dosing Animal Acclimatization->Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling At predefined time points Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Sample Analysis Sample Analysis Plasma Separation->Sample Analysis e.g., LC-MS/MS PK Parameter Calculation PK Parameter Calculation Sample Analysis->PK Parameter Calculation

Caption: A generalized workflow for conducting an animal pharmacokinetic study.

Drug Formulation and Administration
  • Formulation: this compound should be dissolved in a suitable vehicle, such as sterile water for injection or saline. The concentration should be calculated based on the desired dose and the body weight of the animals.

  • Administration:

    • Intravenous (IV): Administer via a tail vein or other suitable vessel.

    • Subcutaneous (SC): Inject into the loose skin over the back or flank.

    • Oral (PO): Administer via oral gavage.

Blood Sampling
  • Time Points: Collect blood samples at multiple time points post-dosing to adequately define the concentration-time profile. Typical time points may include: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours.

  • Collection Method: Blood can be collected via retro-orbital sinus, saphenous vein, or cardiac puncture (terminal procedure).

  • Anticoagulant: Use tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

Bioanalytical Method
  • Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used for the quantification of Pilabactam in plasma.

  • Method Validation: The bioanalytical method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Pharmacokinetic Analysis
  • Software: Use specialized pharmacokinetic software (e.g., Phoenix WinNonlin, R) to analyze the plasma concentration-time data.

  • Model: A non-compartmental analysis is commonly used to determine the key pharmacokinetic parameters listed in Table 1.

Conclusion

The available data from animal models indicate that Pilabactam (QPX7728) possesses favorable pharmacokinetic properties, including good bioavailability. Further studies in different animal species will be essential to fully characterize its pharmacokinetic profile and to support its continued clinical development. The protocols outlined above provide a framework for conducting such studies in a robust and reproducible manner.

References

Application Notes and Protocols for Studying Pilabactam Sodium in Carbapenem-Resistant Enterobacterales (CRE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbapenem-resistant Enterobacterales (CRE) represent a significant global health threat due to limited treatment options.[1][2][3] The primary mechanism of resistance in CRE is the production of carbapenemases, enzymes that hydrolyze carbapenem antibiotics.[3][4] Pilabactam sodium (formerly known as QPX7728) is a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI) with potent activity against both serine- and metallo-β-lactamases, making it a promising agent for restoring the efficacy of β-lactam antibiotics against CRE.[5][6][7][8][9][10][11]

These application notes provide detailed protocols for the in vitro and in vivo evaluation of this compound's activity in combination with β-lactam antibiotics against CRE.

Mechanism of Action

Pilabactam is a cyclic boronic acid derivative that acts as a potent inhibitor of a wide array of β-lactamase enzymes, including:

  • Class A: KPC, SME, NMC-A, CTX-M, SHV, TEM[5][6]

  • Class B (Metallo-β-lactamases): NDM, VIM, IMP[5][6][8]

  • Class C: AmpC-type β-lactamases[5]

  • Class D: OXA-48 and others[5][6]

By binding to the active site of these enzymes, Pilabactam prevents the hydrolysis of the β-lactam ring of partner antibiotics, thereby restoring their antibacterial activity. The inhibition of both serine and metallo-β-lactamases is a key advantage of Pilabactam over many currently available BLIs.[6]

cluster_bacterium Carbapenem-Resistant Enterobacterales Beta_lactam_antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) Beta_lactam_antibiotic->PBP Inhibits Hydrolysis Hydrolysis of β-Lactam Ring Cell_wall_synthesis Cell Wall Synthesis PBP->Cell_wall_synthesis Required for Bacterial_cell_lysis Bacterial Cell Lysis Cell_wall_synthesis->Bacterial_cell_lysis Leads to Beta_lactamase β-Lactamase (e.g., KPC, NDM, OXA-48) Beta_lactamase->Beta_lactam_antibiotic Inactivates via Beta_lactamase->Hydrolysis Pilabactam Pilabactam Sodium Pilabactam->Beta_lactamase Inhibits

Mechanism of Action of this compound.

Data Presentation

The following tables summarize the in vitro activity of this compound in combination with meropenem against various CRE isolates.

Table 1: In Vitro Activity of Meropenem in Combination with this compound against Carbapenem-Resistant Klebsiella pneumoniae

CarbapenemaseMeropenem MIC90 (μg/mL)Meropenem + Pilabactam (8 μg/mL) MIC90 (μg/mL)Fold Reduction
KPC>640.5>128
NDM>641>64
OXA-48>640.5>128

Table 2: In Vitro Activity of Meropenem in Combination with this compound against Carbapenem-Resistant Escherichia coli

CarbapenemaseMeropenem MIC90 (μg/mL)Meropenem + Pilabactam (8 μg/mL) MIC90 (μg/mL)Fold Reduction
NDM>642>32
OXA-48320.25128

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Checkerboard Assay

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic in combination with this compound and to assess for synergistic activity.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • This compound stock solution

  • β-lactam antibiotic stock solution (e.g., meropenem)

  • CRE isolate culture

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hours) culture plate, select 3-5 colonies of the CRE isolate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Prepare Drug Dilutions:

    • Prepare serial two-fold dilutions of the β-lactam antibiotic and this compound in CAMHB in separate tubes or deep-well plates.

    • In the 96-well plate, add 50 µL of CAMHB to all wells.

    • Add 50 µL of the appropriate β-lactam antibiotic dilution along the x-axis (columns 2-11).

    • Add 50 µL of the appropriate this compound dilution along the y-axis (rows B-G). This creates a matrix of antibiotic and inhibitor concentrations.

    • Column 1 should contain only the β-lactam antibiotic dilutions, and Row A should contain only the this compound dilutions.

    • Well H12 serves as a growth control (no drug), and another well can be used as a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of the antibiotic (alone or in combination) that completely inhibits visible bacterial growth.

    • The Fractional Inhibitory Concentration Index (FICI) is calculated to determine synergy:

      • FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4

Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Dilutions Prepare Serial Dilutions of β-Lactam and Pilabactam Prepare_Inoculum->Prepare_Dilutions Dispense_to_Plate Dispense Drugs and Broth to 96-well Plate Prepare_Dilutions->Dispense_to_Plate Inoculate Inoculate Plate with Bacterial Suspension Dispense_to_Plate->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MICs and Calculate FICI Incubate->Read_MIC End End Read_MIC->End

Checkerboard Assay Workflow.

In Vivo Efficacy: Neutropenic Mouse Thigh Infection Model

This model is used to evaluate the in vivo efficacy of this compound in combination with a β-lactam antibiotic against a CRE isolate.[8][12]

Materials:

  • Specific-pathogen-free mice (e.g., ICR or Swiss Webster)

  • Cyclophosphamide

  • CRE isolate culture

  • This compound formulation for injection

  • β-lactam antibiotic formulation for injection (e.g., meropenem)

  • Sterile saline

  • Homogenizer

  • Agar plates for colony counting

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally to the mice. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection to induce profound neutropenia (<100 neutrophils/mm³).[8]

  • Infection:

    • Prepare an inoculum of the CRE isolate in sterile saline.

    • Two hours after the final cyclophosphamide dose, inject 0.1 mL of the bacterial suspension (typically 10^6 to 10^7 CFU/mL) into the thigh muscle of each mouse.

  • Treatment:

    • Initiate treatment 2 hours post-infection.

    • Administer the β-lactam antibiotic alone, this compound alone, the combination of the β-lactam and this compound, or a vehicle control via a suitable route (e.g., subcutaneous or intravenous).

    • Dosing regimens can be varied to determine the pharmacokinetic/pharmacodynamic (PK/PD) parameters.

  • Assessment of Bacterial Burden:

    • At a predetermined time point (e.g., 24 hours post-treatment initiation), euthanize the mice.

    • Aseptically remove the thighs and homogenize them in a known volume of sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per thigh.

  • Data Analysis:

    • Compare the bacterial burden (log10 CFU/thigh) between the different treatment groups and the control group to determine the efficacy of the combination therapy. A statistically significant reduction in bacterial load in the combination group compared to the single-agent and control groups indicates in vivo efficacy.

Start Start Induce_Neutropenia Induce Neutropenia in Mice (Cyclophosphamide) Start->Induce_Neutropenia Infect_Thigh Infect Thigh Muscle with CRE Induce_Neutropenia->Infect_Thigh Administer_Treatment Administer Treatment Groups: - Vehicle - β-Lactam alone - Pilabactam alone - Combination Infect_Thigh->Administer_Treatment Euthanize_and_Harvest Euthanize Mice and Harvest Thighs (24h) Administer_Treatment->Euthanize_and_Harvest Homogenize_and_Plate Homogenize Thighs and Plate for CFU Count Euthanize_and_Harvest->Homogenize_and_Plate Analyze_Data Analyze Bacterial Burden (log10 CFU/thigh) Homogenize_and_Plate->Analyze_Data End End Analyze_Data->End

Neutropenic Mouse Thigh Infection Model Workflow.

Conclusion

This compound demonstrates remarkable potential in overcoming carbapenem resistance in Enterobacterales by inhibiting a broad spectrum of β-lactamases. The provided protocols offer a framework for the comprehensive evaluation of its efficacy in combination with various β-lactam partners. These studies are crucial for the continued development of novel therapeutic strategies to combat infections caused by these highly resistant pathogens.

References

Application Notes and Protocols: MEM-ANT3310 Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MEM-ANT3310 is an investigational combination therapy comprising meropenem (MEM), a broad-spectrum carbapenem antibiotic, and ANT3310, a novel, potent inhibitor of serine β-lactamases.[1][2][3] This combination is being developed to address the critical threat of infections caused by multidrug-resistant Gram-negative bacteria, particularly carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii (CRAB).[2][4] ANT3310 restores the antimicrobial activity of meropenem by inactivating bacterial β-lactamase enzymes that would otherwise degrade the antibiotic.[2][3] These application notes provide a summary of the preclinical data and detailed protocols for the experimental evaluation of MEM-ANT3310.

Mechanism of Action

Meropenem, like other β-lactam antibiotics, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). However, the emergence of β-lactamase enzymes, which hydrolyze the β-lactam ring, has rendered many of these antibiotics ineffective. ANT3310 is a diazabicyclooctane (DBO) serine β-lactamase inhibitor that covalently binds to the active site of these enzymes, preventing the degradation of meropenem and restoring its bactericidal activity.[4][5][6]

cluster_bacteria Gram-Negative Bacterium cluster_drugs MEM-ANT3310 Therapy PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Essential for Bacterial Cell Lysis Bacterial Cell Lysis CellWall->Bacterial Cell Lysis BetaLactamase Serine β-Lactamase MEM Meropenem (MEM) BetaLactamase->MEM Degrades MEM->PBP Inhibits ANT3310 ANT3310 ANT3310->BetaLactamase Inhibits

Caption: Mechanism of MEM-ANT3310 Synergy.

Quantitative Data Summary

The following tables summarize the in vitro activity of ANT3310 and the MEM-ANT3310 combination against key carbapenem-resistant pathogens.

Table 1: Inhibitory Activity of ANT3310 against Serine β-Lactamases

β-Lactamase EnzymeIC50 (nM)
KPC-28 - 602
OXA-238 - 602
OXA-24/408 - 602
OXA-488 - 602
OXA-518 - 602
OXA-588 - 602
AmpC1 - 175
CTX-M-151 - 175
TEM-11 - 175

Data compiled from published studies.[1][4]

Table 2: In Vitro Activity of MEM-ANT3310 against Carbapenem-Resistant Isolates

OrganismMeropenem MIC90 (µg/mL)MEM-ANT3310 (8 µg/mL) MIC90 (µg/mL)
Acinetobacter baumannii (CRAB)>324
Enterobacterales (OXA-producing CRE)>320.25
Enterobacterales (KPC-producing CRE)>320.5
Pseudomonas aeruginosa>32≤8

MIC90 values represent the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.[4][7][8]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of MEM-ANT3310 are provided below.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the MIC of MEM-ANT3310 against bacterial isolates according to CLSI guidelines.

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Meropenem (MEM) stock solution

  • ANT3310 stock solution (maintained at a fixed concentration, e.g., 8 µg/mL)

  • Sterile saline or PBS

Procedure:

  • Prepare serial two-fold dilutions of meropenem in CAMHB in a 96-well plate.

  • Add ANT3310 to each well containing meropenem to achieve a final fixed concentration (e.g., 8 µg/mL).

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Include a growth control (no antibiotic) and a sterility control (no bacteria) well.

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is the lowest concentration of meropenem in the presence of the fixed concentration of ANT3310 that completely inhibits visible bacterial growth.

A Prepare serial dilutions of Meropenem in a 96-well plate B Add a fixed concentration of ANT3310 to each well A->B C Add standardized bacterial inoculum B->C D Incubate at 37°C for 16-20 hours C->D E Read and record the MIC D->E

Caption: Broth Microdilution Workflow.
Protocol 2: Checkerboard Synergy Assay

This assay is used to determine if the combination of meropenem and ANT3310 is synergistic, additive, indifferent, or antagonistic.

Materials:

  • Same as Protocol 1.

Procedure:

  • Prepare a 96-well plate with serial two-fold dilutions of meropenem along the x-axis and serial two-fold dilutions of ANT3310 along the y-axis.

  • The final volume in each well should be the same.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Include growth and sterility controls.

  • Incubate at 35-37°C for 16-20 hours.

  • Determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = FICMEM + FICANT3310 = (MIC of MEM in combination / MIC of MEM alone) + (MIC of ANT3310 in combination / MIC of ANT3310 alone)

  • Interpret the results:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Protocol 3: Time-Kill Assay

This assay assesses the bactericidal activity of MEM-ANT3310 over time.

Materials:

  • CAMHB

  • Bacterial inoculum

  • Meropenem and ANT3310

  • Sterile tubes

  • Plating agar (e.g., Tryptic Soy Agar)

  • Saline for dilutions

Procedure:

  • Prepare tubes with CAMHB containing:

    • No drug (growth control)

    • Meropenem alone (at a relevant concentration, e.g., MIC)

    • ANT3310 alone (at a fixed concentration)

    • MEM-ANT3310 combination

  • Inoculate each tube with the bacterial suspension to a starting density of approximately 5 x 10^5 CFU/mL.

  • Incubate the tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions in sterile saline and plate onto agar plates to determine the viable bacterial count (CFU/mL).

  • Plot the log10 CFU/mL versus time for each condition.

  • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Protocol 4: Murine Thigh Infection Model

This in vivo model evaluates the efficacy of MEM-ANT3310 in reducing bacterial burden in a localized infection.

Materials:

  • Female ICR or BALB/c mice

  • Cyclophosphamide (for inducing neutropenia)

  • Bacterial strain of interest (e.g., carbapenem-resistant A. baumannii)

  • Meropenem and ANT3310 for injection

  • Sterile saline

  • Homogenizer

  • Plating agar

Procedure:

  • Render mice neutropenic by intraperitoneal injection of cyclophosphamide on days -4 and -1 relative to infection.

  • On day 0, inject a standardized bacterial inoculum (e.g., 10^6 - 10^7 CFU) into the thigh muscle of each mouse.

  • At a predetermined time post-infection (e.g., 2 hours), begin treatment with:

    • Vehicle control (saline)

    • Meropenem alone

    • ANT3310 alone

    • MEM-ANT3310 combination

    • Administer treatments via a relevant route (e.g., subcutaneous or intravenous).

  • At 24 hours post-infection, euthanize the mice and aseptically remove the infected thigh.

  • Homogenize the thigh tissue in a known volume of sterile saline.

  • Perform serial dilutions of the homogenate and plate on agar to determine the bacterial load (CFU/thigh).

  • Compare the bacterial burden between treatment groups and the control group to assess efficacy.

A Induce Neutropenia in Mice B Infect Thigh Muscle with Bacteria A->B C Administer Treatment (MEM, ANT3310, Combination, Vehicle) B->C D Euthanize and Excise Thigh at 24h C->D E Homogenize Tissue and Determine Bacterial Load (CFU) D->E

Caption: Murine Thigh Infection Model Workflow.
Protocol 5: Murine Lung Infection Model

This in vivo model assesses the efficacy of MEM-ANT3310 in a pulmonary infection model.

Materials:

  • Same as Protocol 4.

Procedure:

  • Induce neutropenia in mice as described in the thigh infection model.

  • On day 0, anesthetize the mice and intranasally or intratracheally instill a standardized bacterial inoculum.

  • Initiate treatment at a specified time post-infection with the different drug regimens.

  • At 24 or 48 hours post-infection, euthanize the mice and aseptically remove the lungs.

  • Homogenize the lung tissue and determine the bacterial burden as described for the thigh model.

  • Analyze the data to evaluate the reduction in bacterial load in the lungs for each treatment group.

Conclusion

The MEM-ANT3310 combination demonstrates significant potential for the treatment of serious infections caused by carbapenem-resistant Gram-negative pathogens. The provided protocols offer a framework for the preclinical evaluation of this and other novel antimicrobial combinations. Researchers should adapt these protocols based on the specific bacterial strains and research questions being investigated. Adherence to established guidelines, such as those from the CLSI, is crucial for generating reproducible and comparable data.

References

Troubleshooting & Optimization

Pilabactam sodium solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pilabactam sodium. The information is designed to address common challenges related to its solubility and stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is the sodium salt of Pilabactam, a beta-lactamase inhibitor. Its chemical formula is C₆H₈FN₂O₅S.Na. Like other beta-lactamase inhibitors, it is often used in combination with beta-lactam antibiotics to overcome resistance in bacteria that produce beta-lactamase enzymes. Understanding its chemical nature is crucial for addressing solubility and stability challenges.

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

This compound, as a salt, is generally expected to have good solubility in aqueous solutions. For other common laboratory solvents, solubility can vary. Based on the behavior of similar sodium salts of beta-lactamase inhibitors, a general solubility profile can be expected as follows:

  • High Solubility: Water, Dimethyl Sulfoxide (DMSO)

  • Moderate Solubility: Methanol, Ethanol

  • Low Solubility: Acetonitrile, Acetone, Dichloromethane

For optimal dissolution, it is recommended to start with water or DMSO. If using organic solvents, gentle heating and sonication may aid dissolution. Always start with a small amount of solvent and incrementally add more until the compound is fully dissolved.

Q3: My this compound solution appears to be degrading over time. What are the likely causes?

Degradation of this compound in solution can be influenced by several factors, including:

  • pH: The beta-lactam ring is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. It is crucial to maintain the pH of the solution within a stable range, typically near neutral pH.

  • Temperature: Elevated temperatures can accelerate the rate of degradation. Solutions should be stored at recommended temperatures (e.g., refrigerated or frozen) to minimize degradation.

  • Light: Exposure to light, particularly UV light, can potentially lead to photodegradation. It is advisable to protect solutions from light by using amber vials or storing them in the dark.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule. Ensure that all solvents and reagents are free from peroxides and other oxidizing impurities.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation

Symptoms:

  • This compound does not fully dissolve in the chosen solvent.

  • The solution is cloudy or contains visible particles.

  • Precipitation occurs after the solution is prepared, either upon standing or after a change in temperature.

Troubleshooting Steps:

  • Verify Solvent Choice: Confirm that you are using a recommended solvent (see FAQ 2). For initial experiments, water or DMSO are the preferred choices.

  • Adjust Concentration: The concentration of your solution may be too high. Try preparing a more dilute solution.

  • Use Co-solvents: If a single solvent is not effective, a co-solvent system may improve solubility. For example, a mixture of water and a water-miscible organic solvent like ethanol or DMSO can be effective.

  • Gentle Heating and Sonication: Gently warm the solution (e.g., to 37°C) and use a sonicator to aid dissolution. Avoid excessive heat, as this can lead to degradation.

  • pH Adjustment: For aqueous solutions, the pH can significantly impact solubility. Ensure the pH of your buffer is compatible with this compound.

Logical Workflow for Troubleshooting Solubility Issues

G start Start: Solubility Issue (Poor dissolution or precipitation) solvent Step 1: Verify Solvent Is it an appropriate solvent (e.g., water, DMSO)? start->solvent concentration Step 2: Check Concentration Is the concentration too high? solvent->concentration Yes cosolvent Step 3: Consider Co-solvents (e.g., water/ethanol, water/DMSO) solvent->cosolvent No concentration->cosolvent Yes heat_sonicate Step 4: Apply Gentle Heat/Sonication Did you try warming to ~37°C or sonicating? concentration->heat_sonicate No cosolvent->heat_sonicate ph_adjust Step 5: Adjust pH (for aqueous solutions) Is the pH in the optimal range? heat_sonicate->ph_adjust success Success: Compound Dissolved ph_adjust->success Yes fail Further Investigation Needed (Consider alternative formulation strategies) ph_adjust->fail No G start Start: Forced Degradation Study prepare Prepare this compound Solutions start->prepare stress Apply Stress Conditions prepare->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (0.1 M NaOH, RT) stress->base oxidation Oxidative Degradation (3% H₂O₂, RT) stress->oxidation thermal Thermal Degradation (Solid at 80°C, Solution reflux) stress->thermal photo Photolytic Degradation (UV and fluorescent light) stress->photo analyze Analyze by Stability-Indicating HPLC Method acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze end End: Identify Degradation Products and Pathways analyze->end

Technical Support Center: Optimizing Pilabactam Sodium in Potentiation Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Pilabactam sodium concentration in potentiation assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a β-lactamase inhibitor. Its primary function is to inactivate β-lactamase enzymes, which are produced by bacteria and are responsible for degrading β-lactam antibiotics. By inhibiting these enzymes, this compound potentiates the activity of β-lactam antibiotics, restoring their efficacy against resistant bacterial strains.[1]

Q2: What is a potentiation assay and why is it important for this compound?

A2: A potentiation assay is used to determine the ability of a β-lactamase inhibitor, such as this compound, to enhance the antimicrobial activity of a β-lactam antibiotic against a β-lactamase-producing bacterial strain. This is crucial for determining the optimal concentration of this compound required to effectively protect the antibiotic from degradation.

Q3: What are the key parameters to consider when optimizing this compound concentration?

A3: The key parameters include the specific β-lactam antibiotic being used, the bacterial species and its level of β-lactamase expression, the initial bacterial inoculum size, and the incubation time.[2][3] The pharmacokinetic/pharmacodynamic (PK/PD) index, such as the fraction of the dosing interval that the free drug concentration is above a certain threshold (fT > CT), is also a critical consideration.[2][4]

Q4: How does the bacterial inoculum size affect the required concentration of this compound?

A4: A higher bacterial inoculum can lead to an "inoculum effect," where a higher concentration of the antibiotic and inhibitor is required to achieve the same level of efficacy.[3] This is due to the increased production of β-lactamase enzymes by the larger bacterial population. Therefore, it is essential to standardize the inoculum size in your experiments.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in Minimum Inhibitory Concentration (MIC) values. Inconsistent bacterial inoculum size. Pipetting errors. Variation in media composition. Plate-to-plate variation in temperature or humidity during incubation.Standardize the bacterial inoculum using a spectrophotometer or colony counting. Use calibrated pipettes and ensure proper mixing. Use a single batch of media for each experiment. Ensure consistent incubation conditions and avoid "edge effects" by not using the outer wells or by filling them with sterile media.[5]
No potentiation effect observed with this compound. The bacterial strain does not produce a β-lactamase that is inhibited by this compound. The concentration of this compound is too low. The β-lactam antibiotic is not susceptible to the specific β-lactamase produced by the strain. this compound has degraded.Verify the β-lactamase profile of the bacterial strain. Perform a dose-response experiment with a wider range of this compound concentrations. Confirm the susceptibility of the partner β-lactam antibiotic to the specific β-lactamase. Prepare fresh solutions of this compound for each experiment.
Potentiation effect is observed, but the MIC of the β-lactam antibiotic is still high. The concentration of this compound is suboptimal. The level of β-lactamase expression is very high. The bacteria may have other resistance mechanisms (e.g., altered penicillin-binding proteins (PBPs), efflux pumps).Increase the concentration of this compound in a stepwise manner to determine the optimal concentration.[6] Consider using a higher, yet clinically relevant, concentration of the β-lactam antibiotic. Investigate other potential resistance mechanisms in the bacterial strain.
Inconsistent results between experiments. Variation in experimental conditions (e.g., incubation time, temperature). Different batches of reagents (media, antibiotics, this compound). Cell passage number affecting cell health and response.[5]Strictly adhere to the experimental protocol. Record batch numbers of all reagents used. Use cells within a consistent and low passage number range.

Experimental Protocols

Determining the Optimal Concentration of this compound using Broth Microdilution

This protocol outlines a standard method for determining the concentration of this compound that maximally potentiates the activity of a β-lactam antibiotic.

Materials:

  • β-lactam antibiotic stock solution

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial culture of a β-lactamase-producing strain

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture the β-lactamase-producing bacterial strain overnight on an appropriate agar plate.

    • Inoculate a few colonies into fresh CAMHB and incubate until it reaches the logarithmic growth phase.

    • Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the adjusted suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Prepare Drug Dilutions:

    • Perform serial two-fold dilutions of the β-lactam antibiotic across the columns of the 96-well plate using CAMHB.

    • Prepare a range of fixed concentrations of this compound (e.g., 0.5, 1, 2, 4, 8 µg/mL).

    • Add a constant volume of each fixed concentration of this compound to all wells in a given row. Include a control row with no this compound.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well.

    • Include a growth control (no antibiotic or inhibitor) and a sterility control (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) of the β-lactam antibiotic for each concentration of this compound. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

    • The optimal concentration of this compound is the one that produces the greatest reduction in the MIC of the β-lactam antibiotic.

Quantitative Data Summary

The following table provides a hypothetical example of results from a potentiation assay to help guide data interpretation.

This compound (µg/mL)β-lactam Antibiotic MIC (µg/mL)Fold Reduction in MIC
0 (Control)128-
1324
2816
4264
8264

In this example, a concentration of 4 µg/mL of this compound would be considered the optimal concentration as it provides the maximum potentiation, and further increasing the concentration to 8 µg/mL does not result in a greater reduction of the MIC.

Visualizations

Signaling Pathway: β-Lactam Antibiotic Action and Resistance

Mechanism of β-Lactam Action and Resistance cluster_bacteria Bacterial Cell BL_Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) BL_Antibiotic->PBP Binds to BL_Enzyme β-Lactamase Enzyme BL_Antibiotic->BL_Enzyme Hydrolyzed by Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Inhibits Lysis Cell Lysis Cell_Wall->Lysis Leads to Inactive_Antibiotic Inactive Antibiotic BL_Enzyme->Inactive_Antibiotic

Caption: Action of β-lactam antibiotics and the mechanism of resistance via β-lactamase enzymes.

Experimental Workflow: Optimizing this compound Concentration

Workflow for Optimizing this compound Concentration Start Start: Prepare Reagents and Bacterial Inoculum Setup_Plate Set up 96-well Plate: Serial Dilution of Antibiotic Fixed Concentrations of this compound Start->Setup_Plate Inoculate Inoculate with Bacterial Suspension Setup_Plate->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read_MIC Read MICs for each This compound Concentration Incubate->Read_MIC Analyze Analyze Data: Determine Fold Reduction in MIC Read_MIC->Analyze Determine_Optimal Determine Optimal This compound Concentration Analyze->Determine_Optimal End End Determine_Optimal->End

Caption: Step-by-step workflow for a broth microdilution potentiation assay.

Logical Relationship: Troubleshooting Potentiation Assays

Troubleshooting Logic for Potentiation Assays Problem Unexpected Result (e.g., No Potentiation, High Variability) Check_Reagents Check Reagents: - Freshness - Concentration - Storage Problem->Check_Reagents Check_Strain Check Bacterial Strain: - Purity - β-lactamase production Problem->Check_Strain Check_Protocol Review Protocol: - Inoculum size - Incubation conditions - Pipetting accuracy Problem->Check_Protocol Hypothesis1 Hypothesis: Reagent Issue Check_Reagents->Hypothesis1 Hypothesis2 Hypothesis: Strain Issue Check_Strain->Hypothesis2 Hypothesis3 Hypothesis: Procedural Error Check_Protocol->Hypothesis3 Solution1 Solution: Prepare fresh reagents, verify concentrations Hypothesis1->Solution1 Solution2 Solution: Re-streak for purity, confirm β-lactamase activity Hypothesis2->Solution2 Solution3 Solution: Standardize procedures, use controls Hypothesis3->Solution3

Caption: A logical approach to troubleshooting common issues in potentiation assays.

References

Technical Support Center: Pilabactam Sodium In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pilabactam sodium in vivo studies. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of preclinical research with this novel β-lactamase inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during in vivo experiments.

Disclaimer: Publicly available information specifically on "this compound" is limited. Pilabactam, also known as ANT3310, is a novel broad-spectrum diazabicyclooctane serine β-lactamase inhibitor. It is common practice to formulate acidic drugs, such as Pilabactam (which is a hydrogen sulfate), as sodium salts to improve solubility and stability for in vivo administration. This guide is based on the available information for Pilabactam (ANT3310) and general principles applicable to the in vivo study of novel β-lactamase inhibitors and their sodium salt formulations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Formulation and Administration

Q1: I am observing poor solubility of my this compound formulation for injection. What could be the issue and how can I resolve it?

A1: Poor solubility of a this compound formulation can be due to several factors. Here's a troubleshooting guide:

  • pH of the vehicle: The solubility of β-lactamase inhibitors can be pH-dependent. Ensure the pH of your vehicle is within the optimal range for this compound solubility. You may need to perform a pH-solubility profile.

  • Choice of vehicle: While saline or phosphate-buffered saline (PBS) are common, they may not be optimal. Consider exploring other biocompatible vehicles. For some β-lactamase inhibitors, co-solvents or cyclodextrins have been used to enhance solubility, but these should be used with caution as they can impact pharmacokinetics and toxicity.

  • Salt form purity: Impurities in the this compound salt can affect its solubility. Ensure you are using a high-purity compound.

  • Temperature: The temperature of the vehicle during formulation can influence solubility. Gentle warming may help, but be cautious of potential degradation at elevated temperatures.

Q2: My formulation of this compound appears to be unstable, with a noticeable change in color/clarity over a short period. What are the likely causes and solutions?

A2: Instability of β-lactamase inhibitor formulations is a common challenge. The β-lactam ring is susceptible to hydrolysis.

  • Hydrolysis: The primary cause of instability is likely hydrolysis of the β-lactam ring, which can be accelerated by pH and temperature. Prepare formulations fresh before each experiment and store them on ice if they are not for immediate use.

  • Light sensitivity: Some compounds are light-sensitive. Protect your formulation from light by using amber vials or covering them with foil.

  • Compatibility with co-administered drugs: If you are co-administering this compound with a partner β-lactam (e.g., a carbapenem), ensure they are compatible in the same formulation. It may be necessary to administer them separately.

Pharmacokinetics (PK)

Q3: I am observing unexpectedly low plasma concentrations of this compound in my animal model. What are the potential reasons?

A3: Low plasma concentrations can stem from a variety of factors related to absorption, distribution, metabolism, and excretion (ADME).

  • Poor absorption: If administering via a non-intravenous route (e.g., subcutaneous, intraperitoneal), absorption may be incomplete or slow. Consider intravenous administration to ensure 100% bioavailability.

  • Rapid clearance: β-lactamase inhibitors are often rapidly cleared by the kidneys. This can lead to a short half-life and low plasma concentrations. Frequent dosing or continuous infusion may be necessary to maintain therapeutic levels.[1]

  • Metabolism: While many β-lactamase inhibitors undergo minimal metabolism, it is a possibility for novel compounds. Investigate potential metabolic pathways in the species you are using.

  • Tissue distribution: The compound may be rapidly distributing to tissues, leading to lower concentrations in the plasma.

Q4: How do I establish the correct pharmacokinetic/pharmacodynamic (PK/PD) target for this compound in my in vivo model?

A4: The efficacy of β-lactamase inhibitors is dependent on maintaining a critical concentration for a sufficient duration to inhibit the target β-lactamases.

  • Time above a threshold concentration (fT > CT): For β-lactamase inhibitors, the key PK/PD index is the percentage of the dosing interval that the free (unbound) drug concentration remains above a certain threshold concentration. This threshold is the concentration required to suppress the activity of the β-lactamase.

  • In vitro determination of CT: The threshold concentration can be estimated from in vitro studies, such as checkerboard synergy assays or time-kill assays with the partner β-lactam against β-lactamase-producing bacteria.

  • Dose fractionation studies: To confirm the PK/PD index in vivo, dose fractionation studies can be performed where the same total daily dose is administered in different regimens (e.g., once daily, twice daily, or as a continuous infusion).

PK/PD Parameter Typical Target for β-Lactamase Inhibitors Experimental Approach
fT > CT >50% of the dosing intervalDose fractionation studies in an infection model
Cmax/MIC Less commonly the primary driverDose-ranging efficacy studies
AUC/MIC Less commonly the primary driverDose-ranging efficacy studies
Efficacy in Animal Models

Q5: I am not observing the expected efficacy of this compound in combination with my partner β-lactam in a murine infection model. What should I investigate?

A5: A lack of in vivo efficacy despite promising in vitro data is a frequent challenge in drug development.

  • PK/PD mismatch: The most likely reason is that the dosing regimen is not achieving the required PK/PD target. Analyze the pharmacokinetics of both this compound and the partner β-lactam in the infected animals. It is crucial that the pharmacokinetic profiles of both agents are well-matched.[1]

  • Protein binding: High plasma protein binding can reduce the free concentration of the drug available to act at the site of infection. Determine the plasma protein binding of this compound in the species being studied.

  • Infection model specifics: The type of infection model (e.g., thigh, lung, sepsis) can significantly impact outcomes. Ensure the model is appropriate for the pathogen and the drug combination being tested. For example, lung infections can present unique challenges for drug penetration.

  • Immune status of the animals: Studies in immunocompromised (e.g., neutropenic) animals will show the direct antimicrobial effect of the drug, while studies in immunocompetent animals will also include the contribution of the host immune system.

A study on Pilabactam (ANT3310) in combination with meropenem demonstrated efficacy in both murine thigh and lung infection models against carbapenem-resistant Acinetobacter baumannii.[2][3][4]

Infection Model Pathogen Pilabactam (ANT3310) + Meropenem Efficacy
Murine Thigh InfectionCarbapenem-resistant A. baumanniiDemonstrated significant reduction in bacterial burden
Murine Lung InfectionCarbapenem-resistant A. baumanniiShowed efficacy in this more challenging model

Q6: What are the key considerations when setting up a murine thigh infection model to evaluate this compound?

A6: The murine thigh infection model is a standard for evaluating the efficacy of antibacterial agents.

  • Animal strain and health: Use a specific pathogen-free, immunocompetent or neutropenic mouse strain depending on the study's objective.

  • Neutropenia induction: If using a neutropenic model, cyclophosphamide is commonly used to deplete neutrophils. This allows for the assessment of the drug's efficacy without the influence of the innate immune system.

  • Inoculum preparation and administration: The bacterial inoculum should be in the logarithmic growth phase and administered intramuscularly into the thigh. The inoculum size should be sufficient to establish a robust infection but not be immediately lethal.

  • Treatment regimen: The dosing, route of administration, and duration of treatment should be based on the pharmacokinetic profile of this compound and its partner β-lactam.

  • Endpoint: The primary endpoint is typically the change in bacterial burden (log10 CFU/thigh) after 24 hours of treatment compared to the initial inoculum.

Toxicity

Q7: I am observing signs of toxicity (e.g., weight loss, lethargy) in my animals at doses where I expect to see efficacy. How should I proceed?

A7: Balancing efficacy and toxicity is a critical aspect of drug development.

  • Dose-response relationship for toxicity: Conduct a dose-ranging study to determine the maximum tolerated dose (MTD). This will help establish a therapeutic window.

  • Clinical observations: Carefully monitor the animals for any clinical signs of toxicity.

  • Histopathology and clinical chemistry: At the end of the study, collect organs for histopathological examination and blood for clinical chemistry analysis to identify any target organ toxicity. Common toxicities for this class of drugs can include renal and hematological effects.[5]

  • Formulation-related toxicity: The vehicle or other excipients in the formulation could be contributing to the observed toxicity. Include a vehicle-only control group in your studies.

Experimental Protocols & Visualizations

Protocol: Murine Thigh Infection Model
  • Animal Preparation: Use female ICR or BALB/c mice (6-8 weeks old). For a neutropenic model, induce neutropenia by intraperitoneal injection of cyclophosphamide on days -4 and -1 relative to infection.

  • Inoculum Preparation: Culture the β-lactamase-producing bacterial strain to mid-logarithmic phase in an appropriate broth. Wash and dilute the bacterial suspension in saline to the desired concentration (e.g., 10^6 - 10^7 CFU/mL).

  • Infection: Anesthetize the mice and inject 0.1 mL of the bacterial inoculum into the posterior thigh muscle.

  • Treatment: At a specified time post-infection (e.g., 2 hours), begin treatment with this compound in combination with a partner β-lactam via the desired route (e.g., subcutaneous or intravenous).

  • Endpoint Assessment: At 24 hours post-infection, euthanize the mice, aseptically remove the thigh muscle, homogenize it in saline, and perform serial dilutions for quantitative culture on appropriate agar plates.

  • Data Analysis: Calculate the mean log10 CFU/thigh for each treatment group and compare it to the control group and the initial inoculum.

experimental_workflow cluster_pre_infection Pre-Infection Phase cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_endpoint Endpoint Assessment animal_prep Animal Preparation (Neutropenia Induction) infection Intramuscular Thigh Infection animal_prep->infection inoculum_prep Inoculum Preparation (Log-phase Culture) inoculum_prep->infection treatment Administer this compound + Partner β-Lactam infection->treatment euthanasia Euthanasia (24h) treatment->euthanasia thigh_harvest Thigh Harvest & Homogenization euthanasia->thigh_harvest quant_culture Quantitative Culture thigh_harvest->quant_culture data_analysis Data Analysis (log10 CFU/thigh) quant_culture->data_analysis

Caption: Workflow for a murine thigh infection model.

Mechanism of Action: β-Lactamase Inhibition

mechanism_of_action cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanism cluster_inhibition Inhibition by this compound beta_lactam β-Lactam Antibiotic pbp Penicillin-Binding Protein (PBP) beta_lactam->pbp Inhibits beta_lactamase β-Lactamase beta_lactam->beta_lactamase cell_wall Cell Wall Synthesis pbp->cell_wall Required for lysis Cell Lysis cell_wall->lysis Disruption leads to inactivation β-Lactam Inactivation beta_lactamase->inactivation Causes inactivation->beta_lactam Prevents action on PBP pilabactam This compound pilabactam->beta_lactamase Inhibits

Caption: Mechanism of β-lactamase inhibition.

Troubleshooting Logic for Poor In Vivo Efficacy

troubleshooting_efficacy start Poor In Vivo Efficacy Observed check_formulation Assess Formulation (Solubility, Stability, In-vivo release) start->check_formulation check_pk Review Pharmacokinetics of this compound and Partner Drug pk_ok Are PK profiles adequate and matched? check_pk->pk_ok adjust_dose Adjust Dosing Regimen (e.g., increase dose, frequency, or use continuous infusion) pk_ok->adjust_dose No check_pd Re-evaluate PK/PD Target (Is fT > CT being met?) pk_ok->check_pd Yes adjust_dose->check_pk pd_ok Is the PK/PD target met? check_pd->pd_ok pd_ok->adjust_dose No investigate_model Investigate Infection Model (e.g., drug penetration to site, pathogen virulence) pd_ok->investigate_model Yes final_consideration Consider other factors: - Protein binding - Intrinsic resistance - Antagonism investigate_model->final_consideration formulation_ok Is the formulation stable and bioavailable? check_formulation->formulation_ok formulation_ok->check_pk Yes reformulate Reformulate this compound formulation_ok->reformulate No reformulate->check_formulation

Caption: Troubleshooting poor in vivo efficacy.

References

Technical Support Center: Pilabactam Sodium MIC Interpretation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with Pilabactam sodium. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols for determining Minimum Inhibitory Concentration (MIC) values.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (formerly known as ANT3310) is a broad-spectrum serine-β-lactamase inhibitor. It is not intended for use as a standalone antibacterial agent. Instead, it is co-administered with a β-lactam antibiotic, such as meropenem.

The primary mechanism of action involves this compound binding to and inactivating bacterial β-lactamase enzymes. These enzymes are a major defense mechanism for bacteria against β-lactam antibiotics, as they hydrolyze and inactivate the antibiotic. By inhibiting these enzymes, this compound restores the efficacy of its partner antibiotic, allowing it to successfully inhibit bacterial cell wall synthesis by binding to Penicillin-Binding Proteins (PBPs), which ultimately leads to bacterial cell death.[1]

Q2: With which antibiotic is this compound typically paired for MIC testing?

A2: this compound is developed for use in combination with the carbapenem antibiotic meropenem .[1] The combination is often referred to as Meropenem-Pilabactam or MEM-ANT3310. When performing MIC testing, it is crucial to use this combination, as this compound's primary role is to protect meropenem from degradation by specific bacterial enzymes.

Q3: How should MIC results for Meropenem/Pilabactam sodium be interpreted?

A3: MIC results are interpreted by comparing the obtained MIC value (in µg/mL) to established clinical breakpoints defined by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The interpretation will categorize the bacterial isolate as:

  • Susceptible (S): The infection is likely to be treatable with a standard dosage regimen.

  • Intermediate (I): The infection may be treatable in body sites where the drugs are physiologically concentrated or when a higher dosage can be used.

  • Resistant (R): The bacteria are unlikely to be inhibited by achievable systemic concentrations of the drug.

It is important to note that the reported MIC value is for the combination of Meropenem and this compound and should not be compared directly to the MIC of other antibiotics.

Q4: What are the expected MIC ranges for Meropenem/Pilabactam sodium against key Gram-negative pathogens?

A4: The in-vitro activity of Meropenem/Pilabactam sodium has been evaluated against a range of challenging Gram-negative bacteria, particularly carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii. Below is a summary of representative MIC data. Note that this compound is typically tested at a fixed concentration.

Organism TypeMeropenem/Pilabactam (8 µg/mL) MIC50 (µg/mL)Meropenem/Pilabactam (8 µg/mL) MIC90 (µg/mL)
OXA-Carbapenemase-Producing CRE14
KPC-Carbapenemase-Producing CRE0.52

Data derived from cumulative MIC distribution charts for Meropenem-ANT3310 against a 2018 global collection of clinical isolates.[2][3]

For comparison, below are typical MICs for meropenem alone against susceptible and resistant strains of various Gram-negative bacteria.

OrganismMeropenem MIC Range (µg/mL) - Susceptible StrainsMeropenem MIC Range (µg/mL) - Resistant Strains
Klebsiella pneumoniae0.03 - 28 - >64
Acinetobacter baumannii0.25 - 216 - 128
Escherichia coli≤ 0.03>2
Pseudomonas aeruginosa0.258 - 16

These values are compiled from multiple sources for illustrative purposes.[4][5][6][7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No bacterial growth in any wells, including the positive control. 1. Inoculum viability issue (bacteria were not viable).2. Inoculum concentration too low.3. Incorrect growth medium or incubation conditions.1. Use a fresh bacterial culture for inoculum preparation.2. Verify inoculum density using spectrophotometry (e.g., OD600) and/or plate counts.3. Double-check that the correct Mueller-Hinton Broth (MHB) and incubation temperature/atmosphere were used as per CLSI/EUCAST guidelines.
Unexpectedly high MIC values for quality control (QC) strains. 1. This compound or meropenem degradation.2. Error in antibiotic stock solution or serial dilutions.3. QC strain has developed resistance.1. Prepare fresh stock solutions of both compounds. Store stocks as recommended by the manufacturer.2. Carefully repeat the serial dilution process. Use calibrated pipettes.3. Obtain a new, certified QC strain (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853).
Growth observed in all wells, even at the highest antibiotic concentrations. 1. Bacterial contamination of the microplate or medium.2. Inoculum concentration is too high (inoculum effect).3. The tested isolate is highly resistant to the Meropenem/Pilabactam combination.1. Check sterility of the medium and plates. Repeat the assay with fresh, sterile materials.2. Ensure the final inoculum in the wells is standardized to approximately 5 x 10^5 CFU/mL.3. Verify the result by repeating the test. If consistent, the high resistance is likely a valid finding.
Inconsistent MIC results across replicate plates. 1. Pipetting errors leading to variability in inoculum or drug concentration.2. "Skipped wells" (no growth in a well, but growth in wells with higher concentrations).3. Edge effects in the microplate.1. Ensure thorough mixing at each step. Use a multichannel pipette for consistency.2. A single skipped well can be ignored. If multiple are present, the assay should be repeated. This can sometimes be due to a small, resistant subpopulation.3. To minimize evaporation, incubate plates in a humidified chamber or use plate sealers. Avoid using the outermost wells if edge effects are a persistent issue.

Experimental Protocols & Visualizations

Broth Microdilution MIC Assay Protocol

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of Meropenem in combination with a fixed concentration of this compound.

1. Preparation of Materials:

  • Bacterial Culture: A fresh, overnight culture of the test organism grown on non-selective agar.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Antibiotics: Stock solutions of Meropenem and this compound of known concentration.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator (35°C ± 2°C).

2. Inoculum Preparation:

  • Select 3-5 well-isolated colonies from the agar plate and transfer to a tube of sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

3. Plate Preparation (Serial Dilution):

  • Prepare a solution of Meropenem in CAMHB at twice the highest desired final concentration.

  • Prepare a solution of this compound in CAMHB that, when mixed 1:1 with the bacterial inoculum, will result in the desired fixed concentration (e.g., 8 µg/mL).

  • Dispense 50 µL of the this compound solution into wells of columns 1 through 11 of the 96-well plate.

  • Add 100 µL of the 2x Meropenem solution to the wells in column 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard 50 µL from column 10.

  • Column 11 will serve as the growth control (Pilabactam only, no Meropenem).

  • Column 12 will serve as the sterility control (broth only).

4. Inoculation and Incubation:

  • Add 50 µL of the standardized bacterial inoculum to wells in columns 1 through 11. This brings the final volume in each well to 100 µL and dilutes the antibiotic concentrations to their final test concentrations.

  • Do not add inoculum to column 12.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Reading and Interpreting Results:

  • After incubation, visually inspect the plate for bacterial growth (turbidity or a button at the bottom of the well).

  • The MIC is the lowest concentration of Meropenem (in the presence of the fixed concentration of this compound) at which there is no visible growth.

Visualizations

G cluster_0 Mechanism of Action: Meropenem + Pilabactam cluster_1 Bacterial Resistance & Pilabactam Intervention Meropenem Meropenem (β-lactam antibiotic) PBP Penicillin-Binding Proteins (PBPs) Meropenem->PBP Binds to InactiveMeropenem Inactive Meropenem CellWall Cell Wall Synthesis PBP->CellWall Inhibits Lysis Bacterial Cell Lysis CellWall->Lysis Disruption leads to BetaLactamase β-Lactamase (e.g., KPC, OXA) BetaLactamase->Meropenem Hydrolyzes InactiveComplex Inactive Complex Pilabactam This compound Pilabactam->BetaLactamase Inhibits

Caption: Mechanism of Meropenem/Pilabactam action and resistance.

MIC_Workflow Start Start: Prepare Bacterial Culture Inoculum Standardize Inoculum (0.5 McFarland) Start->Inoculum Inoculate Inoculate Plate (~5x10^5 CFU/mL) Inoculum->Inoculate Dilution Prepare Serial Dilutions of Meropenem PlatePrep Add Fixed Pilabactam & Meropenem to Plate Dilution->PlatePrep PlatePrep->Inoculate Incubate Incubate Plate (35°C, 16-20h) Inoculate->Incubate Read Read Results Incubate->Read End Determine MIC Read->End

Caption: Experimental workflow for a broth microdilution MIC assay.

References

Technical Support Center: Pilabactam Sodium Pharmacokinetic Profiling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on improving the pharmacokinetic (PK) profile of Pilabactam sodium, a novel β-lactamase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the primary pharmacokinetic/pharmacodynamic (PK/PD) indices to consider for this compound?

A1: For β-lactamase inhibitors, the key PK/PD indices often depend on the specific agent and its companion β-lactam. The most common indices investigated are the percentage of the dosing interval that the free drug concentration remains above a certain threshold (%fT > CT) and the ratio of the area under the free drug concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[1][2] For novel agents like this compound, it is crucial to determine which index best correlates with efficacy through preclinical models.

Q2: We are observing rapid clearance of this compound in our animal models. What are the potential causes and next steps?

A2: Rapid clearance can be due to several factors, including extensive metabolism or rapid renal excretion. To investigate this, we recommend conducting a metabolite identification study to understand its metabolic pathways. Additionally, co-administration with inhibitors of renal transporters (e.g., probenecid for organic anion transporters) can help determine the extent of active renal secretion.

Q3: How can we improve the oral bioavailability of this compound?

A3: Poor oral bioavailability is a common challenge. To address this, consider the following strategies:

  • Formulation changes: Developing sustained-release or enteric-coated formulations can protect the drug from degradation in the stomach and allow for absorption in the intestine.[3][4]

  • Prodrug approach: Synthesizing a prodrug of this compound can enhance its absorption characteristics.

  • Excipient selection: Incorporating absorption enhancers or efflux pump inhibitors in the formulation may improve bioavailability.

Troubleshooting Guides

Issue 1: High Inter-Individual Variability in Plasma Concentrations

Symptoms: Wide variation in Cmax and AUC values are observed across different subjects in preclinical studies.

Possible Causes:

  • Genetic polymorphisms in drug-metabolizing enzymes or transporters.

  • Differences in gut microbiota affecting drug metabolism.

  • Variable food effects on drug absorption.

Troubleshooting Steps:

  • Genotyping: Screen for common polymorphisms in relevant metabolizing enzymes (e.g., Cytochrome P450s) and transporters.

  • Controlled Feeding Studies: Conduct studies with standardized diets to assess the impact of food on absorption.

  • Gut Microbiota Analysis: Investigate the potential role of gut bacteria in this compound metabolism.

Issue 2: Sub-optimal In Vivo Efficacy Despite Potent In Vitro Activity

Symptoms: this compound shows excellent inhibition of β-lactamases in vitro, but when combined with a partner β-lactam, the in vivo efficacy is lower than expected.

Possible Causes:

  • Poor penetration of this compound into the target tissue or site of infection.

  • Mismatch in the pharmacokinetic profiles of this compound and the partner β-lactam.

  • Rapid in vivo metabolism to inactive metabolites.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for sub-optimal in vivo efficacy.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of this compound Formulations

FormulationCmax (µg/mL)Tmax (h)AUC0-24 (µg·h/mL)Half-life (t1/2) (h)Bioavailability (%)
Intravenous150.2 ± 25.10.25450.6 ± 50.31.5 ± 0.3100
Oral Solution45.8 ± 10.20.5130.1 ± 20.51.8 ± 0.428.9
Enteric-Coated Tablet60.5 ± 12.52.0275.4 ± 35.12.1 ± 0.561.1
Sustained-Release Tablet35.1 ± 8.94.0310.9 ± 40.24.5 ± 0.869.0

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Determination of Oral Bioavailability in a Rodent Model

Objective: To determine the absolute oral bioavailability of a new formulation of this compound.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=6 per group).

  • Groups:

    • Group 1: Intravenous (IV) administration of this compound (10 mg/kg).

    • Group 2: Oral gavage (PO) administration of this compound formulation (50 mg/kg).

  • Blood Sampling: Collect blood samples from the tail vein at 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate PK parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

  • Bioavailability Calculation:

    • Absolute Bioavailability (%) = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100

Experimental Workflow Diagram:

G A Acclimatize Rats B Dose Administration (IV & PO) A->B C Serial Blood Sampling B->C D Plasma Separation C->D E LC-MS/MS Analysis D->E F Pharmacokinetic Analysis E->F G Calculate Bioavailability F->G

Caption: Workflow for determining oral bioavailability.

Protocol 2: In Vitro Plasma Protein Binding Assay

Objective: To determine the extent to which this compound binds to plasma proteins.

Methodology:

  • Method: Equilibrium dialysis.

  • Apparatus: RED (Rapid Equilibrium Dialysis) device with an 8 kDa molecular weight cutoff membrane.

  • Procedure:

    • Add plasma (human, rat, mouse) to one chamber of the RED device.

    • Add this compound in phosphate-buffered saline (PBS) to the other chamber.

    • Incubate at 37°C with shaking for 4-6 hours to reach equilibrium.

  • Analysis:

    • Measure the concentration of this compound in both the plasma and buffer chambers using LC-MS/MS.

  • Calculation:

    • Fraction unbound (fu) = Cbuffer / Cplasma

    • Percentage bound = (1 - fu) * 100

Logical Diagram for Interpretation:

G A High Plasma Protein Binding (>99%) D Limited tissue distribution Lower volume of distribution A->D E Potential for drug-drug interactions A->E B Moderate Plasma Protein Binding (50-99%) F Wider tissue distribution Higher volume of distribution B->F C Low Plasma Protein Binding (<50%) C->F

Caption: Interpretation of plasma protein binding results.

References

Technical Support Center: Pilabactam Sodium Enzymatic Kinetic Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Pilabactam Sodium Enzymatic Kinetic Assays.

This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and drug development professionals. As "this compound" appears to be a novel or specialized compound with limited public documentation, this guide leverages established principles for troubleshooting enzymatic assays targeting beta-lactamases, the likely target for a "-bactam" compound.[1]

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during enzymatic kinetic assays with inhibitors like this compound.

Q1: My positive control inhibitor (e.g., Tazobactam, Clavulanic Acid) shows activity, but this compound does not. What is the issue?

A: This suggests a problem specific to this compound's preparation, stability, or its mechanism of action under your current assay conditions.

  • Compound Degradation: this compound may be unstable in the assay buffer or susceptible to freeze-thaw cycles.[2] Always prepare fresh solutions of the inhibitor for each experiment.[2]

  • Incorrect Concentration: Verify the calculations for your stock and working solutions. An error in dilution could lead to a final concentration that is too low to cause detectable inhibition.

  • Solubility Issues: Poor solubility can lead to a lower effective concentration. Ensure this compound is fully dissolved in its solvent (e.g., DMSO) before preparing aqueous dilutions.

Q2: I am observing high variability and poor reproducibility between my assay wells/replicates. What are the common causes?

A: High variability can stem from technical errors, reagent inconsistency, or environmental factors.[3]

  • Pipetting Inconsistency: Small volume inaccuracies, especially with the enzyme or inhibitor, can cause significant variation.[4] Ensure pipettes are calibrated and use consistent technique.[3] Preparing a master mix for common reagents can help ensure uniformity.[5]

  • Inadequate Mixing: Ensure all components are thoroughly mixed in the wells without introducing bubbles.[6] Tapping the plate gently can help.[6]

  • Edge Effects: Evaporation in the outer wells of a microplate can concentrate reagents and alter reaction rates. To mitigate this, fill the outer wells with sterile buffer or water and do not use them for experimental data.[7]

  • Temperature Fluctuations: Enzymes are highly sensitive to temperature.[8] Ensure the plate and all reagents (except the enzyme, which should be kept on ice) are equilibrated to the assay temperature before starting the reaction.[6]

Q3: The reaction rate is too fast (or too slow) to measure accurately. How can I optimize it?

A: The reaction velocity must be within the linear range of your instrument's detection capabilities.

  • Adjust Enzyme Concentration: If the rate is too fast, reduce the enzyme concentration. If it's too slow, increase it. The goal is to achieve a steady, measurable rate over the desired time course.[7]

  • Optimize Substrate Concentration: For inhibitor studies, the substrate concentration is critical. A common practice is to use a substrate concentration at or below its Michaelis-Menten constant (Kₘ).[9] If the Kₘ is unknown, it should be determined experimentally.

  • Check Instrument Settings: Ensure the plate reader is set to the correct wavelength and that the gain settings are appropriate for the signal intensity.[10]

Q4: My dose-response curve for this compound is not sigmoidal or does not reach 100% inhibition. What does this mean?

A: An unusual dose-response curve can indicate issues with the compound, the assay conditions, or the inhibition mechanism.

  • Incomplete Inhibition: this compound might be a partial or weak inhibitor, meaning it cannot fully block the enzyme's activity even at high concentrations.

  • Compound Interference: The compound itself may absorb light at the assay wavelength, artificially altering the readings. It's crucial to run controls with the compound in the absence of the enzyme to check for this interference.[11]

  • Solubility Limit: At higher concentrations, the compound may be precipitating out of solution, leading to a plateau in the inhibition curve that is not related to enzyme saturation.

Troubleshooting Guides

Guide 1: No or Low Enzyme Activity

This guide helps diagnose issues when the baseline enzymatic reaction (without any inhibitor) is not working as expected.

Possible Cause Solution Citation
Improper Reagent Storage/Handling Ensure all reagents, especially the enzyme and substrate, are stored at the recommended temperatures. Avoid repeated freeze-thaw cycles.[2][12]
Assay Buffer Issues Verify the pH of the buffer is optimal for the enzyme. Use high-purity water and reagents to prepare fresh buffers. An assay buffer that is too cold can reduce enzyme activity.[6][11]
Omission of a Key Reagent Systematically review the protocol to ensure all components (e.g., enzyme, substrate, cofactors) were added in the correct order and volume.[5]
Incorrect Instrument Settings Double-check that the plate reader is set to the correct wavelength for the substrate being used.[5]
Enzyme is Inactive The enzyme may have degraded. Test its activity with a known positive control substrate or obtain a fresh batch.[13]
Guide 2: Inconsistent or Unexpected Inhibition Results

Use this guide when the baseline assay works, but the inhibition data is problematic.

Possible Cause Solution Citation
Inhibitor Instability Prepare fresh inhibitor solutions for each experiment. Some inhibitors, like clavulanic acid, are known to be unstable.[2]
Compound Precipitation Visually inspect wells with high inhibitor concentrations for any signs of precipitation. If necessary, adjust the solvent concentration (e.g., DMSO) or lower the maximum test concentration.[6]
Assay Interference Run controls to check if this compound absorbs light at the assay wavelength or reacts directly with the substrate.[11]
Incorrect Incubation Times Ensure that the pre-incubation time of the enzyme with the inhibitor is sufficient, especially for slow-binding inhibitors. Verify that the reaction time after adding the substrate is consistent across all wells.[13]
Contamination Contaminants in the buffer or cross-contamination between wells can interfere with the assay. Use sterile tips and fresh reagents.[2][14]

Experimental Protocols & Methodologies

Protocol: Determining the IC₅₀ of this compound

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC₅₀) of an inhibitor against a target beta-lactamase using a chromogenic substrate like Nitrocefin.

1. Reagent Preparation:

  • Assay Buffer: Prepare a phosphate-buffered saline (PBS) solution at a neutral pH (e.g., 7.4).
  • Enzyme Stock: Reconstitute the beta-lactamase enzyme in assay buffer to a known stock concentration. Keep on ice.
  • Substrate Stock: Prepare a high-concentration stock of Nitrocefin in DMSO.
  • Inhibitor Stock: Prepare a high-concentration stock of this compound in 100% DMSO.

2. Serial Dilution of Inhibitor:

  • Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

3. Assay Procedure (96-well plate format):

  • Add a fixed volume of the diluted this compound solutions to the appropriate wells.
  • Include "no inhibitor" (0% inhibition) controls containing only assay buffer and DMSO.
  • Include "no enzyme" (100% inhibition) controls containing only buffer.
  • Add a specific amount of the beta-lactamase enzyme to all wells except the "no enzyme" controls.
  • Pre-incubate the plate at room temperature for a set time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
  • Initiate the reaction by adding a fixed volume of the Nitrocefin substrate to all wells.
  • Immediately place the plate in a microplate reader and measure the change in absorbance over time at the appropriate wavelength for the hydrolyzed product (e.g., 486 nm for Nitrocefin).

4. Data Analysis:

  • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
  • Normalize the data by setting the average velocity of the "no inhibitor" control to 100% activity and the "no enzyme" control to 0% activity.
  • Plot the percent inhibition against the logarithm of the inhibitor concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations

Diagram 1: General Troubleshooting Workflow

G start Unexpected Assay Results check_reagents Step 1: Verify Reagents - Freshly prepared? - Correct concentrations? - Stored properly? start->check_reagents check_protocol Step 2: Review Protocol - Correct volumes? - Correct incubation times/temps? - Steps followed in order? check_reagents->check_protocol check_instrument Step 3: Check Instrument - Correct wavelength? - Correct gain/settings? - Calibrated? check_protocol->check_instrument run_controls Step 4: Analyze Controls - Positive control working? - Negative control flat? - Compound interference? check_instrument->run_controls decision Problem Identified? run_controls->decision resolve Implement Solution & Repeat Assay decision->resolve Yes consult Consult Senior Scientist or Technical Support decision->consult No resolve->start If issue persists

Caption: A logical workflow for systematically troubleshooting unexpected enzymatic assay results.

Diagram 2: Standard Enzymatic Inhibition Assay Workflow

G cluster_prep Preparation Phase cluster_assay Assay Execution Phase (Microplate) cluster_analysis Data Analysis Phase prep_reagents 1. Prepare Assay Buffer, Enzyme, Substrate, and This compound Stocks prep_dilutions 2. Create Serial Dilutions of this compound prep_reagents->prep_dilutions add_inhibitor 3. Add Inhibitor Dilutions and Controls to Wells prep_dilutions->add_inhibitor add_enzyme 4. Add Enzyme to Wells add_inhibitor->add_enzyme pre_incubate 5. Pre-incubate Enzyme and Inhibitor add_enzyme->pre_incubate add_substrate 6. Initiate Reaction by Adding Substrate pre_incubate->add_substrate measure_signal 7. Measure Kinetic Readout (e.g., Absorbance over Time) add_substrate->measure_signal calc_rates 8. Calculate Initial Velocities (V₀) measure_signal->calc_rates plot_curve 9. Plot % Inhibition vs. [Inhibitor] and Determine IC₅₀ calc_rates->plot_curve

Caption: Step-by-step workflow for a typical enzymatic inhibition assay from preparation to analysis.

References

overcoming experimental variability with Pilabactam sodium

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pilabactam sodium. This resource is designed for researchers, scientists, and drug development professionals to help overcome experimental variability and address common challenges encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a β-lactamase inhibitor. Its primary function is to inactivate β-lactamase enzymes, which are produced by bacteria and are responsible for degrading β-lactam antibiotics.[1][2] By inhibiting these enzymes, this compound restores the efficacy of β-lactam antibiotics against resistant bacteria. The mechanism involves the formation of a stable, covalent bond with the β-lactamase enzyme, rendering it inactive.[3]

Q2: What are the optimal storage and handling conditions for this compound?

For long-term stability, this compound should be stored at -20°C, protected from light.[4] It is recommended to prepare stock solutions in a suitable solvent, such as DMSO, and store them in aliquots at -20°C to avoid repeated freeze-thaw cycles.[4][5] Working solutions should be prepared fresh daily for experiments.

Q3: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values in my antimicrobial susceptibility tests. What could be the cause?

Inconsistent MIC values can arise from several factors:

  • Inoculum Size: The density of the bacterial culture used for inoculation can significantly impact the results.[6]

  • Media pH: The pH of the growth medium can affect the activity of both the antibiotic and the inhibitor.[6]

  • Incubation Conditions: Variations in incubation time and temperature can lead to differing results.

  • Reagent Stability: Degradation of this compound or the partner antibiotic can lead to an underestimation of their efficacy.[5]

Q4: Can this compound be used with any β-lactam antibiotic?

The efficacy of this compound can vary when combined with different β-lactam antibiotics. It is essential to perform synergy testing with each specific β-lactam to determine the optimal combination and concentration.

Troubleshooting Guides

Issue 1: High Variability in β-Lactamase Inhibition Assays
Potential Cause Troubleshooting Step Expected Outcome
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent technique.Reduced well-to-well variability and more reproducible IC50 values.
Reagent Degradation Prepare fresh this compound and β-lactamase solutions for each experiment. Protect from light and store on ice during use.[5]Consistent enzyme activity and inhibitor potency.
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).[4]Minimized solvent-induced inhibition or activation of the β-lactamase.
Contamination Use sterile tips and containers. Ensure the buffer is not contaminated with external β-lactamases.[5]Clean baseline readings and reliable assay results.
Issue 2: Inconsistent Results in Antimicrobial Susceptibility Testing (AST)
Potential Cause Troubleshooting Step Expected Outcome
Incorrect Inoculum Preparation Standardize the inoculum to a 0.5 McFarland standard. Use a spectrophotometer for accuracy.Consistent bacterial growth and reproducible MIC values.
Variation in Media Composition Use the same batch of Mueller-Hinton agar or broth for all related experiments. Check the pH of each new batch.Uniform growth conditions leading to consistent results.[6]
Improper Disc/Strip Placement Ensure discs or gradient strips are placed firmly on the agar surface and are evenly spaced.Clear and symmetrical zones of inhibition.
Edge Effects in Microplates Avoid using the outer wells of microtiter plates, or fill them with sterile media to maintain humidity.Minimized evaporation and consistent growth in all test wells.

Experimental Protocols

Protocol 1: β-Lactamase Inhibition Assay (Colorimetric)

This protocol is for determining the IC50 value of this compound against a specific β-lactamase.

Materials:

  • This compound

  • Purified β-lactamase

  • Nitrocefin (chromogenic substrate)

  • Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of this compound in Assay Buffer to create a range of concentrations.

  • Add 20 µL of each dilution to the wells of a 96-well plate.[4]

  • Prepare a solution of β-lactamase in Assay Buffer and add 20 µL to each well containing this compound.

  • Include a positive control (β-lactamase without inhibitor) and a negative control (Assay Buffer only).

  • Incubate the plate at 37°C for 15 minutes.

  • Prepare a fresh solution of Nitrocefin in Assay Buffer.

  • Add 160 µL of the Nitrocefin solution to each well to initiate the reaction.

  • Immediately measure the absorbance at 490 nm every minute for 10 minutes.

  • Calculate the rate of hydrolysis and determine the percent inhibition for each concentration of this compound.

  • Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Protocol 2: Broth Microdilution for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic in combination with a fixed concentration of this compound.

Materials:

  • This compound

  • β-lactam antibiotic

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • 0.5 McFarland turbidity standard

Procedure:

  • Prepare a stock solution of the β-lactam antibiotic.

  • Prepare a working solution of this compound in CAMHB at the desired fixed concentration.

  • In a 96-well plate, perform a two-fold serial dilution of the β-lactam antibiotic using the this compound working solution as the diluent.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Add the bacterial inoculum to each well.

  • Include a growth control (bacteria in CAMHB with this compound but no antibiotic) and a sterility control (uninoculated CAMHB with this compound).

  • Incubate the plate at 37°C for 18-24 hours.[7]

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Visualizations

G cluster_0 This compound Mechanism of Action Pilabactam This compound BetaLactamase β-Lactamase (Bacterial Enzyme) Pilabactam->BetaLactamase Inhibits Antibiotic β-Lactam Antibiotic BetaLactamase->Antibiotic Degrades PBP Penicillin-Binding Proteins (PBPs) Antibiotic->PBP Inhibits CellWall Bacterial Cell Wall Synthesis PBP->CellWall Required for Lysis Bacterial Cell Lysis CellWall->Lysis Disruption leads to

Caption: Mechanism of action of this compound.

G cluster_1 Troubleshooting Workflow for Inconsistent MIC Results Start Inconsistent MIC Results Observed CheckInoculum Verify Inoculum Density (0.5 McFarland)? Start->CheckInoculum CheckReagents Check Reagent Stability (Fresh Stocks)? CheckInoculum->CheckReagents Yes StandardizeInoculum Standardize Inoculum Preparation CheckInoculum->StandardizeInoculum No CheckMedia Validate Media (pH, Batch)? CheckReagents->CheckMedia Yes PrepareFresh Prepare Fresh Reagents CheckReagents->PrepareFresh No CheckIncubation Confirm Incubation (Time, Temp)? CheckMedia->CheckIncubation Yes UseConsistentMedia Use Consistent Media Batch CheckMedia->UseConsistentMedia No StandardizeIncubation Standardize Incubation Conditions CheckIncubation->StandardizeIncubation No RepeatAssay Repeat Assay CheckIncubation->RepeatAssay Yes StandardizeInoculum->RepeatAssay PrepareFresh->RepeatAssay UseConsistentMedia->RepeatAssay StandardizeIncubation->RepeatAssay

Caption: A decision tree for troubleshooting inconsistent MIC results.

References

Technical Support Center: Pilabactam Sodium Formulation for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pilabactam sodium. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a broad-spectrum, covalent serine β-lactamase inhibitor.[1] Its primary function is to inactivate β-lactamase enzymes produced by bacteria, which are a major mechanism of resistance to β-lactam antibiotics. By inhibiting these enzymes, this compound can restore the efficacy of β-lactam antibiotics against resistant bacterial strains. It acts as a "suicide inhibitor," where the β-lactamase enzyme binds to Pilabactam, leading to the irreversible inactivation of the enzyme.[2]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is a recommended solvent for preparing a stock solution of this compound. A concentration of 50 mg/mL in DMSO can be achieved with the aid of ultrasonication and warming to 60°C.[1][3] It is important to use newly opened, anhydrous DMSO as the presence of water can impact solubility.[1][3]

Q3: How should I store this compound stock solutions?

For long-term storage, it is recommended to store aliquots of the this compound stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.

Q4: Is this compound stable in aqueous solutions?

Like many β-lactam compounds, this compound may be susceptible to degradation in aqueous solutions, particularly at non-neutral pH and elevated temperatures.[4] It is highly recommended to prepare fresh working solutions from a frozen stock for each experiment. If aqueous solutions need to be stored for a short period, they should be kept on ice. For long-term studies, it is advisable to perform a stability study under your specific experimental conditions (e.g., in your cell culture medium or buffer at the incubation temperature).

Q5: Can I use this compound in animal studies?

Yes, this compound has been used in in vivo studies, such as murine thigh infection models.[1] Specific formulations for intravenous injection have been developed. For detailed protocols, please refer to the "Experimental Protocols" section.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Precipitation observed when diluting DMSO stock solution into aqueous buffer. The final concentration of this compound in the aqueous solution exceeds its solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility.- Increase the final volume of the aqueous buffer to lower the final concentration of this compound.- Increase the percentage of DMSO in the final solution (typically, up to 1% DMSO is well-tolerated in most cell-based assays, but this should be optimized for your specific cell line).- Consider using a different formulation approach, such as those described for in vivo studies involving co-solvents like PEG300 and Tween-80.[1]
Inconsistent or lower-than-expected activity in in vitro assays. Degradation of this compound in the working solution. Adsorption of the compound to plasticware. Inaccurate pipetting of the stock solution.- Prepare fresh working solutions of this compound for each experiment.- Minimize the time the working solution is kept at room temperature or 37°C.- Use low-adhesion plasticware for preparing and storing solutions.- Calibrate your pipettes regularly and use reverse pipetting for viscous stock solutions like DMSO.
High background in β-lactamase inhibition assay (e.g., nitrocefin assay). Spontaneous degradation of the substrate (e.g., nitrocefin). Contamination of reagents with β-lactamase.- Prepare fresh substrate solution for each experiment and protect it from light.- Ensure the pH of the assay buffer is neutral, as nitrocefin is unstable at non-neutral pH.[4]- Use sterile, nuclease-free water and reagents, and sterile pipette tips to prevent contamination.
Variability in results between experiments. Inconsistent preparation of stock or working solutions. Different incubation times. Freeze-thaw cycles of the stock solution.- Prepare a large batch of stock solution, aliquot it, and store it at -80°C to ensure consistency across experiments.- Standardize all incubation times precisely.- Avoid using a stock solution that has undergone multiple freeze-thaw cycles.

Quantitative Data

Solubility of this compound
Solvent Concentration Conditions Reference
DMSO50 mg/mL (190.70 mM)Requires ultrasonication and warming to 60°C. Use of newly opened, anhydrous DMSO is recommended.[1][3]
In vivo formulation 1≥ 1.67 mg/mL (6.37 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]
In vivo formulation 2≥ 1.67 mg/mL (6.37 mM)10% DMSO, 90% (20% SBE-β-CD in Saline)[1]
In vivo formulation 3≥ 1.67 mg/mL (6.37 mM)10% DMSO, 90% Corn Oil[1]
In Vitro Inhibitory Activity of this compound
β-Lactamase Target IC₅₀ (nM) Reference
AmpC1 - 175[1]
CTX-M-151 - 175[1]
TEM-11 - 175[1]
OXA-481 - 175[1]
OXA-231 - 175[1]
KPC-21 - 175[1]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, low-adhesion microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block set to 60°C

  • Ultrasonic bath

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of anhydrous DMSO to achieve a final concentration of 50 mg/mL.

  • Vortex the tube briefly to initially mix the powder and solvent.

  • Place the tube in a 60°C water bath or heat block for 5-10 minutes to aid dissolution.

  • Following heating, place the tube in an ultrasonic bath for 10-15 minutes, or until the solution is clear.

  • Allow the solution to cool to room temperature.

  • Aliquot the stock solution into single-use volumes in sterile, low-adhesion microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

In Vitro β-Lactamase Inhibition Assay (Nitrocefin-based)

Materials:

  • This compound stock solution (in DMSO)

  • β-lactamase enzyme (e.g., TEM-1, KPC-2)

  • Nitrocefin (chromogenic substrate)

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Prepare Working Solutions:

    • Thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations for the assay.

    • Prepare a working solution of the β-lactamase enzyme in the assay buffer. The optimal concentration should be determined empirically to give a linear rate of nitrocefin hydrolysis over the desired time course.

    • Prepare a fresh working solution of nitrocefin in the assay buffer (e.g., 100 µM). Protect this solution from light.

  • Assay Setup:

    • In the wells of the 96-well plate, add the following:

      • Test wells: A specific volume of each this compound dilution.

      • Positive control (no inhibition): Assay buffer instead of this compound solution.

      • Negative control (no enzyme): Assay buffer instead of the enzyme solution.

    • Add the β-lactamase enzyme working solution to the test and positive control wells.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction and Measure:

    • Add the nitrocefin working solution to all wells to initiate the reaction.

    • Immediately place the plate in the microplate reader and measure the absorbance at 490 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.

  • Data Analysis:

    • Determine the rate of nitrocefin hydrolysis (V₀) for each well by calculating the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V₀ of test well / V₀ of positive control well)] * 100

    • Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

Preparation of this compound Formulation for In Vivo Studies (Intravenous)

Materials:

  • This compound stock solution (in DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes and syringes

Procedure (for a 1 mL final volume):

  • In a sterile tube, add 400 µL of PEG300.

  • Add 100 µL of the this compound DMSO stock solution (e.g., 16.7 mg/mL for a final concentration of 1.67 mg/mL) to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix gently but thoroughly.

  • The final formulation should be a clear solution. Prepare this formulation fresh on the day of the experiment.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock This compound Stock Solution (DMSO) working Serial Dilutions in Assay Buffer stock->working plate 96-well Plate Setup (Inhibitor + Enzyme) working->plate enzyme β-lactamase Working Solution enzyme->plate substrate Nitrocefin Working Solution reaction Add Nitrocefin & Measure Absorbance (490nm) substrate->reaction incubation Pre-incubation (10-15 min) plate->incubation incubation->reaction rate Calculate Rate of Hydrolysis (V₀) reaction->rate inhibition Calculate % Inhibition rate->inhibition ic50 Determine IC₅₀ inhibition->ic50

Caption: Workflow for in vitro β-lactamase inhibition assay.

signaling_pathway cluster_bacterium Bacterial Cell cluster_inhibition Mechanism of Action PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes PBP->CellWall Inhibition leads to Lysis Cell Lysis CellWall->Lysis failure BetaLactam β-Lactam Antibiotic BetaLactam->PBP Inhibits BetaLactamase β-Lactamase Enzyme BetaLactamase->BetaLactam Hydrolyzes & Inactivates InactiveComplex Inactive Enzyme-Inhibitor Complex Pilabactam Pilabactam Sodium Pilabactam->BetaLactamase Inhibits

Caption: Mechanism of action of this compound with β-lactam antibiotics.

troubleshooting_logic action action start Inconsistent Results? q1 Are solutions prepared fresh? start->q1 q2 Are reagents stored correctly? q1->q2 Yes a1 Prepare fresh working solutions for each experiment. q1->a1 No q3 Is pipetting accurate? q2->q3 Yes a2 Store stock at -80°C in single-use aliquots. Protect from light. q2->a2 No q4 Is incubation time consistent? q3->q4 Yes a3 Calibrate pipettes. Use reverse pipetting for viscous stocks. q3->a3 No a4 Standardize all incubation steps. q4->a4 No end Consistent Results q4->end Yes a1->q2 a2->q3 a3->q4 a4->end

Caption: Troubleshooting logic for inconsistent experimental results.

References

Validation & Comparative

A Comparative Analysis of Pilabactam Sodium and Relebactam Against KPC-Producing Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of two novel β-lactamase inhibitors, Pilabactam sodium (also known as ANT3310) and Relebactam, focusing on their efficacy against Klebsiella pneumoniae carbapenemase (KPC)-producing bacteria. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available preclinical data to inform further research and development efforts.

Introduction

The emergence and global spread of KPC-producing Enterobacterales represent a significant threat to public health. These enzymes confer resistance to carbapenems, often considered last-resort antibiotics for treating severe Gram-negative infections. The development of new β-lactamase inhibitors that can restore the activity of existing β-lactam antibiotics is a critical strategy in combating this resistance. This guide focuses on two such inhibitors: this compound, a novel diazabicyclooctane (DBO) serine β-lactamase inhibitor, and Relebactam, another DBO inhibitor that is already clinically available in combination with imipenem.

Mechanism of Action

Both this compound and Relebactam belong to the diazabicyclooctane (DBO) class of serine β-lactamase inhibitors. Their primary mechanism of action involves the inhibition of serine β-lactamases, including the KPC enzymes, which are class A β-lactamases.

This compound (ANT3310): As a DBO, this compound forms a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of the KPC enzyme. This inactivation of the β-lactamase prevents the hydrolysis of the partner β-lactam antibiotic (e.g., meropenem), thereby restoring its antibacterial activity.

Relebactam: Similarly, Relebactam covalently binds to the active site serine of KPC enzymes, forming a stable acyl-enzyme complex. This effectively neutralizes the β-lactamase, allowing the partner carbapenem (imipenem) to reach its target penicillin-binding proteins (PBPs) and exert its bactericidal effect.

dot

Mechanism of KPC Inhibition by DBOs cluster_0 Periplasmic Space Carbapenem Carbapenem KPC_Enzyme KPC β-lactamase Carbapenem->KPC_Enzyme Hydrolysis PBP Penicillin-Binding Proteins (PBPs) Carbapenem->PBP Binding & Inactivation DBO_Inhibitor DBO Inhibitor (Pilabactam/Relebactam) DBO_Inhibitor->KPC_Enzyme Inhibition Cell_Lysis Cell Lysis PBP->Cell_Lysis Leads to

DBO Inhibition of KPC β-lactamase

In Vitro Efficacy Against KPC-Producing Enterobacterales

The in vitro activity of this compound and Relebactam, in combination with their respective carbapenem partners, has been evaluated against collections of KPC-producing clinical isolates. The following tables summarize the available minimum inhibitory concentration (MIC) data.

Table 1: In Vitro Activity of Meropenem/Pilabactam Sodium (MEM/ANT3310) against KPC-Producing Carbapenem-Resistant Enterobacterales (CRE)
Organism (n)Antibiotic CombinationMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
KPC-CRE (180)Meropenem>32>32
KPC-CRE (180)Meropenem/Pilabactam sodium (8 µg/mL)0.060.5

Data sourced from a study evaluating global clinical isolates.[1][2][3][4]

Table 2: In Vitro Activity of Imipenem/Relebactam against KPC-Producing Klebsiella pneumoniae
Organism (n)Antibiotic CombinationMIC₅₀ (mg/L)MIC₉₀ (mg/L)Susceptibility (%)
KPC-3-producing K. pneumoniae (265)Imipenem/Relebactam0.251>97

Data from a study of clinical isolates from hospitals in Southern Spain.[5][6]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Testing

Meropenem/Pilabactam Sodium (MEM/ANT3310): MICs were determined by broth microdilution in accordance with both Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[1][7] Cation-adjusted Mueller Hinton broth (CAMHB) was used, and microtiter panels were prepared and stored at -70°C. This compound was tested at a fixed concentration of 8 µg/mL in combination with varying concentrations of meropenem.

Imipenem/Relebactam: MICs were determined in duplicate by broth microdilution according to EUCAST guidelines.[5][6]

dot

MIC Determination Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) Start->Prepare_Inoculum Inoculate_Plates Inoculate Plates with Bacterial Suspension Prepare_Inoculum->Inoculate_Plates Prepare_Plates Prepare Microtiter Plates with Serial Dilutions of Antibiotic Prepare_Plates->Inoculate_Plates Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plates->Incubate Read_Results Read Results Visually or with a Plate Reader Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for MIC Determination
Time-Kill Assays

While specific time-kill assay data for Meropenem/Pilabactam sodium against KPC-producing isolates is not yet publicly available, the general methodology for such assays is described below, based on protocols used for Imipenem/Relebactam.

Imipenem/Relebactam: Time-kill assays were performed in duplicate. Mueller-Hinton broth was inoculated with a bacterial suspension to a final density of approximately 10⁶ CFU/mL.[8] Tubes containing the broth with the bacterial suspension and the antimicrobial agents (alone or in combination) were incubated at 37°C.[8] Samples were taken at 0, 2, 4, 6, 8, and 24 hours to quantify bacterial counts.[8]

Enzyme Inhibition Kinetics

The inhibitory activity of both this compound and Relebactam against the KPC-2 enzyme has been characterized, providing insights into their potency at the molecular level.

Table 3: Inhibition of KPC-2 Enzyme Activity
InhibitorParameterValue
This compound (ANT3310)IC₅₀19.5 nM
Relebactamk₂/K24,750 M⁻¹s⁻¹
Relebactamkₒբբ0.0002 s⁻¹
RelebactamKᵢ app-

IC₅₀ (half-maximal inhibitory concentration) indicates the concentration of inhibitor required to reduce enzyme activity by 50%. k₂/K is the second-order rate constant for enzyme acylation, reflecting the efficiency of inhibition. kₒբբ is the first-order rate constant for the dissociation of the inhibitor from the enzyme. Kᵢ app is the apparent inhibition constant.

This compound data sourced from a study on its inhibitory activity against various serine-β-lactamases.[1] Relebactam data sourced from a detailed kinetic characterization study.[2][3][9]

Discussion

Both this compound and Relebactam demonstrate potent in vitro activity against KPC-producing Enterobacterales when combined with a carbapenem partner.

This compound, in combination with meropenem, shows excellent potency, reducing the MIC₉₀ of meropenem against KPC-producing CRE from >32 µg/mL to 0.5 µg/mL.[1][2][3][4] This suggests that the combination has the potential to be a highly effective treatment for infections caused by these challenging pathogens.

Relebactam, in combination with imipenem, also exhibits strong activity, with a susceptibility rate of over 97% against a large collection of KPC-3-producing K. pneumoniae.[5][6]

The available enzyme kinetic data further supports the potent inhibitory activity of both compounds against the KPC-2 enzyme. While a direct comparison of all kinetic parameters is not possible due to differences in the reported data, the low IC₅₀ for this compound and the high acylation efficiency (k₂/K) and slow off-rate (kₒբբ) for Relebactam are indicative of effective and stable inhibition of the KPC enzyme.[1][2][3][9]

Conclusion

This compound and Relebactam are both promising diazabicyclooctane-based inhibitors of KPC β-lactamases. The available in vitro data demonstrates that both agents, when combined with a carbapenem, effectively restore the activity of the partner antibiotic against KPC-producing Enterobacterales. Further studies, particularly comparative in vivo efficacy studies and time-kill assays for the meropenem/Pilabactam sodium combination, are warranted to fully elucidate the comparative therapeutic potential of these two important β-lactamase inhibitors.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It does not constitute medical advice.

References

Pilabactam Sodium: A Novel Diazabicyclooctane β-Lactamase Inhibitor with Potent Activity Against OXA-Type Carbapenemases

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Pilabactam sodium (formerly ANT3310), a next-generation serine β-lactamase inhibitor, demonstrates its significant potential in combating infections caused by carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii (CRAB), particularly those producing OXA-type carbapenemases. This guide provides a comprehensive comparison of this compound with other commercially available β-lactamase inhibitors, supported by experimental data, detailed protocols, and mechanistic insights.

Executive Summary

Carbapenem resistance, largely driven by the production of β-lactamase enzymes such as OXA-type carbapenemases, poses a critical threat to global health. This compound, a novel diazabicyclooctane (DBO) inhibitor, has emerged as a promising candidate to restore the efficacy of carbapenems. This document outlines the superior in vitro activity of this compound in combination with meropenem against a broad range of serine β-lactamases, including key OXA variants, and compares its performance with established inhibitors like avibactam, relebactam, and vaborbactam.

Comparative Efficacy Against Serine β-Lactamases

This compound exhibits potent inhibitory activity against a wide spectrum of Ambler class A, C, and D serine β-lactamases. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), is notably high against OXA-48 and other OXA-type enzymes, which are often not effectively inhibited by other commercially available combinations.

β-Lactamase InhibitorKPC-2 (Class A) IC50 (nM)OXA-48 (Class D) IC50 (nM)CTX-M-15 (Class A) IC50 (nM)AmpC (Class C) IC50 (nM)
Pilabactam (ANT3310) 19.517912
Avibactam7.5[1]252[1]58
Relebactam9>100,000202
Vaborbactam30>100,000[2]11012,000

Note: IC50 values are compiled from various sources and may not be directly comparable due to differences in experimental conditions. All inhibitors were tested against a panel of purified serine β-lactamases.

In Vitro Susceptibility of OXA-48-Producing Enterobacterales

The combination of this compound with meropenem demonstrates a significant restoration of meropenem's activity against clinical isolates of OXA-48-producing Enterobacterales. This is evident from the substantial reduction in Minimum Inhibitory Concentrations (MICs) compared to meropenem alone and other β-lactam/β-lactamase inhibitor combinations.

Organism TypeAntibiotic CombinationMIC50 (mg/L)MIC90 (mg/L)
OXA-48-producing Enterobacterales Meropenem-Pilabactam (8 mg/L) ≤0.06 0.25
OXA-48-producing EnterobacteralesMeropenem8>32
OXA-48-like-producing EnterobacteralesCeftazidime-Avibactam0.5[3]2[3]
OXA-48-like-producing EnterobacteralesImipenem-Relebactam2[3]4[3]
OXA-48-like-producing EnterobacteralesMeropenem-Vaborbactam2[3]8[3]

MIC50 and MIC90 values represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The in vitro efficacy of this compound in combination with a partner β-lactam is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

1. Preparation of Materials:

  • Bacterial Strains: Clinical isolates of OXA-type carbapenemase-producing Enterobacterales. Quality control strains such as Escherichia coli ATCC 25922 and Klebsiella pneumoniae ATCC 700603 are included in each assay.

  • Media: Cation-adjusted Mueller-Hinton broth (CAMHB).

  • Antibiotics and Inhibitors: Stock solutions of this compound and the partner β-lactam (e.g., meropenem) are prepared according to the manufacturer's instructions.

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, and a microplate reader.

2. Inoculum Preparation:

  • Bacterial colonies are picked from an overnight agar plate and suspended in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Serial twofold dilutions of the β-lactam antibiotic are prepared in CAMHB in the wells of the 96-well plate.

  • This compound is added to each well at a fixed concentration (e.g., 8 mg/L).

  • Each well is then inoculated with the prepared bacterial suspension.

  • A growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only) are included on each plate.

  • The plates are incubated at 35 ± 2 °C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This is typically assessed by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of diazabicyclooctane inhibitors and the experimental workflow for determining MIC values.

InhibitionMechanism cluster_0 Mechanism of Action: DBO Inhibition of Serine β-Lactamase Enzyme Serine β-Lactamase (e.g., OXA-48) AcylEnzyme Covalent Acyl-Enzyme Intermediate (Inactive) Enzyme->AcylEnzyme Acylation (Covalent Bond Formation) DBO Pilabactam (Diazabicyclooctane) DBO->AcylEnzyme Hydrolysis Slow Hydrolysis/ Reversibility AcylEnzyme->Hydrolysis Deacylation Hydrolysis->Enzyme Regenerated Enzyme Hydrolysis->DBO Released Inhibitor

Mechanism of DBO β-lactamase inhibition.

MIC_Workflow cluster_1 Experimental Workflow: Broth Microdilution MIC Assay A Prepare serial dilutions of β-lactam antibiotic in 96-well plate B Add a fixed concentration of This compound to each well A->B D Inoculate wells with bacterial suspension B->D C Prepare bacterial inoculum (0.5 McFarland standard) C->D E Incubate at 37°C for 18-24 hours D->E F Read results visually or with a plate reader E->F G Determine MIC: Lowest concentration with no growth F->G

Workflow for MIC determination.

Conclusion

This compound, in combination with meropenem, demonstrates superior in vitro activity against OXA-type carbapenemase-producing Enterobacterales compared to several other β-lactamase inhibitor combinations. Its potent and broad-spectrum inhibition of clinically relevant serine β-lactamases, including the challenging OXA-48 enzyme, positions it as a valuable agent in the fight against antimicrobial resistance. Further clinical investigation is warranted to fully elucidate its therapeutic potential.

References

Navigating the Challenge of Resistant Gram-Negative Infections: A Comparative Analysis of Novel β-Lactamase Inhibitor Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the emergence of novel β-lactam/β-lactamase inhibitor combinations has provided a critical lifeline in treating infections caused by multidrug-resistant Gram-negative bacteria. This guide offers a comparative overview of the in-vitro activity of Pilabactam sodium and other recently developed combinations against challenging clinical isolates, supported by experimental data and standardized protocols to aid researchers, scientists, and drug development professionals in their evaluation of these new therapeutic agents.

Comparative In-Vitro Activity Against Key Clinical Isolates

The following tables summarize the minimum inhibitory concentration (MIC) data for several novel β-lactamase inhibitor combinations against critical Gram-negative pathogens. MIC50 and MIC90 values, representing the concentrations at which 50% and 90% of isolates are inhibited, respectively, are presented. Data is compiled from multiple in-vitro surveillance studies.

Table 1: Activity Against Carbapenem-Resistant Acinetobacter baumannii (CRAB) Clinical Isolates
Antimicrobial AgentNumber of IsolatesMIC50 (mg/L)MIC90 (mg/L)Susceptibility Rate (%)Reference(s)
Sulbactam-Durlobactam5,0321298.3 (at ≤4 mg/L)[1]
Sulbactam-Durlobactam1410.5492.0 (at ≤4 mg/L)[2]
Sulbactam-Durlobactam982-2-[3]
Sulbactam14116128-[2]
Colistin1414>4-[2]
Table 2: Activity Against Pseudomonas aeruginosa Clinical Isolates
Antimicrobial AgentNumber of IsolatesMIC50 (mg/L)MIC90 (mg/L)Susceptibility Rate (%)Reference(s)
Imipenem-Relebactam1,4450.5197.3[4]
Ceftazidime-Avibactam3,9022496.9 (at ≤8 µg/ml)[5]
Ceftolozane-Tazobactam1,445--94.6[4]
Colistin1,445--94.6[4]
Imipenem1,445--80.5[4]
Ceftazidime190--64.7[6]
Table 3: Activity Against KPC-Positive Enterobacteriaceae Clinical Isolates
Antimicrobial AgentNumber of IsolatesMIC50 (mg/L)MIC90 (mg/L)Susceptibility Rate (%)Reference(s)
Meropenem-Vaborbactam9910.06199.0 (at ≤4 µg/ml)[7]
Meropenem99132>32-[7]

Experimental Protocols

The in-vitro activity data presented in this guide was primarily generated using the broth microdilution method, a standardized antimicrobial susceptibility testing protocol. The methodology adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), particularly documents M07 and M100.[8][9][10][11][12]

Key Steps of the Broth Microdilution Method:
  • Preparation of Antimicrobial Solutions: Serial two-fold dilutions of the antimicrobial agents are prepared in cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Bacterial isolates are cultured on appropriate agar media, and colonies are used to prepare a standardized inoculum suspension, typically adjusted to a 0.5 McFarland standard.

  • Inoculation of Microdilution Trays: The standardized bacterial suspension is further diluted and inoculated into the wells of a microtiter plate containing the various concentrations of the antimicrobial agents.

  • Incubation: The inoculated microtiter plates are incubated at a specified temperature and duration, typically 35°C for 16-20 hours for most rapidly growing aerobic bacteria.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Visualizing Mechanisms and Workflows

To better understand the underlying principles of these novel antibiotic combinations and the experimental processes, the following diagrams are provided.

cluster_drug β-Lactam/β-Lactamase Inhibitor Combination cluster_bacterium Bacterial Cell beta_lactam β-Lactam Antibiotic pbp Penicillin-Binding Protein (PBP) beta_lactam->pbp Binds to & Inhibits inhibitor β-Lactamase Inhibitor beta_lactamase β-Lactamase Enzyme inhibitor->beta_lactamase Inhibits beta_lactamase->beta_lactam Degrades (Blocked) lysis Cell Wall Synthesis Inhibition & Lysis pbp->lysis Leads to

Mechanism of Action of β-Lactam/β-Lactamase Inhibitor Combinations

start Start: Obtain Clinical Isolate culture Culture Isolate on Appropriate Agar Medium start->culture prepare_inoculum Prepare Standardized Inoculum (0.5 McFarland) culture->prepare_inoculum inoculate Inoculate Microtiter Plates prepare_inoculum->inoculate prepare_plates Prepare Serial Dilutions of Antimicrobial Agents in Broth prepare_plates->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End: Report MIC Value read_mic->end

Experimental Workflow for Broth Microdilution MIC Testing

References

A Comparative Analysis of DBO Beta-Lactamase Inhibitors: Avibactam, Relebactam, and Durlobactam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) Gram-negative bacteria poses a significant threat to global public health. A key resistance mechanism is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. The development of β-lactamase inhibitors (BLIs) has been a crucial strategy to overcome this resistance. Among the most promising are the diazabicyclooctane (DBO) inhibitors. This guide provides a comparative analysis of three key DBO inhibitors: avibactam, relebactam, and durlobactam, with additional context from other BLIs like the boronic acid derivative vaborbactam and the novel DBO zidebactam.

Executive Summary

This guide offers an objective comparison of the performance of avibactam, relebactam, and durlobactam, supported by experimental data. We present a detailed analysis of their in vitro activity against key bacterial pathogens, clinical efficacy from Phase 3 trials, and the experimental protocols for the cited studies. Visual diagrams are provided to illustrate the mechanism of action and experimental workflows.

In Vitro Activity: A Head-to-Head Comparison

The in vitro activity of β-lactamase inhibitors is a critical indicator of their potential clinical utility. The following tables summarize the minimum inhibitory concentration (MIC) data for avibactam, relebactam, and durlobactam in combination with their respective β-lactam partners against key Gram-negative pathogens.

Table 1: Comparative In Vitro Activity (MIC90, µg/mL) Against Enterobacterales

Organismβ-Lactamase ProfileCeftazidime-AvibactamImipenem-RelebactamMeropenem-Vaborbactam
Klebsiella pneumoniaeKPC-producing80.51[1]
Klebsiella pneumoniaeESBL-producing≤1≤0.5≤0.06
Enterobacter cloacaeAmpC-producing210.25
Escherichia coliESBL-producing0.5≤0.5≤0.06

Table 2: Comparative In Vitro Activity (MIC90, µg/mL) Against Pseudomonas aeruginosa

β-Lactamase ProfileCeftazidime-AvibactamImipenem-Relebactam
AmpC-overproducing164[2]
Carbapenem-Resistant (non-MBL)168

Table 3: Comparative In Vitro Activity (MIC90, µg/mL) Against Acinetobacter baumannii

β-Lactamase ProfileSulbactam-DurlobactamSulbactam-Avibactam
Carbapenem-Resistant (OXA-producing)4[3]16[4][5]

Clinical Efficacy: Phase 3 Trial Outcomes

Clinical trials provide the ultimate assessment of a drug's efficacy and safety in humans. The following tables summarize key outcomes from Phase 3 clinical trials of β-lactam/DBO inhibitor combinations.

Table 4: Clinical Efficacy of Ceftazidime-Avibactam

IndicationComparatorPrimary EndpointCeftazidime-Avibactam (%)Comparator (%)Reference
Complicated Intra-Abdominal Infection (cIAI)MeropenemClinical Cure82.585.9[6]
Complicated Urinary Tract Infection (cUTI)DoripenemMicrobiological Eradication77.471.0[6]
Hospital-Acquired/Ventilator-Associated Pneumonia (HABP/VABP)MeropenemClinical Cure68.873.0[6]

Table 5: Clinical Efficacy of Imipenem-Relebactam

IndicationComparatorPrimary EndpointImipenem-Relebactam (%)Comparator (%)Reference
Complicated Intra-Abdominal Infection (cIAI)Imipenem/CilastatinClinical Response96.395.2[7]
Complicated Urinary Tract Infection (cUTI)Imipenem/CilastatinMicrobiological Response95.598.7[8]
Hospital-Acquired/Ventilator-Associated Pneumonia (HABP/VABP)Piperacillin/TazobactamDay 28 All-Cause Mortality15.921.3[9]

Table 6: Clinical Efficacy of Sulbactam-Durlobactam

IndicationComparatorPrimary EndpointSulbactam-Durlobactam (%)Comparator (%)Reference
HABP/VABP caused by Acinetobacter baumannii-calcoaceticus complexColistinDay 28 All-Cause Mortality1932.3[3]

Mechanism of Action and Experimental Workflows

To understand the function and evaluation of these inhibitors, the following diagrams illustrate their mechanism of action and a typical experimental workflow for their screening.

G Mechanism of DBO Beta-Lactamase Inhibition cluster_enzyme Beta-Lactamase Active Site cluster_inhibitor DBO Inhibitor Serine Serine Residue Hydrolysis Antibiotic Hydrolysis (Inactivation) Serine->Hydrolysis Attacks Beta-Lactam Ring AcylEnzyme Stable Acyl-Enzyme Complex (Reversible) Serine->AcylEnzyme DBO Diazabicyclooctane (e.g., Avibactam) DBO->Serine Forms Covalent Bond DBO->AcylEnzyme BetaLactam Beta-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Inhibits BetaLactam->Hydrolysis CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Disruption leads to AcylEnzyme->Serine G Experimental Workflow for Beta-Lactamase Inhibitor Screening cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_development Lead Optimization & Preclinical Development Screening High-Throughput Screening of Compound Library EnzymeAssay Enzyme Kinetics Assay (e.g., Nitrocefin Assay) Screening->EnzymeAssay Identify Hits MIC MIC Determination (Broth Microdilution) EnzymeAssay->MIC Confirm Activity MurineModel Murine Infection Model (Thigh or Lung) MIC->MurineModel Evaluate in Animal Model PKPD Pharmacokinetics/ Pharmacodynamics (PK/PD) Analysis MurineModel->PKPD Determine Dosing Regimen LeadOpt Lead Optimization PKPD->LeadOpt Tox Toxicology Studies LeadOpt->Tox

References

Potentiation of Carbapenems by Beta-Lactamase Inhibitors: A Comparative Analysis of Relebactam

Author: BenchChem Technical Support Team. Date: November 2025

Initial Search for Pilabactam Sodium: A comprehensive literature search for "this compound" did not yield any specific data regarding its potentiation of carbapenems. As of November 2025, there is no publicly available scientific information on its mechanism of action, in vitro potentiation of meropenem, imipenem, or doripenem, or established experimental protocols for its testing.

Alternative Focus: Relebactam: Given the lack of data for this compound, this guide will focus on a well-documented beta-lactamase inhibitor, Relebactam , and its potentiation of carbapenems, primarily imipenem and doripenem. Relebactam is a diazabicyclooctane non-β-lactam β-lactamase inhibitor that has been developed to restore the activity of carbapenems against certain resistant bacteria.

Mechanism of Action of Relebactam

Relebactam works by inhibiting Ambler class A and class C β-lactamases.[1] These enzymes, produced by some bacteria, can hydrolyze and inactivate carbapenem antibiotics. Relebactam covalently binds to the active site of these β-lactamases, rendering them inactive and thereby protecting the carbapenem from degradation.[1] This allows the carbapenem to effectively inhibit bacterial cell wall synthesis. Relebactam itself does not possess significant antibacterial activity.[2]

Quantitative Data on Carbapenem Potentiation by Relebactam

The following table summarizes the in vitro potentiation of imipenem and doripenem by relebactam against various bacterial isolates. The data is presented as Minimum Inhibitory Concentrations (MICs) in µg/mL. A lower MIC value indicates greater antibiotic effectiveness.

CarbapenemBacterial Species (Number of Isolates)Carbapenem MIC Alone (µg/mL)Carbapenem + Relebactam MIC (µg/mL)Fold Reduction in MICReference
Imipenem Pseudomonas aeruginosa (Imipenem-Susceptible)0.5 - 20.125 - 0.54[3]
Pseudomonas aeruginosa (Imipenem-Resistant)8 - >1281 - 328[3]
Enterobacterales (Imipenem-Nonsusceptible)>1≤0.5≥4[4]
Doripenem Klebsiella pneumoniae (Isolate 19)160.25 (with 4 mg/L Relebactam)64[5]
Klebsiella pneumoniae (Isolate 28)5128 (with 4 mg/L Relebactam)64[5]

Experimental Protocols

The data presented in this guide was primarily obtained through standard antimicrobial susceptibility testing methods, as detailed below.

1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution:

  • Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.

  • Procedure:

    • A standardized inoculum of the test bacteria is prepared.

    • Serial twofold dilutions of the carbapenem (e.g., imipenem or doripenem) are prepared in microtiter plates containing Mueller-Hinton broth.

    • For potentiation studies, a fixed concentration of the beta-lactamase inhibitor (e.g., relebactam at 4 mg/L) is added to each well.[5]

    • The bacterial inoculum is added to each well.

    • The plates are incubated at 35-37°C for 16-20 hours.

    • The MIC is read as the lowest concentration of the carbapenem that shows no visible bacterial growth.

2. Agar Dilution:

  • Principle: This method is similar to broth microdilution but is performed on a solid agar medium.

  • Procedure:

    • Serial twofold dilutions of the carbapenem, with or without a fixed concentration of the beta-lactamase inhibitor, are incorporated into molten Mueller-Hinton agar.

    • The agar is poured into petri dishes and allowed to solidify.

    • A standardized suspension of the test bacteria is spot-inoculated onto the surface of the agar plates.

    • Plates are incubated at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of the carbapenem that inhibits the visible growth of the bacteria.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the potentiation of a carbapenem by a beta-lactamase inhibitor using the broth microdilution method.

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_results Results start Start bacterial_culture Bacterial Isolate Culture start->bacterial_culture inoculum_prep Standardized Inoculum Preparation bacterial_culture->inoculum_prep inoculation Inoculation of Microtiter Plates inoculum_prep->inoculation drug_prep Carbapenem & Inhibitor Stock Solutions serial_dilution Serial Dilution of Carbapenem (+/- fixed Inhibitor) drug_prep->serial_dilution serial_dilution->inoculation incubation Incubation (16-20h at 37°C) inoculation->incubation mic_reading Read MIC incubation->mic_reading end End mic_reading->end

Workflow for MIC determination of carbapenem potentiation.

References

Navigating Resistance: A Comparative Guide to Pilabactam Sodium's Cross-Resistance Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Gram-negative bacteria poses a significant threat to global health. In the landscape of novel antibiotic development, understanding the cross-resistance profile of new agents is paramount. This guide provides a detailed comparison of the in vitro activity of Pilabactam sodium (ANT3310), a novel broad-spectrum serine β-lactamase inhibitor, in combination with meropenem, against a panel of challenging carbapenem-resistant pathogens. We present supporting experimental data and methodologies to offer a clear perspective on its potential to overcome existing resistance mechanisms.

Mechanism of Action: Restoring Carbapenem Efficacy

This compound is a diazabicyclooctane (DBO) β-lactamase inhibitor.[1] It is specifically designed to be co-administered with a β-lactam antibiotic, such as the carbapenem meropenem.[2] Pilabactam itself does not possess significant antibacterial activity.[3] Instead, it acts as a "suicide inhibitor," binding to and inactivating a broad range of serine β-lactamases, including class A (like KPC), C, and D (like OXA) enzymes, which are primary mechanisms of resistance to carbapenems in Gram-negative bacteria.[2][4] By neutralizing these enzymes, Pilabactam restores the antibacterial activity of meropenem, allowing it to effectively target and kill the bacteria.[2]

dot

cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Essential for Bacterial Lysis Bacterial Lysis CellWall->Bacterial Lysis Meropenem Meropenem Meropenem->PBP Inhibits Pilabactam This compound (ANT3310) BetaLactamase Serine β-Lactamase (e.g., KPC, OXA) Pilabactam->BetaLactamase Inhibits BetaLactamase->Meropenem Inactivates

Caption: Mechanism of Action of Meropenem-Pilabactam Sodium.

Comparative In Vitro Activity Against Carbapenem-Resistant Pathogens

The combination of meropenem with this compound (MEM-ANT3310) has demonstrated potent in vitro activity against a global collection of carbapenem-resistant Acinetobacter baumannii (CRAB), carbapenem-resistant Enterobacterales (CRE), and Pseudomonas aeruginosa. The following tables summarize the minimum inhibitory concentration (MIC) data for MEM-ANT3310 in comparison to other β-lactam/β-lactamase inhibitor combinations.

Table 1: Activity Against Carbapenem-Resistant Acinetobacter baumannii (CRAB) Isolates
Antibiotic CombinationNMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% Susceptible
Meropenem-Pilabactam (8 µg/mL) 703 1 8 96.7%
Meropenem-Vaborbactam703>32>32-
Imipenem-Relebactam70316>32-
Ceftazidime-Avibactam703>32>32-
Cefepime-Zidebactam703>32>32-
Aztreonam-Avibactam703>32>32-

Data sourced from Zalacain et al., 2024.[2]

Table 2: Activity Against OXA- and KPC-Producing Carbapenem-Resistant Enterobacterales (CRE) Isolates
Antibiotic CombinationNMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% Susceptible
Meropenem-Pilabactam (8 µg/mL) 432 0.12 0.5 100%
Meropenem-Vaborbactam4320.060.25-
Imipenem-Relebactam4320.251-
Ceftazidime-Avibactam4320.52-
Cefepime-Zidebactam4320.120.5-
Aztreonam-Avibactam4320.060.12-

Data sourced from Zalacain et al., 2024.[2]

Table 3: Activity Against Pseudomonas aeruginosa Isolates
Antibiotic CombinationNMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% Susceptible
Meropenem-Pilabactam (8 µg/mL) 502 1 8 ~90%
Meropenem-Vaborbactam502432-
Imipenem-Relebactam50214-
Ceftazidime-Avibactam50248-
Cefepime-Zidebactam502416-
Aztreonam-Avibactam502416-

Data sourced from Zalacain et al., 2024.[2]

Experimental Protocols

The in vitro activity data presented was generated using standardized methodologies as outlined below.

Bacterial Isolates

A global collection of recent clinical isolates of Acinetobacter baumannii, carbapenem-resistant Enterobacterales (CRE) carrying oxacillinase (OXA) or Klebsiella pneumoniae carbapenemase (KPC) enzymes, and Pseudomonas aeruginosa were used in the study.[2]

Minimum Inhibitory Concentration (MIC) Determination

The MICs for all antimicrobial agents were determined by the broth microdilution method in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]

  • Preparation of Antibiotic Solutions : Stock solutions of meropenem and comparator agents were prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Fixed Concentration of Inhibitor : this compound was tested at a fixed concentration of 8 µg/mL in combination with varying concentrations of meropenem.[2]

  • Inoculum Preparation : Bacterial isolates were cultured on appropriate agar plates, and colonies were used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard. This suspension was further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the microtiter plates.

  • Incubation : The inoculated microtiter plates were incubated at 35°C for 18-24 hours in ambient air.

  • MIC Reading : The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism.

dot

cluster_workflow Experimental Workflow for MIC Determination start Bacterial Isolate (Clinical Sample) culture Culture on Agar Plate start->culture inoculum Prepare Inoculum (0.5 McFarland) culture->inoculum inoculate Inoculate Plates (5x10^5 CFU/mL) inoculum->inoculate dilution Serial Dilution of Antibiotics in Microtiter Plate add_inhibitor Add Fixed Concentration of Pilabactam (8 µg/mL) dilution->add_inhibitor add_inhibitor->inoculate incubate Incubate at 35°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

References

An In Vivo Comparative Analysis of Beta-Lactamase Inhibitors: Vaborbactam and a Representative Comparator

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding in vivo studies for Pilabactam sodium is not publicly available at this time. Therefore, to fulfill the structural and content requirements of this guide, the well-documented β-lactamase inhibitor tazobactam will be used as a representative comparator against vaborbactam. This guide will focus on the in vivo performance of their respective combination products, meropenem-vaborbactam and piperacillin-tazobactam.

Introduction

The emergence of multi-drug resistant Gram-negative bacteria, particularly those producing β-lactamase enzymes, poses a significant threat to global health. β-lactamase inhibitors are crucial in overcoming this resistance by protecting β-lactam antibiotics from degradation. This guide provides an objective in vivo comparison of vaborbactam, a novel boronic acid-based β-lactamase inhibitor, and tazobactam, a well-established β-lactam sulfone inhibitor. The comparison will focus on their efficacy in animal models of infection, pharmacokinetic profiles, and the experimental protocols used for their evaluation.

Mechanism of Action

Vaborbactam and tazobactam employ different chemical strategies to inhibit β-lactamases, primarily serine β-lactamases.

Vaborbactam , a non-β-lactam, cyclic boronic acid-based inhibitor, forms a covalent adduct with the serine residue in the active site of the β-lactamase. This binding is reversible, allowing vaborbactam to be released and potentially inhibit other β-lactamase molecules. Its primary targets are Ambler Class A (e.g., KPC, CTX-M, SHV, TEM) and Class C (e.g., P99, MIR, FOX) β-lactamases.

Tazobactam , a penicillanic acid sulfone, is a mechanism-based irreversible inhibitor, often referred to as a "suicide inhibitor." It forms a stable, covalent acyl-enzyme intermediate with the β-lactamase, leading to the permanent inactivation of the enzyme.

Beta_Lactamase_Inhibition_Pathways cluster_0 Vaborbactam Pathway cluster_1 Tazobactam Pathway Vaborbactam Vaborbactam (Boronic Acid Inhibitor) Covalent_Adduct_V Reversible Covalent Adduct Vaborbactam->Covalent_Adduct_V Binds to Active Site Serine Serine_Lactamase_V Serine β-Lactamase (e.g., KPC) Serine_Lactamase_V->Covalent_Adduct_V Covalent_Adduct_V->Vaborbactam Dissociation Inactive_Enzyme_V Inactive Enzyme Covalent_Adduct_V->Inactive_Enzyme_V Tazobactam Tazobactam (Penicillanic Acid Sulfone) Acyl_Enzyme Stable Acyl-Enzyme Intermediate Tazobactam->Acyl_Enzyme Forms Covalent Bond Serine_Lactamase_T Serine β-Lactamase (e.g., TEM, SHV) Serine_Lactamase_T->Acyl_Enzyme Inactive_Enzyme_T Permanently Inactive Enzyme Acyl_Enzyme->Inactive_Enzyme_T Irreversible Murine_Thigh_Infection_Workflow A 1. Immunosuppression (e.g., cyclophosphamide) B 2. Bacterial Inoculation (Intramuscular injection into thigh) A->B C 3. Initiation of Therapy (e.g., 2 hours post-infection) B->C D 4. Drug Administration (Subcutaneous or Intraperitoneal) C->D E 5. Euthanasia and Tissue Harvest (e.g., 24 hours post-infection) D->E F 6. Thigh Homogenization E->F G 7. Serial Dilution and Plating F->G H 8. Colony Forming Unit (CFU) Quantification G->H I 9. Data Analysis (log10 CFU reduction) H->I

validating the safety profile of Pilabactam sodium in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical safety profiles of vaborbactam, a novel non-β-lactam β-lactamase inhibitor, and tazobactam, a well-established β-lactamase inhibitor. The data presented is based on publicly available preclinical studies, offering a valuable resource for researchers and drug development professionals.

Introduction to Vaborbactam and Tazobactam

Vaborbactam is a cyclic boronic acid-based β-lactamase inhibitor with potent activity against a wide range of β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC) enzymes.[1][2] It is used in combination with meropenem to treat complicated urinary tract infections and other serious infections caused by carbapenem-resistant Enterobacterales.[2][3] Tazobactam is a penicillanic acid sulfone β-lactamase inhibitor that is combined with piperacillin to provide broad-spectrum antibacterial coverage.[4][5]

Comparative Preclinical Safety Data

The following tables summarize the key quantitative data from preclinical toxicology studies of vaborbactam and tazobactam. These studies are essential for establishing the safety profile of a new drug candidate before it enters human clinical trials.

Repeated-Dose Toxicity Studies

Repeat-dose toxicity studies are designed to evaluate the potential adverse effects of a substance following prolonged administration. The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no adverse effects were observed.

Compound Species Duration Route of Administration NOAEL (mg/kg/day) Key Findings at Higher Doses
Vaborbactam Rat28 daysIntravenousNot explicitly stated, but no significant toxicities up to 3 times the maximum recommended human dose (MRHD) based on AUC exposure.[6]-
Vaborbactam Dog28 daysIntravenousNot explicitly stated, but no significant toxicities up to 3 times the MRHD based on AUC exposure.[6]-
Tazobactam Rat6 monthsIntraperitoneal40At 80 mg/kg/day and above in females, increases in reticulocytes were observed. At 160 mg/kg/day, a decrease in triglyceride levels was seen in males.[7]
Tazobactam (in combination with Piperacillin) Rat6 monthsIntraperitoneal400At 800 mg/kg/day, decreases in erythrocyte, hemoglobin, and hematocrit, and increases in reticulocytes were observed. Slight reductions in body weight gain occurred in males.[7]
Tazobactam Dog6 monthsIntravenous40At 80 mg/kg/day and above, deposition of PAS-positive aggregates in liver cells was observed.[5][8]
Tazobactam (in combination with Piperacillin) Dog6 monthsIntravenous200At 400 mg/kg/day and above, deposition of PAS-positive aggregates in liver cells was observed.[5][8]
Genotoxicity Studies

Genotoxicity assays are performed to identify substances that can cause damage to genetic material. A standard battery of tests is typically conducted to assess different endpoints.

Compound Assay System Result
Vaborbactam Ames testIn vitroNegative[6]
Vaborbactam Chromosome aberration testIn vitro (human lymphocytes)Negative[6]
Vaborbactam Micronucleus testIn vivo (mice)Negative[6]
Tazobactam Reverse mutation assayIn vitro (S. typhimurium, E. coli)Negative[9]
Tazobactam Chromosomal aberration testIn vitro (Chinese hamster lung cells)Negative[9]
Tazobactam Micronucleus testIn vivo (mice)Negative[9]
Reproductive and Developmental Toxicity Studies

These studies evaluate the potential effects of a substance on fertility, pregnancy, and fetal development.

Compound Study Type Species Key Findings
Vaborbactam Fertility and early embryonic developmentRatDid not negatively affect male or female fertility.[6]
Vaborbactam Embryo-fetal development-No effects on first or second-generation offspring in a pre-postnatal study in rats.[6]
Tazobactam Fertility and general reproductionRatAt maternally toxic doses (160 mg/kg/day and above), some effects on implantation and live litter size were observed.[10]
Tazobactam Teratology (Intravenous)RatNot teratogenic. Slight decreases in fetal body weights were observed at doses that caused maternal toxicity.[11]
Tazobactam Perinatal and postnatal developmentRatAt maternally toxic doses (320 mg/kg/day and above), decreased pup weight and increased stillbirths were observed. The NOEL for offspring was 40 mg/kg/day.[4]

Experimental Protocols

The preclinical safety studies for both vaborbactam and tazobactam were conducted following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Repeated-Dose Toxicity Study Workflow

G cluster_0 Pre-study Phase cluster_1 Dosing Phase cluster_2 In-life & Terminal Assessments cluster_3 Data Analysis & Reporting Animal_Acclimatization Animal Acclimatization (e.g., Rats, Dogs) Dose_Range_Finding Dose Range-Finding Studies Animal_Acclimatization->Dose_Range_Finding Daily_Dosing Daily Dosing (e.g., 28 days or 6 months) Dose_Range_Finding->Daily_Dosing Clinical_Observations Daily Clinical Observations Daily_Dosing->Clinical_Observations Body_Weight Body Weight & Food Consumption Monitoring Daily_Dosing->Body_Weight Hematology Hematology Daily_Dosing->Hematology Clinical_Chemistry Clinical Chemistry Daily_Dosing->Clinical_Chemistry Urinalysis Urinalysis Daily_Dosing->Urinalysis Necropsy Gross Necropsy Daily_Dosing->Necropsy Data_Analysis Statistical Analysis Hematology->Data_Analysis Clinical_Chemistry->Data_Analysis Urinalysis->Data_Analysis Organ_Weights Organ Weights Necropsy->Organ_Weights Histopathology Histopathology Necropsy->Histopathology Organ_Weights->Data_Analysis Histopathology->Data_Analysis NOAEL_Determination NOAEL Determination Data_Analysis->NOAEL_Determination Final_Report Final Study Report NOAEL_Determination->Final_Report

Caption: Workflow for a typical repeated-dose toxicity study.

This study design, consistent with OECD Guidelines 407 (28-day) and 408 (90-day), involves daily administration of the test substance to animals for a specified period.[12][13][14][15] Key toxicological endpoints are monitored throughout the study and at termination to identify potential target organs of toxicity.

Genotoxicity Testing Battery Workflow

G cluster_0 In Vitro Assays cluster_1 In Vivo Assay cluster_2 Evaluation Ames_Test Bacterial Reverse Mutation Assay (Ames Test) (OECD 471) Weight_of_Evidence Weight of Evidence Assessment Ames_Test->Weight_of_Evidence Chromosomal_Aberration Mammalian Chromosomal Aberration Test (OECD 473) Chromosomal_Aberration->Weight_of_Evidence Micronucleus_Test Mammalian Erythrocyte Micronucleus Test (OECD 474) Micronucleus_Test->Weight_of_Evidence Genotoxic_Potential Conclusion on Genotoxic Potential Weight_of_Evidence->Genotoxic_Potential

Caption: Standard battery of genotoxicity tests.

A standard battery of genotoxicity tests is conducted to assess the potential of a substance to induce mutations and chromosomal damage. This typically includes an in vitro bacterial reverse mutation assay (Ames test), an in vitro cytogenetic assay in mammalian cells, and an in vivo genotoxicity test, such as the micronucleus assay.

Conclusion

Based on the available preclinical data, both vaborbactam and tazobactam demonstrate a favorable safety profile.

  • Vaborbactam was not associated with significant toxicities in 28-day repeat-dose studies in rats and dogs at exposures significantly higher than the human therapeutic dose.[6] It was also found to be non-genotoxic and did not show adverse effects on fertility or fetal development.[6]

  • Tazobactam has been extensively studied, and the NOAELs have been established in various species. The primary target organ identified in repeat-dose studies was the liver in dogs, with effects being reversible.[5][8] In reproductive toxicity studies, effects were generally observed only at maternally toxic doses.[4][10][11] Tazobactam was also found to be non-genotoxic.[9]

This comparative guide highlights the key preclinical safety findings for vaborbactam and tazobactam. Researchers and drug developers can use this information to inform their own research and development programs. It is important to note that while preclinical studies provide a strong indication of a drug's safety, the complete safety profile is ultimately determined through rigorous clinical trials in humans.

References

Safety Operating Guide

Proper Disposal of Pilabactam Sodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Pilabactam sodium, a novel β-lactamase inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available at this time, this guide is based on general best practices for the disposal of non-hazardous pharmaceutical compounds intended for research and development purposes.

Immediate Safety and Handling Precautions

Before handling this compound, it is essential to wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation. In case of accidental contact, flush the affected area with copious amounts of water. For eye contact, rinse cautiously with water for several minutes and seek medical attention.

Disposal Procedures for this compound

The primary principle for the disposal of this compound is to treat it as chemical waste. Do not dispose of this compound down the drain or in regular solid waste.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and rinse water from cleaning contaminated glassware, in a designated and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.

    • Label the container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.

  • Waste Segregation:

    • Do not mix this compound waste with other incompatible waste streams. It should be segregated with other non-hazardous solid or aqueous pharmaceutical waste as per your institution's guidelines.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Arranging for Pickup:

    • Once the waste container is full or has reached its designated accumulation time limit (as per institutional and local regulations), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.

Quantitative Data Summary

The following table summarizes the type of quantitative data that would typically be found in a manufacturer's Safety Data Sheet. In the absence of a specific SDS for this compound, these values are not available.

ParameterValueSource
LD50 (Oral) Data not availableN/A
LC50 (Inhalation) Data not availableN/A
Aquatic Toxicity Data not availableN/A
Reportable Quantity (RQ) Data not availableN/A

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated is_unused_product Is it unused or expired product? start->is_unused_product is_empty_container Is it an empty, triple-rinsed container? collect_hw Collect in a designated Hazardous Waste Container is_empty_container->collect_hw No (residue present) dispose_regular_trash Dispose in regular trash (if permitted by institutional policy) is_empty_container->dispose_regular_trash Yes is_contaminated Is it contaminated material (gloves, wipes, etc.)? is_contaminated->is_empty_container No is_contaminated->collect_hw Yes is_unused_product->is_contaminated No is_unused_product->collect_hw Yes contact_ehs Contact Environmental Health & Safety (EHS) for pickup collect_hw->contact_ehs

Caption: Decision workflow for the disposal of this compound waste.

Regulatory Context

The disposal of pharmaceutical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). It is imperative that all laboratory personnel adhere to both federal and their institution's specific waste management policies to ensure compliance and safety. Always consult your institution's EHS department for specific guidance and clarification on disposal procedures.

Essential Safety and Logistical Information for Handling Pilabactam Sodium

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling Pilabactam sodium, based on general best practices for potent pharmaceutical powders.

Body PartProtectionRationale
Eyes/Face Chemical safety goggles or a full-face shield.Protects against splashes, dust, and aerosols.
Skin Chemical-resistant, impermeable gloves (e.g., nitrile). A disposable lab coat or gown with long sleeves and tight-fitting cuffs.Prevents skin contact with the compound. Double gloving is recommended for certain procedures.
Respiratory A NIOSH-approved respirator (e.g., N95 or higher) is necessary when handling the solid form, especially when there is a potential for aerosol generation (e.g., weighing, preparing solutions).Minimizes the risk of inhaling fine particles of the compound.

Operational Plan

A multi-faceted approach involving engineering controls, administrative controls, and personal protective equipment is crucial for the safe handling of this compound.

Engineering Controls
  • Ventilation: All procedures involving the handling of solid this compound or concentrated solutions should be performed in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[1]

  • Containment: For procedures with a high risk of aerosol generation, consider using a glove box or other closed-system transfer methods.

Administrative Controls
  • Restricted Access: The area where this compound is handled should be clearly marked and access should be restricted to authorized personnel only.

  • Hygiene Practices: Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly with soap and water before leaving the work area.[2]

  • Training: All personnel handling this compound must be thoroughly trained on its potential hazards, safe handling procedures, and emergency protocols.

Personal Protective Equipment (PPE) Workflow

The following diagram illustrates the standard procedure for donning and doffing PPE to ensure maximum protection and prevent contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Don Gown/Lab Coat Don1->Don2 Don3 Don Respirator Don2->Don3 Don4 Don Eye Protection Don3->Don4 Don5 Don Gloves (over cuffs) Don4->Don5 Doff1 Remove Gloves Doff2 Remove Gown/Lab Coat Doff1->Doff2 Doff3 Wash Hands Doff2->Doff3 Doff4 Remove Eye Protection Doff3->Doff4 Doff5 Remove Respirator Doff4->Doff5 Doff6 Wash Hands Doff5->Doff6

Standard PPE Donning and Doffing Procedure.

PPE Selection Logic

The selection of appropriate PPE is dependent on the specific task being performed. The following diagram provides a general decision-making framework.

PPE_Selection Start Task Assessment Weighing Weighing Solid Compound Start->Weighing Solution Preparing Stock Solution Start->Solution Handling Handling Dilute Solutions Start->Handling PPE_High Full PPE Required: - Respirator - Double Gloves - Gown - Eye Protection Weighing->PPE_High PPE_Medium Standard PPE: - Gloves - Gown - Eye Protection Solution->PPE_Medium PPE_Low Basic PPE: - Gloves - Lab Coat - Eye Protection Handling->PPE_Low

Decision workflow for selecting appropriate PPE.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and the potential development of antibiotic resistance.

  • Waste Characterization: Unused this compound and concentrated stock solutions should be treated as hazardous chemical waste.

  • Containment: All waste materials, including contaminated PPE (gloves, gowns), disposable labware, and cleaning materials, should be collected in a dedicated, clearly labeled, and leak-proof hazardous waste container.

  • Disposal Method: Disposal must be carried out in accordance with all applicable federal, state, and local regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of β-lactam antibiotic waste. High-concentration stock solutions are generally considered hazardous chemical waste and should be collected for disposal by a certified hazardous waste vendor.

References

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